PD-1-IN-17 TFA
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C15H23F3N6O9 |
|---|---|
Molecular Weight |
488.37 g/mol |
IUPAC Name |
(2S)-2-[[(1S)-4-amino-1-[5-[(1S,2R)-1-amino-2-hydroxypropyl]-1,3,4-oxadiazol-2-yl]-4-oxobutyl]carbamoylamino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C13H22N6O7.C2HF3O2/c1-5(21)9(15)11-19-18-10(26-11)6(2-3-8(14)22)16-13(25)17-7(4-20)12(23)24;3-2(4,5)1(6)7/h5-7,9,20-21H,2-4,15H2,1H3,(H2,14,22)(H,23,24)(H2,16,17,25);(H,6,7)/t5-,6+,7+,9+;/m1./s1 |
InChI Key |
PYCIDBUEUQEHMB-UGQQCFMUSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=NN=C(O1)[C@H](CCC(=O)N)NC(=O)N[C@@H](CO)C(=O)O)N)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C(C1=NN=C(O1)C(CCC(=O)N)NC(=O)NC(CO)C(=O)O)N)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of PD-1 Inhibitors
Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information regarding a compound designated "PD-1-IN-17 TFA." The following guide provides a comprehensive overview of the mechanism of action of Programmed Death-1 (PD-1) inhibitors in general, intended to serve as a framework for understanding and characterizing novel therapeutic agents targeting this pathway.
Introduction to the PD-1/PD-L1 Pathway
The Programmed Death-1 (PD-1) receptor and its ligands, PD-L1 and PD-L2, constitute a critical immune checkpoint pathway that regulates T-cell activation and maintains self-tolerance.[1][2] Under normal physiological conditions, the interaction of PD-1 on activated T-cells with PD-L1 expressed on various cell types, including antigen-presenting cells (APCs), helps to dampen the immune response and prevent autoimmunity.[1] However, many cancer cells exploit this mechanism to evade immune surveillance by overexpressing PD-L1 on their surface.[3] This engagement of PD-1 on tumor-infiltrating lymphocytes (TILs) leads to T-cell exhaustion, characterized by decreased proliferation, cytokine production, and cytotoxic activity, thereby allowing tumor progression.[4]
The development of immune checkpoint inhibitors (ICIs), particularly those targeting the PD-1/PD-L1 axis, has revolutionized cancer therapy.[2][5] By blocking the interaction between PD-1 and PD-L1, these agents can restore the anti-tumor immune response and lead to durable clinical responses in a variety of malignancies.[2][5]
General Mechanism of Action of PD-1 Inhibitors
PD-1 inhibitors, which can be monoclonal antibodies or small molecule inhibitors, function by disrupting the binding of PD-1 to its ligands. This blockade reinvigorates exhausted T-cells within the tumor microenvironment (TME).[6] The restored T-cell function manifests as enhanced proliferation, increased production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), and a potent cytotoxic T-lymphocyte (CTL) response against tumor cells.[5]
Upon binding to PD-1, the inhibitory signal transduction cascade is halted. In the absence of PD-1 engagement, the T-cell receptor (TCR) signaling pathway is no longer suppressed. This allows for the activation of downstream signaling molecules, including the PI3K/Akt and Ras-ERK pathways, which are crucial for T-cell proliferation and survival.[5][7]
Quantitative Data for a Hypothetical PD-1 Inhibitor
The following table illustrates how key quantitative data for a novel PD-1 inhibitor, such as "this compound," would be presented. These values are essential for assessing the potency, selectivity, and overall preclinical profile of the compound.
| Parameter | Value | Assay Type | Cell Line/System |
| Binding Affinity | |||
| PD-1 Ki | e.g., 1.5 nM | Radioligand Binding Assay | Recombinant Human PD-1 |
| PD-1 IC50 | e.g., 5.2 nM | HTRF Binding Assay | CHO cells expressing Human PD-1 |
| PD-L1 IC50 | e.g., >10 µM | HTRF Binding Assay | CHO cells expressing Human PD-L1 |
| Functional Activity | |||
| T-cell Activation EC50 | e.g., 25 nM | IL-2 Release Assay | Jurkat T-cells co-cultured with PD-L1+ cells |
| CTL Cytotoxicity EC50 | e.g., 50 nM | LDH Release Assay | Human PBMCs co-cultured with tumor cells |
| In Vivo Efficacy | |||
| Tumor Growth Inhibition | e.g., 60% at 10 mg/kg | Syngeneic Mouse Model | MC38 colorectal cancer model |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize PD-1 inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay is used to determine the binding affinity of the inhibitor to its target protein.
-
Materials: Recombinant human PD-1 protein, fluorescently labeled ligand (e.g., PD-L1-Fc), acceptor and donor fluorophores, assay buffer.
-
Protocol:
-
A constant concentration of recombinant PD-1 protein is incubated with a fluorescently labeled ligand.
-
Serial dilutions of the test compound (e.g., this compound) are added to the mixture.
-
The reaction is incubated to allow for binding equilibrium.
-
The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of test compound bound to PD-1.
-
IC50 values are calculated from the dose-response curve.
-
Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay assesses the ability of the inhibitor to enhance T-cell proliferation and cytokine production in response to allogeneic stimulation.
-
Materials: Human peripheral blood mononuclear cells (PBMCs) from two different donors, cell culture medium, phytohemagglutinin (PHA), test compound.
-
Protocol:
-
PBMCs from one donor (stimulators) are irradiated or treated with mitomycin C to prevent proliferation.
-
PBMCs from a second donor (responders) are co-cultured with the stimulator cells.
-
Serial dilutions of the test compound are added to the co-culture.
-
The cells are incubated for 3-5 days.
-
T-cell proliferation is measured by BrdU incorporation or CFSE dilution assay.
-
Supernatants are collected to measure cytokine levels (e.g., IL-2, IFN-γ) by ELISA or multiplex bead array.
-
In Vivo Syngeneic Mouse Tumor Models
These models are used to evaluate the anti-tumor efficacy of the PD-1 inhibitor in an immunocompetent host.
-
Materials: Syngeneic tumor cell line (e.g., MC38), immunocompetent mice (e.g., C57BL/6), test compound formulation, calipers.
-
Protocol:
-
Tumor cells are implanted subcutaneously into the flank of the mice.
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
The test compound is administered to the treatment group according to a predetermined dosing schedule (e.g., daily, twice weekly).
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, tumors and spleens may be harvested for ex vivo analysis of immune cell populations by flow cytometry.
-
Visualizations
PD-1/PD-L1 Signaling Pathway
References
- 1. Targeting the PD-1/PD-L1 Signaling Pathway for Cancer Therapy: Focus on Biomarkers [mdpi.com]
- 2. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. Frontiers | PD-1/PD-L1 Blockade: Have We Found the Key to Unleash the Antitumor Immune Response? [frontiersin.org]
- 5. The role of the programmed cell death protein-1/programmed death-ligand 1 pathway, regulatory T cells and T helper 17 cells in tumor immunity: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-PD-1 antibody-activated Th17 cells subvert re-invigoration of antitumor cytotoxic T-lymphocytes via myeloid cell-derived COX-2/PGE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling PD-1-IN-17 TFA: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of PD-1-IN-17 TFA, a small molecule inhibitor of the programmed cell death-1 (PD-1) receptor. This document is intended for researchers, scientists, and drug development professionals interested in the immunomodulatory potential of this compound.
Core Compound Details
This compound is a synthetic, small molecule antagonist of the PD-1 receptor, a critical immune checkpoint protein. The "TFA" designation indicates that the compound is supplied as a trifluoroacetic acid salt, a common practice in peptide and small molecule synthesis to ensure stability and solubility.
| Property | Value |
| IUPAC Name | (2S,3R)-2-[[(1S)-3-amino-3-oxo-1-(3-piperazin-1-yl-1,2,4-oxadiazol-5-yl)propyl]carbamoylamino]-3-hydroxybutanoic acid;2,2,2-trifluoroacetic acid[1] |
| Molecular Formula | C₁₆H₂₄F₃N₇O₈[1] |
| Molecular Weight | 499.40 g/mol [1] |
| CAS Number | Not available |
| Source | Extracted from patent WO2015033301A1, Compound 12[2] |
Quantitative Biological Activity
Limited quantitative data for this compound is publicly available. The primary reported activity is its ability to inhibit splenocyte proliferation, a key indicator of T-cell activation.
| Assay | Endpoint | Concentration | Result |
| Splenocyte Proliferation Assay | Inhibition of Proliferation | 100 nM | 92%[2] |
Mechanism of Action and Signaling Pathway
PD-1 is a key inhibitory receptor expressed on activated T cells. Its engagement by its ligands, PD-L1 and PD-L2, on antigen-presenting cells or tumor cells, leads to the suppression of T-cell activity. This is a crucial mechanism for maintaining self-tolerance and preventing autoimmune reactions, but it can also be exploited by cancer cells to evade immune surveillance.
Small molecule inhibitors of PD-1, such as this compound, are thought to function by disrupting the interaction between PD-1 and its ligands. This blockade prevents the recruitment of the tyrosine phosphatase SHP2 to the immunoreceptor tyrosine-based switch motif (ITSM) within the cytoplasmic tail of PD-1. Consequently, the dephosphorylation of downstream signaling molecules in the T-cell receptor (TCR) pathway, such as those in the PI3K/Akt cascade, is inhibited. This restores T-cell activation, proliferation, and cytokine production.
Experimental Protocols
Mixed Lymphocyte Reaction (MLR) for Splenocyte Proliferation
This protocol is a representative method to assess the effect of this compound on T-cell proliferation, a key functional outcome of PD-1 inhibition.
Objective: To measure the ability of this compound to enhance the proliferation of responder T cells in a co-culture with allogeneic stimulator cells.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Spleens from two genetically distinct mouse strains (e.g., C57BL/6 and BALB/c)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol
-
Ficoll-Paque PLUS
-
Mitomycin C or irradiator
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
96-well round-bottom culture plates
-
Flow cytometer
Methodology:
-
Preparation of Splenocytes:
-
Aseptically remove spleens from both mouse strains.
-
Prepare single-cell suspensions by gently dissociating the spleens through a 70 µm cell strainer.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the splenocytes with complete RPMI 1640 medium.
-
Count the cells and assess viability using trypan blue exclusion.
-
-
Preparation of Stimulator and Responder Cells:
-
Stimulator Cells: Treat splenocytes from one mouse strain (e.g., BALB/c) with Mitomycin C (50 µg/mL for 30 minutes at 37°C) or irradiate them (e.g., 20-30 Gy) to prevent their proliferation. These will serve as the stimulator cells. Wash the cells three times with complete medium.
-
Responder Cells: Label the splenocytes from the other mouse strain (e.g., C57BL/6) with a cell proliferation dye according to the manufacturer's instructions. These will be the responder T cells.
-
-
Co-culture Setup:
-
In a 96-well round-bottom plate, seed the responder cells at a density of 2 x 10⁵ cells/well.
-
Add the stimulator cells to the wells at a 1:1 ratio with the responder cells (2 x 10⁵ cells/well).
-
Add this compound at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., an anti-PD-1 antibody).
-
Culture the plates for 4-5 days at 37°C in a humidified 5% CO₂ incubator.
-
-
Analysis of Proliferation:
-
After the incubation period, harvest the cells.
-
Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) if further phenotyping is desired.
-
Analyze the cells by flow cytometry. Proliferation of the responder T cells is measured by the dilution of the cell proliferation dye. The percentage of proliferated cells is determined by gating on the live lymphocyte population and analyzing the fluorescence intensity of the dye.
-
Conclusion
This compound is a small molecule inhibitor of the PD-1 receptor with demonstrated activity in a splenocyte proliferation assay. Its mechanism of action is presumed to involve the blockade of the PD-1/PD-L1 interaction, leading to the restoration of T-cell function. This technical guide provides a foundational understanding of the compound's properties and a framework for its further investigation. Additional studies are warranted to fully elucidate its potency, selectivity, and therapeutic potential.
References
An In-depth Technical Guide to PD-1-IN-17 TFA: A Potent Immunomodulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-1-IN-17 TFA is a novel small molecule inhibitor of the Programmed cell death protein 1 (PD-1) signaling pathway. Identified as Compound 12 in patent WO2015033301A1, this compound belongs to a class of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives developed for their immunomodulatory properties.[1] This technical guide provides a comprehensive overview of the available information on the chemical structure, biological activity, and potential therapeutic applications of this compound.
Chemical Structure and Properties
Despite extensive investigation, the precise chemical structure of this compound (Compound 12 from patent WO2015033301A1) is not publicly available in the reviewed literature and patent documentation. The patent discloses a broad Markush structure for a series of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives, but does not explicitly detail the structure of Compound 12.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | Not Available | - |
| Molecular Weight | Not Available | - |
| IUPAC Name | Not Available | - |
| SMILES | Not Available | - |
| CAS Number | Not Available | - |
Note: The Trifluoroacetic acid (TFA) salt form indicates the compound has been purified using TFA, a common practice in peptide and small molecule synthesis.
Biological Activity and Mechanism of Action
This compound is characterized as a potent inhibitor of the PD-1 signaling pathway. The primary mechanism of action of PD-1 inhibitors is to block the interaction between the PD-1 receptor, expressed on activated T cells, and its ligands, PD-L1 and PD-L2, which are often overexpressed on cancer cells. This blockade disrupts the inhibitory signal that suppresses T-cell activity, thereby restoring the immune system's ability to recognize and eliminate tumor cells.
The available data demonstrates that this compound exhibits significant immunomodulatory effects in vitro. Specifically, it has been shown to inhibit the proliferation of splenocytes, a mixed population of immune cells including T cells and B cells.
Table 2: In Vitro Activity of this compound
| Assay | Cell Type | Endpoint | Result | Concentration | Source |
| Splenocyte Proliferation | Mouse Splenocytes | Inhibition of Proliferation | 92% | 100 nM | [1] |
Signaling Pathway
The general signaling pathway affected by PD-1 inhibitors is well-established. The binding of PD-L1 or PD-L2 to PD-1 leads to the recruitment of the phosphatase SHP-2 to the cytoplasmic tail of the PD-1 receptor. SHP-2 then dephosphorylates and inactivates key downstream signaling molecules in the T-cell receptor (TCR) signaling cascade, such as ZAP70 and PI3K, ultimately leading to reduced T-cell proliferation, cytokine production, and cytotoxic activity. By blocking the initial PD-1/PD-L1 interaction, this compound is presumed to prevent these downstream inhibitory events.
Due to the lack of specific data for this compound, a generalized diagram of the PD-1 signaling pathway is provided below.
Caption: Generalized PD-1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not publicly available. However, based on standard immunological assays, a general protocol for a splenocyte proliferation assay is provided below.
Splenocyte Proliferation Assay (General Protocol)
Objective: To assess the effect of a compound on the proliferation of splenocytes stimulated with a mitogen.
Materials:
-
Spleens from appropriate mouse strain (e.g., C57BL/6)
-
RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol
-
Ficoll-Paque PLUS
-
Red Blood Cell (RBC) Lysis Buffer
-
Mitogen (e.g., Concanavalin A [Con A] or anti-CD3/anti-CD28 antibodies)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Proliferation dye (e.g., CFSE) or [³H]-thymidine
-
96-well cell culture plates
-
Flow cytometer or liquid scintillation counter
Methodology:
-
Splenocyte Isolation:
-
Aseptically harvest spleens from mice and place them in sterile RPMI medium.
-
Prepare a single-cell suspension by gently grinding the spleens between the frosted ends of two sterile glass slides or using a cell strainer.
-
Centrifuge the cell suspension and resuspend the pellet in RPMI.
-
Isolate mononuclear cells by density gradient centrifugation using Ficoll-Paque PLUS.
-
Lyse remaining red blood cells using RBC Lysis Buffer.
-
Wash the splenocytes twice with RPMI and resuspend in complete RPMI medium.
-
Count the cells and adjust the concentration.
-
-
Cell Staining (for CFSE-based assay):
-
Incubate splenocytes with CFSE at a final concentration of 1-5 µM for 10-15 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI.
-
Wash the cells three times with complete RPMI.
-
-
Cell Plating and Treatment:
-
Plate the CFSE-labeled or unlabeled splenocytes in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Add the mitogen (e.g., Con A at 1-5 µg/mL) to the appropriate wells.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Proliferation Measurement:
-
CFSE-based assay:
-
Harvest the cells and stain with cell surface markers for T cells (e.g., anti-CD3, anti-CD4, anti-CD8) if desired.
-
Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
-
-
[³H]-thymidine incorporation assay:
-
Add 1 µCi of [³H]-thymidine to each well 18-24 hours before the end of the incubation period.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Workflow Diagram:
Caption: A simplified workflow for a splenocyte proliferation assay.
Conclusion and Future Directions
This compound is a promising small molecule inhibitor of the PD-1 pathway with demonstrated in vitro activity. However, a significant gap in the publicly available information, particularly the definitive chemical structure, hinders a complete understanding of its structure-activity relationship, physicochemical properties, and precise mechanism of action. Future research should focus on the disclosure of the chemical structure of Compound 12 from patent WO2015033301A1. Subsequent studies should then aim to:
-
Elucidate the binding mode of this compound to the PD-1 receptor.
-
Determine its IC₅₀ value in various functional assays.
-
Evaluate its efficacy and pharmacokinetic profile in preclinical in vivo models of cancer.
-
Investigate its selectivity against other immune checkpoint proteins.
The development of orally bioavailable small molecule inhibitors of the PD-1/PD-L1 pathway, such as this compound, represents a significant advancement in cancer immunotherapy, potentially offering an alternative to monoclonal antibody-based therapies. Further research and data transparency are crucial to fully realize the therapeutic potential of this compound.
References
The Biological Activity of PD-1-IN-17 TFA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD-1-IN-17 TFA, also known as CA-170, is a first-in-class, orally bioavailable small molecule immunomodulator. Initially identified as a programmed cell death-1 (PD-1) inhibitor, subsequent research has revealed its dual antagonism of the PD-L1/L2 and V-domain Ig suppressor of T-cell activation (VISTA) immune checkpoints. This guide provides a comprehensive overview of the biological activity of this compound, presenting key preclinical data, detailed experimental methodologies, and a thorough examination of its mechanism of action.
Introduction
The development of immune checkpoint inhibitors has revolutionized cancer therapy. By blocking inhibitory pathways that restrict T-cell activity, these agents can unleash a potent anti-tumor immune response. This compound (CA-170) emerged from a patent describing 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives as immunomodulators[1][2]. It was initially characterized as a PD-1 inhibitor that demonstrated a significant effect in a splenocyte proliferation assay[3][4][5]. Further investigation, detailed in a pivotal study in Communications Biology, identified CA-170 as an oral immune checkpoint inhibitor that targets both PD-L1 and VISTA[6]. This dual activity suggests a broader mechanism of action than initially understood and holds promise for overcoming some of the limitations of antibody-based therapies. However, it is important to note that some studies have questioned the direct binding of CA-170 to PD-L1, suggesting its primary effects may be mediated through the VISTA pathway[7].
Mechanism of Action
This compound is proposed to function by disrupting the inhibitory signaling of two distinct immune checkpoint pathways: PD-1/PD-L1 and VISTA.
-
PD-1/PD-L1 Pathway: The interaction between PD-1 on activated T-cells and its ligand, PD-L1, on tumor cells, leads to the suppression of T-cell proliferation, cytokine release, and cytotoxic activity. This compound is suggested to interfere with this interaction, thereby restoring T-cell-mediated anti-tumor immunity[6].
-
VISTA Pathway: VISTA is another negative checkpoint regulator that suppresses T-cell function. This compound has been shown to rescue T-cell function from VISTA-mediated inhibition[6].
The proposed mechanism involves the formation of a defective ternary complex, where this compound binds to PD-L1 in the cellular context without preventing the assembly of the PD-1:PD-L1 complex, but still blocks the downstream inhibitory signaling[6].
Quantitative Biological Data
The biological activity of this compound has been quantified in various in vitro and in vivo assays. The following tables summarize the key findings.
Table 1: In Vitro Activity of this compound (CA-170)
| Assay Type | Target | Metric | Value | Source |
| Splenocyte Proliferation | PD-1 | % Inhibition | 92% at 100 nM | [3][4][5] |
| T-cell Proliferation Rescue | PD-L1 | EC50 | 1.1 µM | [6] |
| IFN-γ Release Rescue | PD-L1 | EC50 | 0.3 µM | [6] |
| IFN-γ Release Rescue | PD-L2 | EC50 | 0.6 µM | [6] |
| IFN-γ Release Rescue | VISTA | EC50 | 0.8 µM | [6] |
| Selectivity Assay (IL-2 Release) | CTLA-4/B7-1 | Activity | No rescue observed | [6] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound (CA-170)
| Tumor Model | Dosing Regimen | TGI (%) | Source |
| CT26 (Colon Carcinoma) | 10 mg/kg, daily | 40% | [6] |
| MC38 (Colon Adenocarcinoma) | 3 mg/kg, daily | 50% | [6] |
| B16F10 (Melanoma) | 100 mg/kg, daily | 41% | [8] |
| TGI: Tumor Growth Inhibition |
Experimental Protocols
Splenocyte Proliferation Assay (Inferred from Patent and Literature)
This protocol is inferred from the initial discovery reports.
-
Cell Isolation: Isolate splenocytes from healthy donor mice.
-
Cell Culture: Culture splenocytes in complete RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, and antibiotics.
-
Stimulation: Stimulate splenocytes with anti-CD3 and anti-CD28 antibodies to induce proliferation.
-
Treatment: Treat stimulated splenocytes with varying concentrations of this compound. A concentration of 100 nM was shown to be effective[3][4][5].
-
Proliferation Measurement: After a 72-hour incubation, assess cell proliferation using a standard method such as [3H]-thymidine incorporation or a colorimetric assay (e.g., MTS or WST-1).
-
Data Analysis: Calculate the percentage of inhibition of proliferation compared to a vehicle-treated control.
In Vitro T-Cell Functional Assays (Summarized from Sasikumar et al., 2021)
These assays assess the ability of this compound to rescue T-cell function from checkpoint inhibition.
-
Cell Preparation: Use human peripheral blood mononuclear cells (PBMCs).
-
Assay Setup:
-
For PD-L1/L2 Inhibition: Coat plates with anti-CD3 antibody. Add soluble anti-CD28 antibody, recombinant human PD-L1 or PD-L2, and varying concentrations of this compound to the PBMCs.
-
For VISTA Inhibition: Use a similar setup with recombinant human VISTA.
-
-
Incubation: Culture the cells for a specified period (e.g., 72 hours for proliferation, 48-72 hours for cytokine release).
-
Endpoint Measurement:
-
Proliferation: Measure T-cell proliferation using methods like CFSE dilution analyzed by flow cytometry.
-
Cytokine Release: Measure the concentration of IFN-γ in the culture supernatant using ELISA.
-
-
Data Analysis: Determine the EC50 values for the rescue of proliferation and IFN-γ release.
In Vivo Syngeneic Mouse Tumor Models (Summarized from Sasikumar et al., 2021)
These studies evaluate the anti-tumor efficacy of orally administered this compound.
-
Animal Models: Use immunocompetent mice (e.g., BALB/c or C57BL/6) implanted with syngeneic tumor cells (e.g., CT26, MC38, B16F10).
-
Treatment: Once tumors are established, administer this compound orally at specified doses and schedules (e.g., daily). Include vehicle control and positive control (e.g., anti-PD-1 antibody) groups.
-
Tumor Growth Monitoring: Measure tumor volume at regular intervals.
-
Pharmacodynamic Analysis: At the end of the study, tumors and spleens can be harvested to analyze the immune cell populations by flow cytometry. Key markers include CD4, CD8, and proliferation markers like Ki-67.
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the anti-tumor effects and changes in immune cell populations.
Conclusion
This compound (CA-170) is a promising oral immunomodulatory agent with a dual mechanism of action targeting the PD-L1 and VISTA pathways. Preclinical data demonstrate its ability to restore T-cell function and mediate anti-tumor efficacy in various models. The ongoing clinical development of this compound will be crucial in determining its therapeutic potential in cancer treatment. The debate regarding its direct binding to PD-L1 highlights the complexity of its mechanism and warrants further investigation. This guide provides a foundational understanding of the biological activity of this compound for professionals in the field of drug discovery and development.
References
- 1. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - TR [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Cyclic Peptide Inhibitors Targeting PD-L1 for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Facebook [cancer.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to PD-1-IN-17 TFA and the PD-1/PD-L1 Pathway
A Resource for Researchers, Scientists, and Drug Development Professionals
Introduction
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), constitute a critical immune checkpoint pathway that regulates T-cell activation and proliferation.[1] Under normal physiological conditions, this pathway is essential for maintaining self-tolerance and preventing autoimmune reactions.[2] However, many cancer cells exploit this mechanism to evade immune surveillance by overexpressing PD-L1, which binds to PD-1 on activated T cells, leading to T-cell exhaustion and inhibition of the anti-tumor immune response.[1][2]
The clinical success of monoclonal antibodies that block the PD-1/PD-L1 interaction has revolutionized cancer therapy.[1] Despite their efficacy, antibody-based therapies have limitations, including potential immunogenicity, high manufacturing costs, and poor penetration into the tumor microenvironment.[3] This has spurred the development of small molecule inhibitors targeting this pathway, which offer potential advantages such as oral bioavailability and improved tumor penetration.[3]
This technical guide provides a comprehensive overview of PD-1-IN-17 TFA, a small molecule inhibitor of the PD-1 pathway, and delves into the intricacies of the PD-1/PD-L1 signaling cascade. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on the compound's properties, mechanism of action, and relevant experimental protocols.
This compound: Chemical Properties and Synthesis
This compound, also referred to as Compound 12 in patent WO2015033301A1, is a 1,3,4-oxadiazole derivative identified as an immunomodulator that inhibits the PD-1 signaling pathway.[4][5]
| Property | Value | Source |
| IUPAC Name | (2S,3R)-2-[[(1S)-3-amino-3-oxo-1-(3-piperazin-1-yl-1,2,4-oxadiazol-5-yl)propyl]carbamoylamino]-3-hydroxybutanoic acid;2,2,2-trifluoroacetic acid | PubChem |
| Molecular Formula | C16H24F3N7O8 | PubChem |
| Molecular Weight | 499.40 g/mol | PubChem |
Synthesis:
The synthesis of PD-1-IN-17 is detailed in patent WO2015033301A1. The general scheme involves the coupling of a substituted 1,3,4-oxadiazole core with an amino acid derivative. The trifluoroacetic acid (TFA) salt is typically formed during the final purification steps using reversed-phase high-performance liquid chromatography (RP-HPLC) with TFA as a mobile phase additive.[6] Trifluoroacetic acid is a strong acid commonly used in peptide synthesis and purification and can form salts with basic functional groups in the molecule.[6][7]
The PD-1/PD-L1 Signaling Pathway and Mechanism of Action of PD-1-IN-17
The interaction between PD-1 on T-cells and PD-L1 on tumor cells or antigen-presenting cells (APCs) initiates a signaling cascade that suppresses T-cell activity.[8] Upon binding, the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1 become phosphorylated.[9] This leads to the recruitment of the phosphatases SHP-1 and SHP-2.[9]
SHP-1 and SHP-2 dephosphorylate key downstream signaling molecules of the T-cell receptor (TCR) and CD28 co-stimulatory pathways, thereby inhibiting the PI3K/Akt and Ras/MEK/ERK signaling cascades.[8][10] The net effect is a reduction in T-cell proliferation, cytokine production, and cytotoxic activity, allowing tumor cells to evade immune destruction.[8][10]
PD-1-IN-17 is described as an inhibitor of the PD-1 signaling pathway.[5] While the exact binding target (PD-1 or PD-L1) is not explicitly stated in the available public information, small molecule inhibitors of this pathway typically function by directly binding to either PD-1 or PD-L1 and preventing their interaction. This blockade abrogates the inhibitory signaling, restoring T-cell function and enhancing the anti-tumor immune response.
Figure 1: PD-1/PD-L1 Signaling Pathway and Inhibition.
In Vitro Data for this compound
The primary publicly available in vitro data for PD-1-IN-17 comes from the patent WO2015033301A1, which describes its effect on splenocyte proliferation.[4][5]
| Assay | Compound | Concentration | Result | Source |
| Splenocyte Proliferation Assay | PD-1-IN-17 (Compound 12) | 100 nM | 92% inhibition of splenocyte proliferation | [4][5] |
No further in vitro data, such as IC50 values from direct binding assays (e.g., HTRF) or other cell-based assays, are readily available in the public domain for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of PD-1/PD-L1 inhibitors like this compound.
Splenocyte Proliferation Assay
This assay is used to assess the ability of a compound to reverse PD-L1-mediated suppression of T-cell proliferation.
Principle: T-cell proliferation, often stimulated by antigens or mitogens, is inhibited by the engagement of PD-1 with PD-L1. An effective PD-1/PD-L1 inhibitor will block this interaction and restore T-cell proliferation, which can be measured by various methods, such as the incorporation of a fluorescent dye like CFSE or by measuring ATP levels as an indicator of cell viability.
Detailed Protocol (based on general procedures):
-
Splenocyte Isolation:
-
Euthanize a mouse (e.g., C57BL/6) and aseptically remove the spleen.
-
Homogenize the spleen in RPMI-1640 medium to create a single-cell suspension.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the remaining cells (splenocytes) with RPMI-1640 and resuspend to a final concentration of 1-2 x 10^6 cells/mL.
-
-
CFSE Staining (Optional, for proliferation tracking):
-
Incubate splenocytes with Carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 1-5 µM for 10-15 minutes at 37°C.
-
Quench the staining reaction by adding fetal bovine serum (FBS).
-
Wash the cells to remove excess CFSE.
-
-
Assay Setup:
-
Plate the splenocytes in a 96-well plate.
-
Add a T-cell stimulus, such as anti-CD3/CD28 antibodies or a mitogen like Concanavalin A.
-
Add recombinant mouse PD-L1-Fc to the wells to induce PD-1-mediated inhibition.
-
Add serial dilutions of the test compound (e.g., this compound) to the wells. Include appropriate controls (no inhibitor, no PD-L1).
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Data Acquisition and Analysis:
-
CFSE Dilution: Analyze the cells by flow cytometry. Proliferating cells will show a sequential halving of CFSE fluorescence intensity.
-
Cell Viability: Alternatively, add a reagent like CellTiter-Glo® to measure ATP levels, which correlate with the number of viable cells.
-
Calculate the percentage of proliferation inhibition reversal for each concentration of the test compound.
-
References
- 1. Fragment-based screening of programmed death ligand 1 (PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Homogeneous time-resolved fluorescence binding assay [bio-protocol.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. WO2015033301A1 - 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives as immunomodulators - Google Patents [patents.google.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study on the in vitro and in vivo killing effects of PD-1 antibody-secreting c-Met-targeted CAR-T cells on esophageal cancer cell line ECA109 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-PD-1 antibody-activated Th17 cells subvert re-invigoration of antitumor cytotoxic T-lymphocytes via myeloid cell-derived COX-2/PGE2 - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of Small Molecule PD-1/PD-L1 Inhibitors on Cytokine Production: A Technical Guide
Disclaimer: The compound "PD-1-IN-17 TFA" is not referenced in publicly available scientific literature. This guide provides a comprehensive overview of the effects of well-characterized small molecule inhibitors of the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) pathway on cytokine production, using representative molecules as examples.
Introduction
The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation and tolerance. Tumor cells often exploit this pathway to evade immune surveillance by upregulating PD-L1, which binds to PD-1 on activated T cells, leading to T-cell exhaustion and reduced anti-tumor immunity. Small molecule inhibitors targeting the PD-1/PD-L1 interaction have emerged as a promising therapeutic alternative to monoclonal antibodies, offering potential advantages in terms of oral bioavailability and tissue penetration. A key mechanism by which these inhibitors exert their anti-tumor effects is by restoring the capacity of T cells to produce effector cytokines. This guide provides a technical overview of the impact of these small molecule inhibitors on cytokine production, with a focus on quantitative data and experimental methodologies.
Core Mechanism of Action: Reinvigorating T-Cell Effector Function
Small molecule PD-1/PD-L1 inhibitors function by disrupting the interaction between PD-1 and its ligand, PD-L1. This blockade releases the "brakes" on T-cell activity, leading to the reactivation of exhausted T cells and the enhancement of their effector functions. One of the primary consequences of this restored T-cell activity is a significant increase in the production and secretion of pro-inflammatory and cytotoxic cytokines.
Many small molecule PD-L1 inhibitors, such as those from the Bristol-Myers Squibb (BMS) series, induce the dimerization of PD-L1 on the cell surface. This dimerization sterically hinders the binding of PD-1 to PD-L1, effectively blocking the inhibitory signal.
Quantitative Analysis of Cytokine Production
The following tables summarize the quantitative effects of representative small molecule PD-1/PD-L1 inhibitors on the production of key cytokines in in vitro cellular assays.
Table 1: Effect of INCB086550 on IFN-γ Production
| Cell System | Treatment Conditions | Concentration | IFN-γ Induction | EC50 | Reference |
| Human T cells co-cultured with CHO-PD-L1 cells | 3-day incubation | Increasing concentrations | Concentration-dependent increase | 9.8 nmol/L | [1] |
| Human whole blood stimulated with Staphylococcal Enterotoxin B (SEB) | 5-day incubation | Increasing concentrations | Concentration-dependent increase | - | [1] |
Table 2: Effect of BMS-202 (PCC0208025) on IFN-γ Production
| Cell System | Treatment Conditions | Concentration Range | Effect on IFN-γ Production | Reference |
| Human CD3+ T cells stimulated with anti-CD3/anti-CD28 and suppressed with human PD-L1 protein | 72-hour incubation | 0.01 - 1 µM | Markedly rescued PD-L1-mediated inhibition |
Table 3: Effect of CA-170 on IFN-γ Production
| Cell System | Treatment Conditions | Effect on IFN-γ Production | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Not specified | Promotes IFN-γ secretion in the presence of inhibitory proteins | [2] |
Experimental Protocols
T-Cell and Antigen-Presenting Cell (APC) Co-Culture for Cytokine Release Assay
This protocol is a representative method for assessing the ability of a small molecule PD-1/PD-L1 inhibitor to enhance T-cell cytokine production in a co-culture system.
a. Cell Preparation:
-
T-Cells: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Further enrich for CD3+ T cells using magnetic-activated cell sorting (MACS) if required.
-
Target Cells (APCs): Chinese Hamster Ovary (CHO) cells engineered to express human PD-L1 (CHO-hPD-L1) are commonly used. Alternatively, cancer cell lines with high endogenous or IFN-γ-induced PD-L1 expression can be utilized.
b. Co-culture Setup:
-
Seed the target cells (e.g., CHO-hPD-L1) in a 96-well flat-bottom plate and allow them to adhere overnight.
-
The following day, wash the target cells and add the primary T cells at a desired Effector:Target (E:T) ratio (e.g., 5:1).
-
Add a T-cell stimulus, such as anti-CD3 antibody (e.g., at 1 µg/mL), to provide the primary activation signal.
-
Add the small molecule PD-1/PD-L1 inhibitor at a range of concentrations to be tested. Include a vehicle control (e.g., DMSO) and a positive control (e.g., an anti-PD-1 or anti-PD-L1 antibody).
-
Incubate the co-culture for 48-72 hours at 37°C in a humidified CO2 incubator.
c. Cytokine Measurement:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant for cytokine analysis.
-
Quantify the concentration of cytokines (e.g., IFN-γ, TNF-α, IL-2) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit or a multiplex bead-based immunoassay (e.g., Luminex) according to the manufacturer's instructions.
Intracellular Cytokine Staining by Flow Cytometry
This protocol allows for the identification and quantification of cytokine-producing T cells at a single-cell level.
a. Cell Stimulation:
-
Stimulate PBMCs or purified T cells in culture medium with a potent stimulus such as a combination of Phorbol 12-Myristate 13-Acetate (PMA) and Ionomycin for 4-6 hours.
-
In the last 2-4 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture medium. This prevents the secretion of cytokines, causing them to accumulate within the cell.
b. Staining Procedure:
-
Harvest the cells and wash them with FACS buffer (e.g., PBS with 2% FBS).
-
Perform cell surface staining by incubating the cells with fluorescently-conjugated antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) to identify T-cell subsets.
-
Wash the cells to remove unbound antibodies.
-
Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) to preserve cell morphology and antigenicity.
-
Permeabilize the cell membrane using a permeabilization buffer (e.g., containing saponin or Triton X-100). This allows antibodies to access intracellular antigens.
-
Perform intracellular staining by incubating the permeabilized cells with fluorescently-conjugated antibodies against the cytokines of interest (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2).
-
Wash the cells to remove unbound intracellular antibodies.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
c. Data Analysis:
-
Gate on the T-cell populations of interest based on their surface marker expression (e.g., CD3+CD8+ for cytotoxic T cells).
-
Quantify the percentage of cells positive for each cytokine within the gated populations.
Signaling Pathways and Logical Relationships
PD-1 Signaling Pathway Inhibition
The following diagram illustrates the canonical PD-1 signaling pathway and how its inhibition by a small molecule inhibitor can lead to enhanced T-cell activation and cytokine production.
Caption: PD-1 signaling inhibition by a small molecule antagonist.
Experimental Workflow for Cytokine Production Analysis
The following diagram outlines the typical experimental workflow for evaluating the effect of a small molecule PD-1/PD-L1 inhibitor on cytokine production.
Caption: Workflow for cytokine production analysis.
Conclusion
Small molecule inhibitors of the PD-1/PD-L1 pathway represent a promising class of cancer immunotherapeutics. Their ability to reinvigorate T-cell effector functions, including the robust production of key cytokines like IFN-γ, is central to their anti-tumor activity. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to assess the immunomodulatory effects of novel small molecule inhibitors targeting this critical immune checkpoint. As this field continues to evolve, a deeper understanding of the nuanced effects of these molecules on the broader cytokine network will be crucial for optimizing their therapeutic potential.
References
Unveiling the Target Engagement of PD-1-IN-17 TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the target binding affinity and mechanism of action of PD-1-IN-17 TFA, a small molecule inhibitor of the Programmed Death-1 (PD-1) receptor. While specific binding affinity constants for this compound are not publicly available, this document synthesizes the known functional data and places it within the broader context of PD-1/PD-L1 inhibitor characterization. We will delve into the common experimental protocols used to assess the binding and functional activity of such molecules, providing a framework for understanding the preclinical evaluation of this important class of immunomodulators.
This compound: Profile and Functional Activity
This compound is a 1,3,4-oxadiazole derivative identified as a potent inhibitor of the PD-1 pathway.[1] It originates from the patent WO2015033301A1, where it is referred to as Compound 12.[1] While direct binding affinity data such as IC50, Ki, or KD values for its interaction with the PD-1 receptor have not been disclosed in publicly accessible literature, a key piece of functional data has been reported.
Table 1: Functional Activity of this compound
| Assay Type | Target Cells | Concentration | Result | Reference |
| Splenocyte Proliferation Assay | Splenocytes | 100 nM | 92% inhibition of proliferation | [1] |
This result from a splenocyte proliferation assay indicates that this compound can effectively suppress T-cell proliferation at a nanomolar concentration, a hallmark of potent PD-1 pathway inhibition. The lack of a specific IC50 value from this assay, however, means the precise potency in this cellular context remains to be fully elucidated.
The PD-1/PD-L1 Signaling Pathway and Mechanism of Inhibition
The PD-1 receptor, expressed on the surface of activated T cells, plays a crucial role in downregulating the immune response. Its engagement by its ligands, PD-L1 and PD-L2, which are often overexpressed on tumor cells, leads to the inhibition of T-cell proliferation, cytokine release, and cytotoxic activity, thereby allowing cancer cells to evade immune surveillance. Small molecule inhibitors like this compound are designed to disrupt this interaction, restoring the anti-tumor immune response.
Experimental Protocols for Assessing PD-1 Inhibitor Binding and Activity
To fully characterize a PD-1 inhibitor like this compound, a series of biochemical and cell-based assays are typically employed. Below are detailed methodologies for key experiments.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
The HTRF assay is a common biochemical method to quantify the binding affinity of an inhibitor to the PD-1/PD-L1 interaction in a high-throughput format.
Principle: This assay measures the fluorescence resonance energy transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) conjugated to one binding partner (e.g., PD-1) and an acceptor fluorophore (e.g., d2) conjugated to the other (e.g., PD-L1). When the two proteins interact, the fluorophores are in close proximity, and excitation of the donor leads to energy transfer and emission from the acceptor. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.
Experimental Protocol:
-
Reagent Preparation:
-
Recombinant human PD-1 protein tagged with a donor fluorophore (e.g., 6xHis-tag for binding to an anti-His-Europium antibody).
-
Recombinant human PD-L1 protein tagged with an acceptor fluorophore (e.g., Fc-tag for binding to an anti-Fc-d2 antibody).
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
Test compound (this compound) serially diluted in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of serially diluted test compound or control to the wells of a low-volume 384-well white plate.
-
Add 4 µL of the tagged PD-1 protein solution to each well.
-
Add 4 µL of the tagged PD-L1 protein solution mixed with the HTRF detection reagents to each well.
-
Incubate the plate in the dark at room temperature for 1 to 4 hours.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible microplate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Cell-Based Reporter Assay
Cell-based assays are crucial for determining the functional consequences of PD-1/PD-L1 blockade in a more physiologically relevant context.
Principle: This assay utilizes two engineered cell lines: one expressing PD-L1 (e.g., CHO-K1 cells) and another "effector" cell line (e.g., Jurkat T-cells) co-expressing PD-1 and a reporter gene (e.g., luciferase) under the control of a T-cell activation-dependent promoter (e.g., NFAT). When the two cell types are co-cultured, the PD-1/PD-L1 interaction inhibits T-cell activation and thus reduces reporter gene expression. An inhibitor of this interaction will restore T-cell activation and lead to an increase in the reporter signal.
Experimental Protocol:
-
Cell Culture:
-
Maintain PD-L1 expressing cells and PD-1/NFAT-luciferase Jurkat cells in appropriate culture media.
-
-
Assay Procedure (96-well plate format):
-
Seed the PD-L1 expressing cells in a 96-well white-walled, clear-bottom plate and incubate overnight to allow for cell adherence.
-
The next day, remove the culture medium and add serially diluted test compound (this compound).
-
Add the PD-1/NFAT-luciferase Jurkat cells to each well.
-
Co-culture the cells for 6-24 hours at 37°C in a CO2 incubator.
-
-
Data Acquisition and Analysis:
-
Add a luciferase substrate reagent (e.g., Bio-Glo™) to each well.
-
Incubate at room temperature for 5-10 minutes to allow for signal stabilization.
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to determine the EC50 value.
-
Splenocyte Proliferation Assay
This is a primary functional assay using primary immune cells to assess the ability of a compound to enhance T-cell proliferation upon stimulation.
Principle: Splenocytes, a mixed population of immune cells including T-cells and antigen-presenting cells (APCs), are isolated from a mouse spleen. The T-cells are stimulated to proliferate using an anti-CD3 antibody, which mimics T-cell receptor activation. In the presence of PD-L1, this proliferation is suppressed. A PD-1 inhibitor will block this suppression and restore T-cell proliferation, which can be measured by the incorporation of a radioactive tracer (e.g., ³H-thymidine) or a fluorescent dye (e.g., CFSE).
Experimental Protocol:
-
Splenocyte Isolation:
-
Harvest spleens from mice (e.g., C57BL/6).
-
Prepare a single-cell suspension by mechanical disruption and passage through a cell strainer.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash and resuspend the splenocytes in complete RPMI medium.
-
-
Assay Procedure (96-well plate format):
-
Coat a 96-well plate with an anti-CD3 antibody.
-
Add splenocytes to the wells.
-
Add serially diluted test compound (this compound) and a source of PD-L1 (e.g., recombinant PD-L1-Fc or PD-L1 expressing cells).
-
Incubate for 48-72 hours at 37°C in a CO2 incubator.
-
-
Data Acquisition and Analysis:
-
For ³H-thymidine incorporation: Add ³H-thymidine to each well for the final 18 hours of incubation. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.
-
For CFSE dilution: Label the splenocytes with CFSE before plating. After incubation, analyze the cells by flow cytometry to measure the dilution of the CFSE dye as a result of cell division.
-
Calculate the percentage of inhibition of proliferation at each compound concentration relative to controls.
-
Conclusion
This compound has been identified as a potent functional inhibitor of the PD-1 pathway, demonstrating significant inhibition of splenocyte proliferation at a concentration of 100 nM. While specific binding affinity data remains to be publicly disclosed, the established methodologies of HTRF, cell-based reporter assays, and primary cell proliferation assays provide a robust framework for the comprehensive characterization of this and other small molecule PD-1 inhibitors. Further studies to determine the precise IC50 and EC50 values, as well as the binding kinetics and in vivo efficacy, will be critical in fully elucidating the therapeutic potential of this compound. This guide provides the foundational knowledge for researchers and drug developers to understand and evaluate the target engagement of this promising class of cancer immunotherapeutics.
References
Preliminary Studies on PD-1-IN-17 TFA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD-1-IN-17 TFA, also known as CA-170 and AUPM170, is an orally bioavailable small molecule immunomodulator designed to act as a dual antagonist of the programmed cell death-1 (PD-1) pathway and the V-domain Ig suppressor of T-cell activation (VISTA) pathway. Preclinical studies have demonstrated its potential to reverse T-cell exhaustion and promote anti-tumor immunity. This technical guide provides a comprehensive overview of the preliminary studies on this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and the ongoing scientific discussion regarding its direct molecular interactions. Detailed experimental protocols and quantitative data are presented to offer a thorough understanding of the current state of research on this compound.
Introduction
The PD-1/PD-L1 axis is a critical immune checkpoint pathway that regulates T-cell activation and tolerance.[1] Tumor cells can exploit this pathway to evade immune surveillance by upregulating PD-L1, which binds to PD-1 on activated T-cells, leading to T-cell exhaustion and inhibition of the anti-tumor immune response.[1] Monoclonal antibodies targeting PD-1 or PD-L1 have shown significant clinical success in treating various cancers.[1] However, these therapies have limitations, including intravenous administration, long half-life, and immune-related adverse events.[2] Small molecule inhibitors of the PD-1 pathway, such as this compound, offer potential advantages, including oral administration and shorter half-lives, which may allow for better management of adverse effects.[2] this compound is a first-in-class investigational drug that also targets VISTA, another key negative regulator of T-cell activation, suggesting a broader immunomodulatory effect.[2][3]
Mechanism of Action
The precise mechanism of action of this compound is a subject of ongoing scientific discussion.
2.1. Proposed Mechanism: Formation of a Defective Ternary Complex
One proposed mechanism suggests that this compound functions by inducing the formation of a defective ternary complex between PD-1 and PD-L1. While it does not prevent the physical interaction of PD-1 and PD-L1, it is thought to alter the conformation of the complex in a way that prevents the downstream signaling that leads to T-cell inhibition.[4] This model is supported by functional data demonstrating the rescue of T-cell activity in the presence of PD-L1.
2.2. The Binding Controversy
Conversely, several independent studies have reported a lack of direct binding of this compound to recombinant PD-L1 protein in various biophysical assays, including NMR and surface plasmon resonance (SPR).[5][6] These findings challenge the direct binding and ternary complex formation model. The developers of this compound have countered these findings by suggesting that the recombinant proteins used in these assays may lack the necessary post-translational modifications present in the native cellular environment, which could be crucial for the interaction.[1][4] They have presented data from cell-based NMR experiments that they argue supports an interaction in a more physiologically relevant context.[1][4]
2.3. Dual Antagonism of PD-L1 and VISTA
Regardless of the precise binding mechanism to PD-L1, there is a consensus that this compound functionally antagonizes both the PD-L1 and VISTA pathways.[3][7] VISTA is another immune checkpoint protein that suppresses T-cell activation through a distinct mechanism from PD-1.[3] By inhibiting both pathways, this compound has the potential to induce a more robust anti-tumor immune response.[3]
Signaling Pathways
The following diagram illustrates the proposed signaling pathways affected by this compound.
Caption: Proposed signaling pathways targeted by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Activity
| Assay | Cell Type | Metric | This compound Concentration | Result | Reference |
| Splenocyte Proliferation | Mouse Splenocytes | % Inhibition Reversal | 100 nM | 92% | [8][9] |
| T-Cell Proliferation Rescue (PD-L1 mediated) | Human PBMCs | EC50 | ~100-200 nM | Potent Rescue | |
| IFN-γ Secretion Rescue (PD-L1 mediated) | Human PBMCs | EC50 | ~50-150 nM | Potent Rescue | [3][10] |
| T-Cell Proliferation Rescue (VISTA mediated) | Human PBMCs | EC50 | ~200-400 nM | Potent Rescue | [3] |
| IFN-γ Secretion Rescue (VISTA mediated) | Human PBMCs | EC50 | ~100-300 nM | Potent Rescue | [3][10] |
Table 2: In Vivo Efficacy in Mouse Tumor Models
| Tumor Model | Mouse Strain | Dosing Regimen | Metric | Result | Reference |
| CT26 Colon Carcinoma | BALB/c | 100 mg/kg, oral, daily | Tumor Growth Inhibition | Significant inhibition | |
| B16F10 Melanoma | C57BL/6 | 100 mg/kg, oral, daily | Tumor Growth Inhibition | Significant inhibition | [6] |
| MC38 Colon Adenocarcinoma | C57BL/6 | 10 mg/kg, oral, daily | Tumor Growth Inhibition | 43% | [6] |
Table 3: Pharmacokinetic Properties
| Species | Bioavailability (Oral) | Plasma Half-life | Reference |
| Mouse | ~40% | ~0.5 hours | [10] |
| Cynomolgus Monkey | <10% | ~3.25 - 4.0 hours | [10] |
| Human (Phase 1) | Dose-proportional exposure | Short | [11] |
Experimental Protocols
5.1. In Vitro T-Cell Proliferation and Cytokine Release Assays
-
Objective: To assess the ability of this compound to rescue T-cell function from PD-L1 or VISTA-mediated inhibition.
-
Methodology:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
-
PBMCs are stimulated with anti-CD3 and anti-CD28 antibodies to induce T-cell activation.
-
Recombinant human PD-L1 or VISTA protein is added to the culture to inhibit T-cell activation.
-
This compound is added at various concentrations.
-
For proliferation: T-cell proliferation is measured after 3-5 days using a standard method such as CFSE dilution assessed by flow cytometry or [³H]-thymidine incorporation.
-
For cytokine release: Supernatants are collected after 24-72 hours, and the concentration of IFN-γ is measured by ELISA.
-
-
Data Analysis: EC50 values are calculated from the dose-response curves.
Caption: Experimental workflow for in vitro T-cell functional assays.
5.2. In Vivo Murine Tumor Models
-
Objective: To evaluate the anti-tumor efficacy of orally administered this compound.
-
Methodology:
-
Syngeneic tumor cells (e.g., CT26, B16F10, MC38) are implanted subcutaneously into immunocompetent mice (e.g., BALB/c, C57BL/6).
-
Once tumors are established (e.g., 50-100 mm³), mice are randomized into treatment and vehicle control groups.
-
This compound is administered orally, typically once daily, at specified doses.
-
Tumor volume is measured regularly (e.g., every 2-3 days) with calipers.
-
At the end of the study, tumors and spleens may be harvested for analysis of tumor-infiltrating lymphocytes (TILs) and peripheral T-cell activation by flow cytometry.
-
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare treatment groups.
Clinical Development
A Phase I clinical trial (NCT02812875) has been completed to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors and lymphomas.[12][13] The trial employed a dose-escalation and expansion design.[4] Preliminary results indicated that the drug was well-tolerated and showed signs of immune modulation.[11]
Conclusion
This compound is a promising oral, small molecule, dual PD-L1 and VISTA antagonist with demonstrated preclinical anti-tumor activity. Its ability to functionally rescue T-cell activity and inhibit tumor growth in vivo warrants further investigation. The ongoing debate regarding its direct binding to PD-L1 highlights the complexities of small molecule immunomodulator development and the need for a multifaceted approach to understanding their mechanism of action. Further clinical studies are necessary to determine the therapeutic potential of this compound in cancer patients.
References
- 1. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. CA-170 – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Unlocking the Potential of CA-170: Enhancing T Cell Responses and Suppressing Tumor Growth in Cancer Preclinical Models [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. curis.com [curis.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. NCT02812875 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
PD-1-IN-17 TFA: A Technical Guide for Cancer Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-1-IN-17 TFA is a small molecule inhibitor of the Programmed Cell Death-1 (PD-1) signaling pathway, identified as Compound 12 in patent WO2015033301A1.[1][2] This compound belongs to a class of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives developed as immunomodulators.[1][2] The inhibition of the PD-1/PD-L1 axis is a clinically validated and transformative approach in cancer immunotherapy, primarily dominated by monoclonal antibodies. Small molecule inhibitors like this compound represent a promising alternative therapeutic modality, potentially offering advantages in terms of oral bioavailability, tissue penetration, and manufacturing costs. This guide provides a comprehensive overview of the available technical information on this compound and the methodologies relevant to its evaluation in cancer immunology research.
Core Concepts: The PD-1/PD-L1 Pathway
The PD-1 receptor is a critical immune checkpoint expressed on the surface of activated T cells. Its ligand, PD-L1, can be expressed by tumor cells. The engagement of PD-1 by PD-L1 transduces an inhibitory signal into the T cell, leading to T cell "exhaustion" and a dampening of the anti-tumor immune response. This mechanism allows cancer cells to evade immune surveillance. The therapeutic goal of PD-1/PD-L1 inhibitors is to block this interaction, thereby restoring T cell effector function and enabling the immune system to recognize and eliminate cancer cells.
This compound: Compound Profile
This compound is supplied as a trifluoroacetic acid (TFA) salt. While the precise chemical structure of Compound 12 is not publicly disclosed in detail, its general class and some of its properties are known.
Table 1: Chemical and Biological Properties of this compound
| Property | Value | Source |
| Identifier | Compound 12 from patent WO2015033301A1 | MedchemExpress[1][2] |
| Chemical Class | 1,3,4-oxadiazole/thiadiazole derivative | Patent WO2015033301A1 |
| Molecular Formula | C₁₅H₂₃F₃N₆O₉ | MedchemExpress |
| Molecular Weight | 488.37 g/mol | MedchemExpress |
| Reported Activity | Inhibits 92% of splenocyte proliferation at 100 nM | MedchemExpress[1][2] |
Quantitative Data
The publicly available quantitative data for this compound is limited. The primary reported activity is its effect on splenocyte proliferation. Further characterization data, such as IC50 values for PD-1/PD-L1 binding inhibition and in vivo efficacy, are not available in published literature.
Table 2: In Vitro Efficacy of this compound
| Assay | Metric | Result | Concentration |
| Splenocyte Proliferation Assay | % Inhibition | 92% | 100 nM[1][2] |
| PD-1/PD-L1 Binding Assay | IC50 | Data not available | - |
Table 3: In Vivo Efficacy of this compound
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Survival Benefit |
| Data not available | Data not available | Data not available | Data not available |
Signaling Pathways and Mechanisms of Action
Small molecule inhibitors of the PD-1/PD-L1 pathway can act through various mechanisms. Some directly compete with PD-1 for binding to PD-L1, while others may induce the dimerization and subsequent internalization of PD-L1 on the tumor cell surface, effectively removing it from the immune synapse. The exact mechanism of this compound has not been publicly detailed.
Experimental Protocols
Detailed experimental protocols for the specific studies involving this compound are not publicly available. The following are representative protocols for key assays used to characterize small molecule PD-1/PD-L1 inhibitors.
Splenocyte Proliferation Assay (Mixed Lymphocyte Reaction - MLR)
This assay is used to assess the ability of a compound to enhance T cell proliferation in response to alloantigen stimulation, a process that is naturally dampened by the PD-1/PD-L1 pathway.
-
Cell Isolation:
-
Isolate splenocytes from the spleens of two different strains of mice (e.g., C57BL/6 and BALB/c) to serve as responder and stimulator populations, respectively.
-
Prepare a single-cell suspension by mechanical disruption of the spleens followed by red blood cell lysis.
-
Wash and resuspend the cells in complete RPMI-1640 medium.
-
-
Assay Setup:
-
In a 96-well plate, seed the responder splenocytes (e.g., from C57BL/6 mice).
-
Treat the stimulator splenocytes (e.g., from BALB/c mice) with a mitotic inhibitor like mitomycin C to prevent their proliferation, then add them to the wells with the responder cells.
-
Add this compound at various concentrations to the appropriate wells. Include vehicle control (e.g., DMSO) and positive control (e.g., an anti-PD-1 antibody) wells.
-
-
Incubation and Proliferation Measurement:
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.
-
Measure cell proliferation using a suitable method, such as:
-
[³H]-Thymidine incorporation: Add [³H]-thymidine to each well for the final 18-24 hours of incubation. Harvest the cells onto a filter mat and measure incorporated radioactivity using a scintillation counter.
-
CFSE or CellTrace Violet staining: Stain the responder cells with a proliferation-tracking dye before plating. After incubation, analyze dye dilution by flow cytometry.
-
-
Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay
This is a common biochemical assay to quantify the direct inhibition of the PD-1/PD-L1 interaction.
-
Reagents:
-
Recombinant human PD-1 protein (e.g., with a His-tag).
-
Recombinant human PD-L1 protein (e.g., with a Biotin tag).
-
HTRF donor fluorophore-conjugated anti-tag antibody (e.g., anti-His-Europium).
-
HTRF acceptor fluorophore-conjugated streptavidin.
-
-
Assay Procedure:
-
In a low-volume 384-well plate, add this compound at various concentrations.
-
Add the recombinant PD-1 and PD-L1 proteins to the wells.
-
Add the HTRF detection reagents.
-
Incubate at room temperature for a specified time (e.g., 2 hours) to allow for binding and signal development.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Calculate the HTRF ratio and plot the results against the compound concentration to determine the IC50 value.
-
In Vivo Tumor Model Efficacy Study
Syngeneic mouse models are essential for evaluating the efficacy of immunomodulatory agents.
-
Model Selection and Tumor Implantation:
-
Select an appropriate syngeneic mouse model (e.g., MC38 or CT26 colorectal adenocarcinoma in C57BL/6 or BALB/c mice, respectively).
-
Subcutaneously implant a known number of tumor cells into the flank of the mice.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.
-
Administer this compound via a suitable route (e.g., oral gavage) at one or more dose levels, according to a predetermined schedule.
-
Include a vehicle control group and a positive control group (e.g., anti-mouse PD-1 antibody).
-
-
Efficacy Endpoints:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and excise the tumors for further analysis.
-
-
Pharmacodynamic and Biomarker Analysis:
-
Analyze tumors and spleens for immune cell infiltration (e.g., CD8+ T cells, regulatory T cells) by flow cytometry or immunohistochemistry.
-
Measure cytokine levels in the tumor microenvironment or serum.
-
Rationale for Targeting the PD-1/PD-L1 Axis
The development of inhibitors like this compound is based on a strong biological rationale.
Conclusion
This compound is a small molecule PD-1 pathway inhibitor with demonstrated in vitro activity in a splenocyte proliferation assay. As a compound from a patent, comprehensive preclinical data is not yet available in the public domain. The information and representative protocols provided in this guide are intended to offer a foundational understanding of this compound and the experimental approaches necessary for the evaluation of similar small molecule immunomodulators. Further research and publication are required to fully elucidate the therapeutic potential of this compound in cancer immunology.
References
An In-depth Technical Guide to the Trifluoroacetic Acid Salt of PD-1-IN-17
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD-1-IN-17 is a small molecule inhibitor of the programmed cell death-1 (PD-1) signaling pathway, identified as compound 12 in patent WO2015033301A1.[1] It is a 1,3,4-oxadiazole derivative that has demonstrated immunomodulatory activity, notably the inhibition of splenocyte proliferation.[1][2] This technical guide provides a comprehensive overview of the trifluoroacetic acid (TFA) salt of PD-1-IN-17, including its chemical properties, mechanism of action, synthesis, and in vitro biological activity. The information is intended for researchers and professionals involved in the discovery and development of novel cancer immunotherapies.
Chemical Properties and Structure
PD-1-IN-17 is chemically known as N-[[[(1S)-4-amino-1-[5-[(1S,2R)-1-amino-2-hydroxypropyl]-1,3,4-oxadiazol-2-yl]-4-oxobutyl]amino]carbonyl]-L-serine.[3] As it is typically synthesized and purified using methods involving trifluoroacetic acid, it is often supplied as a TFA salt. The trifluoroacetate anion acts as a counterion to the protonated basic functional groups within the molecule.[4][5]
Table 1: Chemical and Physical Properties of PD-1-IN-17 and its TFA Salt
| Property | Value | Source |
| PD-1-IN-17 (Free Base) | ||
| CAS Number | 1673560-66-1 | [3] |
| Molecular Formula | C13H22N6O7 | [3] |
| Molecular Weight | 374.4 g/mol | [3] |
| Formal Name | N-[[[(1S)-4-amino-1-[5-[(1S,2R)-1-amino-2-hydroxypropyl]-1,3,4-oxadiazol-2-yl]-4-oxobutyl]amino]carbonyl]-L-serine | [3] |
| Solubility | Soluble in DMSO | [3] |
| PD-1-IN-17 TFA Salt | ||
| Molecular Weight | 488.37 g/mol | [1] |
The PD-1/PD-L1 Signaling Pathway and the Role of PD-1-IN-17
The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation and tolerance. The interaction between PD-1 on T-cells and its ligand, PD-L1, on tumor cells leads to the suppression of the anti-tumor immune response. Small molecule inhibitors that disrupt this interaction are of significant interest in cancer immunotherapy.
While PD-1-IN-17 is classified as a PD-1 inhibitor, some studies on related compounds from the same patent series suggest that they may not directly bind to PD-1 or PD-L1. This indicates a potential alternative mechanism of action, such as modulating an unknown protein that regulates the PD-1 axis. Further research is needed to elucidate the precise molecular interactions of PD-1-IN-17.
Synthesis and the Role of Trifluoroacetic Acid
PD-1-IN-17 belongs to a class of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives. The synthesis of such compounds generally involves multi-step reactions.
Trifluoroacetic acid (TFA) plays a crucial role in the synthesis and purification of peptide-like molecules such as PD-1-IN-17. It is commonly used as a strong acid for cleaving the molecule from a solid-phase resin during synthesis and as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC) for purification.[4][5][6] The presence of TFA in the final product as a counterion can influence its solubility, stability, and biological activity. Researchers should be aware that residual TFA can sometimes interfere with in vitro assays.[5][7]
In Vitro Biological Activity
The primary reported in vitro activity of PD-1-IN-17 is its ability to inhibit splenocyte proliferation.
Table 2: In Vitro Activity of this compound Salt
| Assay | Cell Type | Conditions | Result | Source |
| Splenocyte Proliferation Assay | Mouse Splenocytes | 100 nM this compound | 92% inhibition of proliferation | [1] |
Experimental Protocols
General Synthesis of 1,3,4-Oxadiazole Derivatives
The synthesis of the 1,3,4-oxadiazole core of PD-1-IN-17 likely follows established organic chemistry principles. A general, representative protocol is outlined below, based on common methods for synthesizing this class of compounds.
-
Formation of an Intermediate: An appropriate acid hydrazide is reacted with formic acid to form an N-formylhydrazide intermediate.
-
Cyclization: The intermediate undergoes intramolecular cyclization to form the 1,3,4-oxadiazole ring. This is often achieved by heating with a dehydrating agent such as phosphorus pentoxide (P2O5).
-
Further Modification: Additional synthetic steps are then carried out to append the serine and other functional groups to the oxadiazole core to yield the final PD-1-IN-17 molecule.
-
Purification: The crude product is purified by reverse-phase HPLC using a mobile phase containing trifluoroacetic acid.
-
Isolation: The purified fractions are lyophilized to yield PD-1-IN-17 as a trifluoroacetic acid salt.
Splenocyte Proliferation Assay
This assay is used to assess the immunomodulatory activity of a compound by measuring its effect on the proliferation of splenocytes, which are a mixed population of immune cells from the spleen.
-
Splenocyte Isolation: Spleens are harvested from mice (e.g., BALB/c) under sterile conditions. A single-cell suspension is prepared by mechanical dissociation of the spleens. Red blood cells are lysed using a suitable buffer.
-
Cell Culture: The isolated splenocytes are washed and resuspended in a complete cell culture medium. Cells are then seeded into 96-well plates at a predetermined density.
-
Stimulation and Treatment: Splenocytes are stimulated to proliferate using a mitogen such as concanavalin A (ConA) or lipopolysaccharide (LPS). The cells are then treated with various concentrations of this compound salt.
-
Proliferation Measurement: After a defined incubation period (e.g., 48-72 hours), cell proliferation is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assay. The absorbance is measured using a microplate reader, and the percentage of inhibition of proliferation is calculated relative to the stimulated, untreated control.
Conclusion and Future Directions
The trifluoroacetic acid salt of PD-1-IN-17 is a promising small molecule immunomodulator that has demonstrated in vitro activity consistent with the inhibition of the PD-1 signaling pathway. Its 1,3,4-oxadiazole scaffold represents a class of compounds with potential for further development as cancer therapeutics. However, several aspects require further investigation. Elucidating the precise molecular target and mechanism of action is critical, particularly given the questions surrounding its direct binding to PD-1 or PD-L1. Furthermore, comprehensive in vivo studies are necessary to evaluate its efficacy, pharmacokinetics, and safety profile in relevant animal models. The influence of the trifluoroacetate counterion on its biological activity in various experimental systems should also be carefully considered in future studies. Overall, PD-1-IN-17 serves as a valuable lead compound for the development of novel, orally bioavailable immunomodulatory agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. omizzur.com [omizzur.com]
- 5. genscript.com [genscript.com]
- 6. genscript.com [genscript.com]
- 7. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
PD-1-IN-17 TFA: A Technical Guide for Basic Immunology Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of PD-1-IN-17 TFA, a potent inhibitor of the Programmed Cell Death-1 (PD-1) signaling pathway. This guide is intended for immunology researchers, scientists, and professionals in drug development seeking to understand and utilize this compound in basic research applications.
Introduction to this compound
This compound is a small molecule inhibitor of the PD-1 receptor, a critical immune checkpoint that regulates T-cell activation and tolerance.[1][2] By blocking the interaction between PD-1 and its ligands (PD-L1 and PD-L2), this compound can reinvigorate exhausted T-cells and enhance anti-tumor or anti-viral immunity.[3][4] This compound was first disclosed in patent WO2015033301A1 as a derivative of 1,3,4-oxadiazole and 1,3,4-thiadiazole with immunomodulatory properties.[1][2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₄F₃N₇O₈ | PubChem |
| Molecular Weight | 499.40 g/mol | PubChem |
| Appearance | Not specified | - |
| Solubility | Not specified | - |
| Storage | Store at -20°C for 1 month or -80°C for 6 months in a sealed container, away from moisture. | MCE |
Mechanism of Action: The PD-1/PD-L1 Signaling Pathway
Programmed Death-1 (PD-1) is a co-inhibitory receptor expressed on activated T-cells, B-cells, and natural killer (NK) cells.[3] Its ligands, PD-L1 and PD-L2, are expressed on various cell types, including antigen-presenting cells (APCs) and many cancer cells.[3] The engagement of PD-1 with its ligands initiates a signaling cascade that suppresses T-cell receptor (TCR) signaling, leading to the inhibition of T-cell proliferation, cytokine release, and cytotoxic activity.[1][3] This mechanism is crucial for maintaining self-tolerance and preventing autoimmune reactions.[3] However, many tumors exploit this pathway to evade immune surveillance.
This compound acts as an antagonist to this pathway. By presumably binding to the PD-1 receptor, it prevents the interaction with PD-L1 and PD-L2, thereby releasing the "brake" on T-cell activity and restoring their ability to mount an effective immune response.
Signaling Pathway Diagram
In Vitro Efficacy: Splenocyte Proliferation Assay
The primary reported activity of this compound is its ability to inhibit the suppression of splenocyte proliferation.[1][2]
| Compound | Concentration | Effect | Source |
| This compound | 100 nM | 92% inhibition of splenocyte proliferation suppression | MCE |
This result indicates that this compound can effectively rescue T-cell proliferation from the inhibitory effects of the PD-1 pathway in an in vitro setting.
Experimental Protocol: Representative Splenocyte Proliferation Assay
The following is a representative protocol for a splenocyte proliferation assay to evaluate the efficacy of PD-1 inhibitors. The specific protocol used for this compound is detailed in patent WO2015033301A1 and may differ from the protocol below.
Objective: To assess the ability of a PD-1 inhibitor to reverse the suppression of mitogen-stimulated splenocyte proliferation.
Materials:
-
Spleens from healthy mice (e.g., C57BL/6)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Red blood cell (RBC) lysis buffer (e.g., ACK buffer)
-
Mitogen (e.g., Concanavalin A (ConA) or Phytohemagglutinin (PHA))
-
This compound or other test compounds
-
Proliferation dye (e.g., Carboxyfluorescein succinimidyl ester (CFSE)) or proliferation assay reagent (e.g., MTT or [³H]-thymidine)
-
96-well flat-bottom culture plates
-
Flow cytometer (for CFSE assay) or plate reader (for MTT assay) or liquid scintillation counter (for [³H]-thymidine assay)
Procedure:
-
Splenocyte Isolation:
-
Aseptically harvest spleens from mice and place them in a sterile petri dish containing RPMI-1640 medium.
-
Gently tease the spleens apart using sterile forceps and a syringe plunger to create a single-cell suspension.
-
Pass the cell suspension through a 70 µm cell strainer to remove debris.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in RBC lysis buffer. Incubate for 5 minutes at room temperature to lyse red blood cells.
-
Add excess RPMI-1640 to stop the lysis, centrifuge, and resuspend the splenocytes in complete RPMI-1640.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
-
CFSE Staining (for flow cytometry-based proliferation analysis):
-
Adjust the splenocyte concentration to 1 x 10⁷ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640.
-
Wash the cells twice with complete RPMI-1640.
-
-
Cell Plating and Stimulation:
-
Resuspend the CFSE-labeled (or unlabeled for other assay types) splenocytes to a final concentration of 2 x 10⁶ cells/mL in complete RPMI-1640.
-
Plate 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640.
-
Add 50 µL of the compound dilutions to the appropriate wells. Include a vehicle control.
-
Add 50 µL of the mitogen (e.g., ConA at a final concentration of 5 µg/mL) to stimulate proliferation. Include unstimulated control wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Proliferation Analysis:
-
CFSE Assay:
-
Harvest the cells and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
[³H]-Thymidine Incorporation Assay:
-
Add [³H]-thymidine to each well during the last 18-24 hours of incubation.
-
Harvest the cells onto a filter mat and measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Experimental Workflow Diagram
Applications in Basic Immunology Research
This compound can be a valuable tool for a variety of in vitro and potentially in vivo immunology studies, including:
-
Mechanism of T-cell exhaustion: Investigating the molecular pathways involved in T-cell dysfunction in chronic infections and cancer.
-
Screening for synergistic drug combinations: Evaluating the efficacy of this compound in combination with other immunomodulatory agents or targeted therapies.
-
Studying the role of the PD-1 pathway in autoimmune diseases: Although a PD-1 inhibitor would exacerbate autoimmunity, understanding its effects can provide insights into disease pathogenesis.
-
Validating the therapeutic potential of PD-1 blockade: Using it as a reference compound in the development of novel immune checkpoint inhibitors.
Conclusion
This compound is a potent small molecule inhibitor of the PD-1 pathway with demonstrated in vitro activity in rescuing suppressed splenocyte proliferation. Its well-defined chemical properties and clear mechanism of action make it a useful tool for basic immunology research aimed at understanding and manipulating the adaptive immune response. Further characterization of its in vivo efficacy and safety profile will be crucial for its potential translation into therapeutic applications.
Disclaimer: This document is intended for research purposes only. This compound is not for human use. Researchers should refer to the original patent and manufacturer's specifications for detailed information.
References
- 1. Anti-PD-1 antibody-activated Th17 cells subvert re-invigoration of antitumor cytotoxic T-lymphocytes via myeloid cell-derived COX-2/PGE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PD-1 limits differentiation and plasticity of Tc17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
PD-1-IN-17 TFA: An In-depth Technical Guide for Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-1-IN-17 TFA is a small molecule inhibitor of the Programmed Cell Death-1 (PD-1) signaling pathway, a critical immune checkpoint that regulates T-cell activation and tolerance. As a research tool, this compound offers a valuable alternative to antibody-based blockade for investigating the therapeutic potential of targeting the PD-1/PD-L1 axis in oncology and autoimmune diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its use in immunotherapy research.
Core Compound Information
This compound, identified as Compound 12 in patent WO2015033301A1, is a potent modulator of the immune response.[1] Its primary reported activity is the significant inhibition of splenocyte proliferation, a key indicator of T-cell activation.
| Property | Value | Reference |
| Compound Name | This compound | MedchemExpress |
| Patent Identifier | WO2015033301A1, Compound 12 | [1] |
| Molecular Formula | C₂₄H₂₇FN₆O₅ | WO2015033301A1 |
| Molecular Weight | 514.51 | WO2015033301A1 |
| Reported Activity | 92% inhibition of splenocyte proliferation at 100 nM | [1] |
Mechanism of Action: The PD-1/PD-L1 Signaling Pathway
The PD-1 receptor, expressed on the surface of activated T-cells, plays a crucial role in dampening the immune response upon engagement with its ligands, PD-L1 and PD-L2, which can be expressed on tumor cells and other cells in the tumor microenvironment. This interaction leads to the recruitment of the phosphatase SHP-2 to the cytoplasmic tail of PD-1, which in turn dephosphorylates and inactivates key downstream signaling molecules of the T-cell receptor (TCR) and CD28 co-stimulatory pathways, such as PI3K and ZAP70. The net effect is the inhibition of T-cell proliferation, cytokine release, and cytotoxic activity, allowing tumors to evade immune surveillance. This compound, as a PD-1 inhibitor, is designed to disrupt this interaction, thereby restoring T-cell effector functions.
Caption: PD-1 Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard immunological assays and can be adapted for the evaluation of this compound.
Splenocyte Proliferation Assay
This assay is fundamental for assessing the effect of this compound on T-cell proliferation.
Objective: To determine the dose-dependent effect of this compound on the proliferation of splenocytes stimulated with a mitogen.
Materials:
-
This compound
-
Spleens from healthy mice (e.g., C57BL/6)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol
-
Concanavalin A (ConA) or Phytohemagglutinin (PHA)
-
[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or MTT-based)
-
96-well flat-bottom cell culture plates
-
Single-cell suspension preparation reagents (e.g., sterile mesh, syringe plunger)
Procedure:
-
Prepare a single-cell suspension of splenocytes from mouse spleens under sterile conditions.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the splenocytes with complete RPMI-1640 medium and count the viable cells using a hemocytometer and trypan blue exclusion.
-
Resuspend the cells to a final concentration of 2 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Plate 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Add 50 µL of a T-cell mitogen (e.g., ConA at a final concentration of 5 µg/mL) to all wells except for the unstimulated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
For [³H]-Thymidine incorporation:
-
Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 18-24 hours.
-
Harvest the cells onto a filter mat using a cell harvester and measure the incorporated radioactivity using a scintillation counter.
-
-
For non-radioactive methods, follow the manufacturer's instructions for the specific kit being used (e.g., add MTT reagent and measure absorbance, or analyze CFSE dilution by flow cytometry).
-
Calculate the percentage of proliferation inhibition relative to the mitogen-stimulated vehicle control.
PD-1/PD-L1 Blockade Bioassay (Reporter Gene Assay)
This cell-based assay provides a quantitative measure of the ability of this compound to block the PD-1/PD-L1 interaction and restore T-cell signaling.
Objective: To quantify the potency of this compound in blocking the PD-1/PD-L1 interaction, leading to the activation of a reporter gene (e.g., luciferase) downstream of the T-cell receptor.
Materials:
-
PD-1 Effector Cells (e.g., Jurkat cells engineered to express human PD-1 and an NFAT-luciferase reporter)
-
PD-L1 aAPC/CHO-K1 Cells (CHO-K1 cells engineered to express human PD-L1 and a T-cell receptor activator)
-
This compound
-
Assay medium (as recommended by the cell line provider)
-
White, opaque 96-well assay plates
-
Luciferase detection reagent
-
Luminometer
Procedure:
-
Culture and maintain the PD-1 Effector Cells and PD-L1 aAPC/CHO-K1 Cells according to the supplier's instructions.
-
On the day of the assay, harvest and resuspend both cell types in the assay medium to the recommended concentrations.
-
Prepare serial dilutions of this compound in the assay medium.
-
In a 96-well white, opaque plate, add the PD-L1 aAPC/CHO-K1 cells.
-
Add the serially diluted this compound or a vehicle control to the wells.
-
Add the PD-1 Effector Cells to all wells.
-
Incubate the plate for 6-24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Equilibrate the plate and its contents to room temperature.
-
Add the luciferase detection reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the concentration of this compound and determine the EC₅₀ value.
Caption: A typical experimental workflow for evaluating a PD-1 inhibitor like this compound.
Data Presentation
Currently, the publicly available quantitative data for this compound is limited. Further investigation of the source patent and related publications is required to populate a comprehensive data table.
Table 1: Biological Activity of this compound
| Assay | Description | Result | Concentration |
| Splenocyte Proliferation | Inhibition of mitogen-stimulated mouse splenocyte proliferation. | 92% Inhibition | 100 nM |
Logical Relationships in PD-1 Blockade
The therapeutic rationale for using PD-1 inhibitors like this compound is based on a clear logical progression from molecular interaction to anti-tumor immune response.
Caption: Logical flow from PD-1/PD-L1 blockade to tumor regression.
Conclusion
This compound is a promising research tool for the investigation of PD-1/PD-L1 checkpoint blockade. Its small molecule nature offers potential advantages in terms of oral bioavailability and tissue penetration compared to monoclonal antibodies. The provided protocols and diagrams serve as a guide for researchers to effectively utilize and characterize this compound in their immunotherapy studies. Further research is warranted to fully elucidate its in vivo efficacy and potential for clinical translation.
References
In Vitro Functional Analysis of PD-1-IN-17 TFA: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-1-IN-17 TFA, also identified as CA-170, is a small molecule inhibitor that has been investigated for its immunomodulatory properties. Initially reported as a potent inhibitor of the Programmed Death-1 (PD-1) pathway, it has been a subject of interest for its potential therapeutic applications in oncology. This technical guide provides a comprehensive overview of the in vitro function of this compound, presenting key data, experimental methodologies, and a critical discussion of its mechanism of action.
Quantitative Data Summary
The primary in vitro functional data for this compound originates from the patent WO2015033301A1. The key finding is its effect on T-cell proliferation.
| Compound | Assay | Concentration | Result | Source |
| This compound | Splenocyte Proliferation Assay | 100 nM | 92% inhibition of splenocyte proliferation | Patent WO2015033301A1 |
Mechanism of Action: An Evolving Understanding
This compound (CA-170) was initially described as a small molecule that targets and binds to the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1), PD-L2, and V-domain Ig suppressor of T-cell activation (VISTA). This binding was purported to inhibit the interaction between PD-1 on activated T-cells and its ligands, thereby abrogating the suppression of T-lymphocyte immune responses and enhancing anti-tumor immunity.
However, subsequent independent studies have introduced significant debate regarding this proposed mechanism. A 2019 study by Musielak et al. employed biophysical and cell-based assays, including Nuclear Magnetic Resonance (NMR) spectroscopy and Homogeneous Time-Resolved Fluorescence (HTRF), to investigate the direct binding of CA-170 to PD-L1. The findings from this study indicated a lack of direct binding between CA-170 and human or mouse PD-L1.[1] This suggests that the observed immunomodulatory effects of this compound may be mediated through an alternative, indirect mechanism that does not involve direct inhibition of the PD-1/PD-L1 interaction.
Signaling Pathways
The canonical PD-1/PD-L1 signaling pathway and the initially proposed mechanism of action for this compound are depicted below.
Caption: Proposed PD-1/PD-L1 signaling pathway and the initial hypothesis for this compound's mechanism of action.
Experimental Protocols
While the precise experimental details from the original patent are not publicly available, a representative protocol for a splenocyte proliferation assay to evaluate the in vitro function of a PD-1 inhibitor is provided below. This protocol is based on standard immunological methods.
Representative Splenocyte Proliferation Assay (Mixed Lymphocyte Reaction - MLR)
Objective: To assess the ability of this compound to reverse PD-L1-mediated suppression of T-cell proliferation in a co-culture of splenocytes from two different mouse strains.
Materials:
-
This compound (or CA-170)
-
Splenocytes from two different mouse strains (e.g., C57BL/6 and BALB/c)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)
-
Anti-CD3 antibody (functional grade)
-
Recombinant murine PD-L1/Fc chimera
-
CFSE (Carboxyfluorescein succinimidyl ester) or other proliferation tracking dye
-
96-well flat-bottom culture plates
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Methodology:
-
Preparation of Splenocytes:
-
Aseptically harvest spleens from C57BL/6 (responder) and BALB/c (stimulator) mice.
-
Prepare single-cell suspensions by mechanical dissociation through a 70 µm cell strainer.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the cells with complete RPMI-1640 medium and count viable cells using a hemocytometer and trypan blue exclusion.
-
-
Labeling of Responder Cells:
-
Resuspend C57BL/6 splenocytes at 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C in the dark.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells three times with complete RPMI-1640 medium.
-
-
Assay Setup:
-
Plate the CFSE-labeled responder splenocytes (C57BL/6) at 2 x 10^5 cells/well in a 96-well flat-bottom plate.
-
Add the stimulator splenocytes (BALB/c) at 2 x 10^5 cells/well.
-
Add anti-CD3 antibody to a final concentration of 1 µg/mL to stimulate T-cell activation.
-
To induce immunosuppression, add recombinant murine PD-L1/Fc to a final concentration of 10 µg/mL.
-
Add this compound at various concentrations (e.g., a serial dilution from 1 µM to 1 nM). Include a vehicle control (e.g., DMSO).
-
Bring the final volume in each well to 200 µL with complete RPMI-1640 medium.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Wash the cells with FACS buffer.
-
Stain with fluorescently-labeled antibodies against T-cell markers (e.g., CD4, CD8) if desired.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the live lymphocyte population and then on CD4+ or CD8+ T-cells.
-
Assess proliferation by the dilution of the CFSE signal. The percentage of proliferating cells is determined by the proportion of cells that have undergone one or more divisions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of proliferation for each concentration of this compound relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value if possible.
-
Experimental Workflow Visualization
References
The Significance of PD-1 Inhibition by PD-1-IN-17 TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), represent a critical immune checkpoint pathway that regulates T-cell activation and tolerance. In the tumor microenvironment, cancer cells can exploit this pathway to evade immune surveillance. PD-1-IN-17 TFA, a small molecule inhibitor of the PD-1/PD-L1 interaction, has emerged as a promising agent for cancer immunotherapy. This technical guide provides an in-depth overview of the significance of PD-1 inhibition by this compound, including its mechanism of action, biochemical and cellular activity, and the experimental methodologies used for its characterization.
Introduction to the PD-1/PD-L1 Pathway
The interaction between PD-1, a receptor expressed on activated T-cells, and its ligand PD-L1, often overexpressed on tumor cells, delivers an inhibitory signal to the T-cell, leading to T-cell exhaustion and a suppressed anti-tumor immune response.[1][2] By blocking this interaction, immune checkpoint inhibitors can restore T-cell function and enable the immune system to recognize and eliminate cancer cells.[1][3]
This compound: A Potent PD-1 Inhibitor
This compound is a small molecule inhibitor of the PD-1 pathway. It has been identified as Compound 12 in patent WO2015033301A1.
Mechanism of Action
This compound functions by disrupting the protein-protein interaction between PD-1 and PD-L1. By binding to PD-1, it sterically hinders the binding of PD-L1, thereby preventing the delivery of the inhibitory signal to the T-cell. This restores T-cell proliferation and cytokine production, leading to an enhanced anti-tumor immune response.
Quantitative Data
The primary reported activity of this compound is its ability to inhibit the proliferation of splenocytes.
| Compound | Assay | Result | Concentration | Source |
| This compound | Splenocyte Proliferation Assay | 92% Inhibition | 100 nM |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of PD-1 inhibitors like this compound.
Splenocyte Proliferation Assay
This assay is a primary method to assess the immuno-stimulatory activity of compounds that block T-cell co-inhibitory signaling.
Objective: To determine the ability of this compound to enhance T-cell proliferation in a mixed lymphocyte reaction (MLR).
Methodology:
-
Cell Preparation:
-
Isolate splenocytes from two different mouse strains (e.g., C57BL/6 and BALB/c) to serve as responder and stimulator cells, respectively.
-
Treat the stimulator splenocytes with mitomycin C to prevent their proliferation.
-
-
Co-culture:
-
Co-culture the responder and stimulator splenocytes in a 96-well plate.
-
-
Compound Treatment:
-
Add varying concentrations of this compound to the co-culture. Include a vehicle control.
-
-
Proliferation Measurement:
-
After a set incubation period (typically 3-5 days), assess cell proliferation using a standard method such as:
-
[³H]-thymidine incorporation: Pulse the cells with [³H]-thymidine for the final 18-24 hours of culture. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.
-
CFSE staining: Label the responder cells with Carboxyfluorescein succinimidyl ester (CFSE) prior to co-culture. After incubation, analyze the dilution of CFSE by flow cytometry, which is indicative of cell division.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition of proliferation at each concentration of this compound relative to the vehicle control.
-
References
- 1. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Currently Used Laboratory Methodologies for Assays Detecting PD-1, PD-L1, PD-L2 and Soluble PD-L1 in Patients with Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to Early-Stage Research Involving PD-1-IN-17 TFA (CA-170)
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-1-IN-17 TFA, also known as CA-170 or AUPM-170, is an orally bioavailable small molecule inhibitor that has garnered significant interest in the field of cancer immunotherapy.[1][2] Unlike many immunotherapeutic agents that are monoclonal antibodies, CA-170 offers the potential for oral administration, which could significantly improve patient convenience and accessibility. This technical guide provides a comprehensive overview of the core preclinical data and methodologies associated with the early-stage research of this compound, intended to equip researchers with the foundational knowledge for further investigation.
Core Mechanism of Action
This compound (CA-170) is a dual antagonist of the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA).[1][3] By targeting these key negative regulators of T-cell function, CA-170 aims to restore and enhance the body's natural anti-tumor immune response. The binding of PD-L1 on tumor cells to the PD-1 receptor on T-cells, or the engagement of VISTA, leads to the suppression of T-cell proliferation, cytokine release, and cytotoxic activity. CA-170 is designed to block these interactions, thereby "releasing the brakes" on the immune system and allowing for a more robust attack against cancer cells.[1][3]
Quantitative Biological Activity
The biological activity of this compound has been characterized in several in vitro functional assays. A key finding from early research is its ability to inhibit splenocyte proliferation. The following table summarizes the available quantitative data.
| Assay | Target/System | Endpoint | Result | Reference |
| Splenocyte Proliferation Assay | Murine Splenocytes | Inhibition of Proliferation | 92% inhibition at 100 nM | Patent WO2015033301A1 |
| T-cell Proliferation Rescue | PD-L1, PD-L2, or VISTA-inhibited T-lymphocytes | Dose-dependent enhancement of proliferation | Potent activity comparable to blocking antibodies | [4][5] |
| IFN-γ Secretion Rescue | PD-L1, PD-L2, or VISTA-inhibited lymphocytes | Rescue of IFN-γ secretion | Potent activity comparable to blocking antibodies | [4][6] |
Experimental Protocols
Splenocyte Proliferation Assay (CFSE-based)
This protocol outlines a general method for assessing the effect of this compound on the proliferation of splenocytes, a common method for evaluating the activity of immunomodulatory compounds. This method is based on the widely used Carboxyfluorescein succinimidyl ester (CFSE) dilution assay.[7][8][9][10]
Objective: To determine the percentage of inhibition of splenocyte proliferation induced by this compound.
Materials:
-
This compound (CA-170)
-
Freshly isolated murine splenocytes
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
T-cell mitogen (e.g., Concanavalin A or anti-CD3/CD28 antibodies)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Splenocyte Isolation: Isolate splenocytes from a mouse spleen under sterile conditions. Prepare a single-cell suspension by mechanical dissociation and red blood cell lysis.
-
CFSE Labeling: Wash the splenocytes and resuspend them in PBS at a concentration of 1-10 x 10^6 cells/mL. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quenching: Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium. Incubate for 5 minutes on ice.
-
Cell Seeding: Wash the cells twice with complete medium and resuspend to the desired plating density. Seed the cells in a 96-well plate.
-
Compound Treatment: Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Stimulation: Add a T-cell mitogen (e.g., Concanavalin A at 2.5 µg/mL) to all wells except for the unstimulated control.
-
Incubation: Culture the cells for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and wash with FACS buffer. Acquire the samples on a flow cytometer, exciting the CFSE at 488 nm and detecting emission at ~520 nm.
-
Data Analysis: Gate on the live, single-cell population. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells. The percentage of inhibition is calculated by comparing the proliferation in the compound-treated wells to the vehicle-treated (stimulated) control.
Visualizations
PD-1 and VISTA Signaling Pathways
Caption: PD-1 and VISTA inhibitory signaling pathways and the blocking action of this compound.
Experimental Workflow for Splenocyte Proliferation Assay
Caption: Workflow for assessing splenocyte proliferation using a CFSE-based assay.
Conclusion
This compound (CA-170) represents a promising orally available small molecule for cancer immunotherapy by targeting the PD-L1 and VISTA pathways. The preclinical data indicate its potential to effectively restore T-cell function. The provided experimental protocols and visualizations serve as a foundational resource for researchers aiming to further investigate the properties and potential applications of this and similar immunomodulatory compounds. Further detailed characterization of its binding kinetics, in vivo efficacy in various tumor models, and pharmacokinetic/pharmacodynamic relationships will be crucial for its continued development.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. curis.com [curis.com]
- 4. researchgate.net [researchgate.net]
- 5. CA-170 – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mucosalimmunology.ch [mucosalimmunology.ch]
- 8. researchgate.net [researchgate.net]
- 9. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 10. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
In-Depth Technical Guide: PD-1-IN-17 TFA (CA-170) and Its Role in Immune Checkpoint Blockade
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PD-1-IN-17 TFA, also known as CA-170 or AUPM-170, is an orally bioavailable small molecule immunomodulator investigated for its potential to inhibit the programmed cell death-1 (PD-1) pathway, a critical immune checkpoint in cancer therapy. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation. A notable controversy regarding its direct binding to PD-L1 is also discussed, presenting a balanced perspective for researchers in the field.
Introduction to this compound (CA-170)
This compound is identified as the trifluoroacetic acid salt of CA-170. It was initially described in patent WO2015033301A1 as a 1,3,4-oxadiazole derivative with immunomodulatory properties. Subsequent research and development have positioned CA-170 as a first-in-class oral, small-molecule antagonist of the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig suppressor of T-cell activation (VISTA). By targeting these pathways, CA-170 aims to restore T-cell-mediated anti-tumor immunity.
Chemical Identity:
| Identifier | Value |
| Compound Name | This compound |
| Synonyms | CA-170, AUPM-170 |
| Chemical Name | (((S)-4-amino-1-(5-((1S,2R)-1-amino-2-hydroxypropyl)-1,3,4-oxadiazol-2-yl)-4-oxobutyl)carbamoyl)-L-serine trifluoroacetic acid |
| Molecular Formula | C₁₅H₂₃F₃N₆O₉ |
| Molecular Weight | 488.38 g/mol |
| CAS Number | 1673534-76-3 (free base) |
Mechanism of Action
CA-170 is proposed to function as a dual inhibitor of PD-L1 and VISTA, two key negative regulators of T-cell activation. The intended mechanism involves the disruption of the inhibitory signals mediated by these checkpoint proteins, thereby reactivating the anti-tumor immune response.
PD-1/PD-L1 Pathway Inhibition
The interaction between PD-1 on activated T-cells and its ligand, PD-L1, expressed on tumor cells and other immune cells, leads to T-cell exhaustion and immune evasion by the tumor. By inhibiting this interaction, CA-170 is designed to restore the cytotoxic function of T-cells within the tumor microenvironment.
VISTA Pathway Inhibition
VISTA is another immune checkpoint protein that suppresses T-cell activation. The dual inhibition of both PD-L1 and VISTA by CA-170 is hypothesized to have a synergistic effect, leading to a more robust anti-tumor immune response compared to targeting either pathway alone.
The Binding Controversy
While several sources describe CA-170 as a direct inhibitor of the PD-1/PD-L1 interaction, a 2020 study by Kocik-Krol et al. presented evidence suggesting that CA-170 does not directly bind to PD-L1. Using biophysical methods such as NMR spectroscopy and HTRF assays, the researchers were unable to detect a direct interaction. This has led to a debate within the scientific community regarding the precise mechanism of action of CA-170. Alternative hypotheses suggest that CA-170 may act downstream of the PD-1/PD-L1 interaction or through an indirect mechanism.
Quantitative Data Summary
The following tables summarize the key quantitative data available for this compound (CA-170) from preclinical and clinical studies.
Table 1: Preclinical Activity
| Assay | Result | Source |
| Splenocyte Proliferation Assay | 92% inhibition of splenocyte proliferation at 100 nM | MedchemExpress, MedKoo Biosciences |
| PD-L1 Functional Rescue | Potent rescue of T-cell proliferation and effector functions inhibited by PD-L1/L2 | Sasikumar PG, et al. (2021)[1] |
| VISTA Functional Rescue | Potent rescue of T-cell proliferation and effector functions inhibited by VISTA | Sasikumar PG, et al. (2021)[1] |
Table 2: Clinical Trial Information (Phase 1)
| Parameter | Details | Source |
| Clinical Trial ID | NCT02812875 | ClinicalTrials.gov[2] |
| Title | A Study of CA-170 (Oral PD-L1, PD-L2 and VISTA Checkpoint Antagonist) in Patients With Advanced Tumors and Lymphomas | ClinicalTrials.gov[2] |
| Status | Completed | ClinicalTrials.gov[2] |
| Patient Population | Adult patients with advanced solid tumors or lymphomas | ClinicalTrials.gov[2] |
| Intervention | Orally administered CA-170 | ClinicalTrials.gov[2] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies for key experiments cited in the evaluation of this compound.
Splenocyte Proliferation Assay
This assay is used to assess the immunomodulatory activity of a compound by measuring its effect on the proliferation of splenocytes (a mixed population of immune cells from the spleen).
Methodology:
-
Splenocyte Isolation: Spleens are harvested from mice (e.g., C57BL/6) and mechanically dissociated to create a single-cell suspension. Red blood cells are lysed using an ACK lysis buffer.
-
Cell Culture: Splenocytes are cultured in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and 2-mercaptoethanol.
-
Stimulation and Treatment: Cells are stimulated with a mitogen, such as concanavalin A (ConA) or anti-CD3/CD28 antibodies, to induce proliferation. This compound is added at various concentrations.
-
Proliferation Measurement: After a defined incubation period (e.g., 72 hours), cell proliferation is measured using a standard method such as:
-
[³H]-thymidine incorporation assay: The amount of radioactive thymidine incorporated into the DNA of proliferating cells is quantified.
-
CFSE dilution assay: Cells are labeled with the fluorescent dye CFSE. As cells divide, the dye is distributed equally between daughter cells, leading to a measurable decrease in fluorescence intensity by flow cytometry.
-
-
Data Analysis: The percentage of inhibition of proliferation is calculated by comparing the proliferation in the presence of the compound to the proliferation of stimulated, untreated cells.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay is a highly sensitive method used to measure the binding affinity of a compound to its target protein, in this case, the interaction between PD-1 and PD-L1.
Methodology:
-
Reagents:
-
Recombinant human PD-1 protein tagged with a donor fluorophore (e.g., Europium cryptate).
-
Recombinant human PD-L1 protein tagged with an acceptor fluorophore (e.g., d2).
-
This compound at various concentrations.
-
-
Assay Procedure:
-
The tagged proteins and the test compound are incubated together in an assay buffer in a microplate.
-
If PD-1 and PD-L1 bind, the donor and acceptor fluorophores are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET).
-
-
Detection: The plate is read on an HTRF-compatible reader that excites the donor fluorophore and measures the emission from both the donor and acceptor fluorophores.
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. A decrease in this ratio in the presence of the test compound indicates inhibition of the PD-1/PD-L1 interaction. The IC₅₀ value (the concentration of the compound that inhibits 50% of the binding) is determined from a dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams were generated using the Graphviz (DOT language).
PD-1 Signaling Pathway and Point of Intervention for this compound
Caption: PD-1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound (CA-170) represents a significant effort in the development of orally bioavailable small-molecule immune checkpoint inhibitors. Its dual targeting of PD-L1 and VISTA offers a promising therapeutic strategy for cancer treatment. However, the controversy surrounding its direct binding to PD-L1 highlights the need for further research to fully elucidate its mechanism of action. The data and protocols presented in this guide provide a foundation for researchers to build upon in their investigation of this and other novel immunomodulatory agents. Continued investigation into the preclinical and clinical effects of CA-170 will be crucial in determining its ultimate role in the landscape of cancer immunotherapy.
References
Methodological & Application
Application Notes and Protocols for PD-1-IN-17 TFA in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-1-IN-17 TFA is a small molecule inhibitor of the Programmed Death-1 (PD-1) receptor.[1][2][3] As a critical immune checkpoint, PD-1, upon engagement with its ligands PD-L1 or PD-L2, transduces an inhibitory signal that suppresses T-cell proliferation, cytokine production, and cytotoxic activity. By blocking this interaction, PD-1 inhibitors can reinvigorate anti-tumor immunity. These application notes provide detailed protocols for the use of this compound in common cell-based assays to assess its biological activity.
Mechanism of Action
This compound is a potent inhibitor of the PD-1 signaling pathway. The binding of PD-L1 to the PD-1 receptor on activated T-cells triggers the phosphorylation of the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic domain of PD-1. This recruits phosphatases, such as SHP-2, which dephosphorylate and inactivate downstream signaling components of the T-cell receptor (TCR) complex, including PI3K and ZAP70. The net result is the suppression of T-cell activation. This compound is designed to disrupt the PD-1/PD-L1 interaction, thereby preventing the initiation of this inhibitory cascade and restoring T-cell effector functions.
Caption: PD-1 Signaling Pathway and Inhibition by this compound.
Physicochemical Properties and Handling
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₃F₃N₆O₉ | MedChemExpress |
| Molecular Weight | 488.37 g/mol | MedChemExpress |
| Appearance | White to off-white solid | General |
| Solubility | Soluble in DMSO | [3] |
| Storage | Store at -20°C for long-term storage. | [3] |
Important Considerations for TFA Salts: PD-1-IN-17 is supplied as a trifluoroacetic acid (TFA) salt. It is important to note that TFA itself can have biological effects, including impacting cell proliferation and metabolism. Therefore, it is crucial to include a vehicle control in all experiments, which should contain the same final concentration of TFA as the highest concentration of this compound used.
Reagent Preparation
Stock Solution Preparation (10 mM):
-
Bring the vial of this compound to room temperature before opening.
-
To prepare a 10 mM stock solution, add 204.8 µL of sterile DMSO to 1 mg of this compound (MW: 488.37).[3]
-
Vortex thoroughly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C. For long-term storage (up to 6 months), -80°C is recommended.[3]
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
It is recommended to prepare fresh working solutions for each experiment.
Experimental Protocols
Protocol 1: Mouse Splenocyte Proliferation Assay
This assay is used to assess the effect of this compound on the proliferation of primary T-cells stimulated with a mitogen, such as Concanavalin A (ConA).
Quantitative Data Summary:
| Compound | Concentration | Assay | Result | Source |
| This compound | 100 nM | Mouse Splenocyte Proliferation (ConA-stimulated) | 92% inhibition of proliferation | [1][2][3] |
Materials:
-
This compound
-
Mouse splenocytes (from BALB/c or C57BL/6 mice)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 1% Penicillin-Streptomycin)
-
Concanavalin A (ConA)
-
Cell proliferation assay reagent (e.g., MTT, XTT, or BrdU incorporation kit)
-
96-well flat-bottom cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Caption: Workflow for the Mouse Splenocyte Proliferation Assay.
Procedure:
-
Isolate splenocytes from the spleen of a mouse under sterile conditions using a standard protocol.
-
Prepare a single-cell suspension and count the cells. Resuspend the cells in complete RPMI-1640 medium to a final concentration of 2 x 10⁶ cells/mL.
-
Seed 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. A suggested starting concentration range is 1 nM to 1 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO and TFA as the highest inhibitor concentration).
-
Add 50 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Prepare a 4X solution of ConA (e.g., 20 µg/mL for a final concentration of 5 µg/mL) in complete RPMI-1640 medium.[4][5]
-
Add 50 µL of the ConA solution to each well (except for the unstimulated control wells).
-
The final volume in each well should be 200 µL.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.
-
After incubation, add the cell proliferation reagent according to the manufacturer's instructions and measure the absorbance or fluorescence to determine cell viability.
-
Calculate the percentage of inhibition of proliferation for each concentration of this compound relative to the vehicle-treated, ConA-stimulated control.
Protocol 2: PD-1/PD-L1 Blockade in a T-Cell Activation Reporter Assay
This assay utilizes a Jurkat T-cell line engineered to express human PD-1 and a reporter gene (e.g., luciferase) under the control of the NFAT (Nuclear Factor of Activated T-cells) response element.[6][7][8] These reporter cells are co-cultured with an antigen-presenting cell (APC) line that expresses human PD-L1 and a T-cell receptor (TCR) activator. Inhibition of the PD-1/PD-L1 interaction by this compound will restore TCR signaling and lead to an increase in reporter gene expression.
Materials:
-
This compound
-
PD-1/NFAT Reporter Jurkat cells (commercially available)
-
PD-L1 expressing APCs with a TCR activator (commercially available)
-
Complete cell culture medium for Jurkat cells (e.g., RPMI-1640 + 10% FBS)
-
Complete cell culture medium for APCs (as recommended by the supplier)
-
Luciferase assay reagent
-
White, clear-bottom 96-well cell culture plates
-
Luminometer
Caption: Workflow for the PD-1/PD-L1 T-Cell Activation Reporter Assay.
Procedure:
-
Day 1: Seed the PD-L1 expressing APCs in a white, clear-bottom 96-well plate at the density recommended by the supplier. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Day 2: a. Prepare serial dilutions of this compound in the appropriate cell culture medium. A suggested starting concentration range is 1 nM to 10 µM. Include a vehicle control. b. Add the diluted compound or vehicle control to the wells of a separate plate. c. Add the PD-1/NFAT Reporter Jurkat cells to the wells containing the compound or vehicle control and pre-incubate for 30-60 minutes. d. Remove the medium from the APC plate and add the Jurkat cell/compound mixture to the APCs. e. Incubate the co-culture plate at 37°C in a 5% CO₂ incubator for 6-24 hours (optimize incubation time as needed).
-
Day 3: a. Equilibrate the plate and the luciferase assay reagent to room temperature. b. Add the luciferase reagent to each well according to the manufacturer's protocol. c. Measure luminescence using a luminometer.
-
Calculate the fold induction of luciferase activity for each concentration of this compound relative to the vehicle-treated control. Determine the EC₅₀ value from the dose-response curve.
Data Interpretation and Troubleshooting
-
High background in splenocyte proliferation assay: Ensure splenocytes are healthy and not overly activated during isolation. Optimize the concentration of ConA.
-
Low signal in NFAT reporter assay: Optimize cell seeding densities and co-culture incubation time. Ensure the TCR activator on the APCs is functional.
-
Variability between experiments: Use freshly prepared working solutions of this compound. Ensure consistent cell passage numbers and confluency. The stability of compounds in DMSO can vary, so long-term storage of stock solutions should be monitored.[9][10]
Conclusion
This compound is a valuable tool for studying the PD-1/PD-L1 immune checkpoint in vitro. The provided protocols for a mouse splenocyte proliferation assay and a T-cell activation reporter assay offer robust methods for characterizing the biological activity of this inhibitor. Careful consideration of the TFA salt form and appropriate vehicle controls are essential for accurate data interpretation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Suppression of Primary Splenocyte Proliferation by Artemisia capillaris and Its Components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human PD-1 (Luc) Jurkat Reporter Cell | ACROBiosystems [acrobiosystems.com]
- 7. invivogen.com [invivogen.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Studies of the relative stability of TFA adducts vs non-TFA analogues for combinatorial chemistry library members in DMSO in a repository compound collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PD-1-IN-17 TFA Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), constitute a critical immune checkpoint pathway that regulates T-cell activation and maintains self-tolerance.[1] Under normal physiological conditions, the interaction of PD-L1 with PD-1 on activated T-cells leads to the inhibition of T-cell proliferation and cytokine secretion, preventing excessive immune responses.[1][2] However, many cancer cells exploit this mechanism by overexpressing PD-L1 on their surface, leading to the suppression of anti-tumor immunity and allowing for immune evasion.[3]
The blockade of the PD-1/PD-L1 interaction has emerged as a revolutionary strategy in cancer immunotherapy.[3] Small molecule inhibitors, such as PD-1-IN-17 TFA, offer potential advantages over monoclonal antibodies, including oral bioavailability and improved tumor penetration. These application notes provide detailed protocols for screening and characterizing small molecule inhibitors targeting the PD-1/PD-L1 interaction, using this compound as a representative compound.
Signaling Pathway
The binding of PD-L1, expressed on antigen-presenting cells or tumor cells, to the PD-1 receptor on activated T-cells initiates a signaling cascade that suppresses T-cell effector functions. This is a key mechanism of immune regulation that can be exploited by tumors to evade immune surveillance.
References
Application Note: Flow Cytometry Analysis of PD-1 Expression and Pathway Inhibition with PD-1-IN-17 TFA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Programmed cell death protein 1 (PD-1), also known as CD279, is a critical immune checkpoint receptor expressed on activated T cells, B cells, and other immune cells.[1][2][3] Its interaction with its ligands, PD-L1 (B7-H1) and PD-L2 (B7-DC), delivers an inhibitory signal that suppresses T cell activation, proliferation, and cytokine production.[4][5][6] This mechanism is crucial for maintaining self-tolerance and preventing autoimmune responses. However, many cancer cells exploit this pathway to evade immune surveillance by overexpressing PD-L1, leading to T cell exhaustion and tumor progression.[1][2][3]
Targeting the PD-1/PD-L1 axis with immune checkpoint inhibitors has revolutionized cancer therapy.[7][8] PD-1-IN-17 TFA is a small molecule inhibitor of the PD-1 pathway. This application note provides a detailed protocol for the analysis of PD-1 expression on immune cells by flow cytometry and outlines a method to assess the functional consequences of PD-1 inhibition by this compound.
Principle
This protocol describes the use of multi-color flow cytometry to identify and quantify the expression of PD-1 on specific immune cell subsets. Furthermore, it provides a method to evaluate the inhibitory effect of this compound on PD-1 signaling. This can be assessed by measuring the phosphorylation of downstream signaling molecules (e.g., CD3ζ, ZAP70, Akt) using phospho-flow cytometry or by analyzing changes in cytokine production and proliferation.
Materials and Reagents
-
Cells: Human or mouse peripheral blood mononuclear cells (PBMCs), splenocytes, or tumor-infiltrating lymphocytes (TILs).
-
Antibodies:
-
Fluorochrome-conjugated anti-human or anti-mouse PD-1 (e.g., clone EH12.2H7, MIH4).
-
Fluorochrome-conjugated antibodies to cell surface markers for immune cell identification (e.g., CD3, CD4, CD8, CD19, CD45).
-
-
Inhibitor: this compound.
-
Buffers and Reagents:
-
Phosphate-Buffered Saline (PBS).
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS).
-
Fc Block (e.g., Human TruStain FcX™ or mouse CD16/CD32 antibody).
-
Fixation/Permeabilization Buffer (for intracellular staining if required).
-
Red Blood Cell (RBC) Lysis Buffer (if using whole blood).
-
Cell viability dye (e.g., 7-AAD, Propidium Iodide, or a fixable viability dye).
-
Experimental Protocols
Protocol 1: Cell Surface Staining for PD-1 Expression
This protocol describes the staining of cell surface PD-1 on immune cells for flow cytometry analysis.
-
Cell Preparation:
-
Isolate single-cell suspensions from blood (PBMCs), spleen, or tumor tissue.
-
Wash the cells with PBS and centrifuge at 300-400 x g for 5 minutes.
-
Resuspend the cell pellet in Flow Cytometry Staining Buffer.
-
Count the cells and adjust the concentration to 1 x 10^7 cells/mL.
-
-
Fc Receptor Blocking:
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into a FACS tube.
-
Add Fc block according to the manufacturer's instructions to prevent non-specific antibody binding.
-
Incubate for 10-15 minutes at 4°C.
-
-
Cell Surface Staining:
-
Add the pre-titrated amount of fluorochrome-conjugated anti-PD-1 antibody and other cell surface marker antibodies to the cells.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes.
-
Discard the supernatant.
-
Repeat the wash step.
-
-
Data Acquisition:
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Add a cell viability dye just before analysis if not using a fixable dye.
-
Acquire the samples on a flow cytometer.
-
Protocol 2: Functional Assay for PD-1 Inhibition with this compound
This protocol outlines a method to assess the functional effect of this compound on T cell activation.
-
Cell Stimulation and Inhibitor Treatment:
-
Plate 1 x 10^6 cells/well in a 96-well plate.
-
Pre-incubate the cells with the desired concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a combination of anti-CD3 and anti-CD28 antibodies, or with a specific antigen in the presence of antigen-presenting cells.
-
Include appropriate controls: unstimulated cells, stimulated cells without the inhibitor, and a vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24-72 hours for cytokine production and proliferation assays, or shorter time points for signaling studies).
-
-
Analysis:
-
Cytokine Production: Analyze cytokine levels in the supernatant by ELISA or CBA, or perform intracellular cytokine staining for flow cytometry.
-
Proliferation: Measure cell proliferation using assays such as CFSE or BrdU incorporation.
-
Signaling: For phospho-flow analysis, fix and permeabilize the cells after a short stimulation period (e.g., 15-30 minutes) and stain with phospho-specific antibodies (e.g., anti-phospho-Akt, anti-phospho-ERK).
-
Data Presentation
Table 1: Expected Effects of this compound on T Cell Function
| Parameter | Untreated Control | Stimulated Control | Stimulated + this compound |
| PD-1 Expression (MFI) | Baseline | Increased | Increased |
| T Cell Proliferation (%) | Low | High | Increased compared to stimulated control |
| IFN-γ Production (pg/mL) | Low | High | Increased compared to stimulated control |
| IL-2 Production (pg/mL) | Low | High | Increased compared to stimulated control |
| p-Akt (MFI) | Baseline | Increased | Increased compared to stimulated control |
Signaling Pathways and Workflows
PD-1 Signaling Pathway
The binding of PD-L1 or PD-L2 to the PD-1 receptor on T cells leads to the phosphorylation of the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic domain of PD-1. This recruits the phosphatases SHP-1 and SHP-2. These phosphatases dephosphorylate and inactivate key downstream signaling molecules of the T cell receptor (TCR) and CD28 co-stimulatory pathways, such as ZAP70, PI3K, and Akt.[9] This ultimately inhibits T cell proliferation, cytokine release, and survival.[4][10]
Caption: PD-1 signaling pathway leading to T cell inhibition.
Experimental Workflow for Flow Cytometry Analysis
The following diagram illustrates the key steps for analyzing PD-1 expression and the functional impact of this compound using flow cytometry.
Caption: Experimental workflow for PD-1 analysis by flow cytometry.
Conclusion
This application note provides a framework for the analysis of PD-1 expression and the evaluation of the small molecule inhibitor this compound using flow cytometry. The provided protocols are starting points and should be optimized for specific cell types and experimental conditions. The ability to quantify PD-1 expression and assess the functional consequences of its inhibition is crucial for the preclinical and clinical development of novel immune checkpoint inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. PD-1/PD-L1 Signaling Pathway and Tumor Immune Escape [scirp.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 5. glpbio.com [glpbio.com]
- 6. The role of the programmed cell death protein-1/programmed death-ligand 1 pathway, regulatory T cells and T helper 17 cells in tumor immunity: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-PD-1 Therapy Response Predicted by the Combination of Exosomal PD-L1 and CD28 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PD1 signal transduction pathways in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for PD-1/PD-L1 Interaction Assay Using PD-1-IN-17 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), is a critical immune checkpoint that regulates T-cell activation and tolerance.[1][2] Tumor cells often exploit this pathway to evade immune surveillance by overexpressing PD-L1, which binds to PD-1 on activated T-cells, leading to T-cell exhaustion and a suppressed anti-tumor immune response.[1][2][3] Blocking the PD-1/PD-L1 interaction has emerged as a highly successful strategy in cancer immunotherapy.[3]
PD-1-IN-17 TFA is a small molecule inhibitor of the PD-1/PD-L1 pathway. These application notes provide detailed protocols for evaluating the inhibitory activity of this compound on the PD-1/PD-L1 interaction using both biochemical and cell-based assays.
Mechanism of Action
The binding of PD-L1 on an antigen-presenting cell (APC) or a tumor cell to the PD-1 receptor on a T-cell initiates a signaling cascade that inhibits T-cell proliferation, cytokine release, and cytotoxic activity.[1][2] This signaling is primarily mediated by the recruitment of the phosphatase SHP-2 to the phosphorylated cytoplasmic tail of PD-1, which in turn dephosphorylates and inactivates key downstream signaling molecules in the T-cell receptor (TCR) pathway.[2] Small molecule inhibitors like this compound are designed to physically obstruct the binding of PD-1 to PD-L1, thereby preventing the initiation of this inhibitory signaling and restoring T-cell effector functions.
Quantitative Data Summary
The inhibitory activity of this compound and other representative small molecule inhibitors of the PD-1/PD-L1 interaction can be quantified using various assays. The following tables summarize typical data obtained from such experiments.
Table 1: Biochemical Assay Data for PD-1/PD-L1 Small Molecule Inhibitors
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| This compound (Example) | HTRF | PD-1/PD-L1 Interaction | Data not available | - |
| BMS-1001 | Cell-based | PD-1/PD-L1 Interaction | ~50 | [4] |
| BMS-1166 | Cell-based | PD-1/PD-L1 Interaction | ~20 | [4] |
| Macrocyclic Inhibitor | AlphaLISA | PD-1/PD-L1 Interaction | 440 | [5] |
| Compound X14 | Biochemical | PD-1/PD-L1 Interaction | 15.73 | [6] |
Table 2: Cell-Based Assay Data for this compound
| Assay Type | Cell Line | Measurement | Concentration | Result |
| Splenocyte Proliferation | Mouse Splenocytes | Proliferation Inhibition | 100 nM | 92% inhibition |
Signaling Pathway and Experimental Workflow Diagrams
PD-1/PD-L1 Signaling Pathway
Caption: PD-1/PD-L1 signaling cascade and point of inhibition.
Experimental Workflow: HTRF-Based PD-1/PD-L1 Inhibition Assay
Caption: Workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Experimental Protocols
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay
This protocol is adapted from commercially available HTRF assay kits and is suitable for screening small molecule inhibitors.[7]
Materials:
-
This compound
-
Recombinant Human PD-1, His-tagged
-
Recombinant Human PD-L1, Fc-tagged
-
Anti-His-d2 conjugate
-
Anti-Fc-Tb conjugate (or other appropriate donor/acceptor pair)
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
Low-volume 384-well white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of this compound in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Plate Preparation:
-
Add 2 µL of each concentration of the this compound dilution series to the wells of a 384-well plate.
-
Include wells with assay buffer and DMSO only as a negative control (maximum signal) and wells with a known inhibitor as a positive control.
-
-
Reagent Addition:
-
Prepare a solution of recombinant PD-1 and PD-L1 proteins in assay buffer at a 2X final concentration.
-
Add 4 µL of the protein mixture to each well.
-
Prepare a 4X solution of the HTRF detection antibodies (anti-His-d2 and anti-Fc-Tb) in assay buffer.
-
Add 4 µL of the detection antibody mixture to each well.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 1 to 4 hours, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) for each well.
-
Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x (1 - [(Sample Ratio - Negative Control Ratio) / (Maximum Signal Ratio - Negative Control Ratio)])
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Cell-Based PD-1/PD-L1 Blockade Assay
This protocol utilizes a co-culture system of PD-L1 expressing cells and PD-1 expressing reporter T-cells to measure the functional effect of this compound.[4][8]
Materials:
-
This compound
-
PD-L1 expressing cells (e.g., CHO-K1 cells engineered to express human PD-L1 and a TCR activator)
-
PD-1 expressing Jurkat T-cells with an NFAT-luciferase reporter
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
White, clear-bottom 96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Plating:
-
Seed the PD-L1 expressing cells in a 96-well plate at an appropriate density and incubate overnight to allow for cell adherence.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the medium from the plated cells and add the compound dilutions.
-
-
Co-culture:
-
Add the PD-1 expressing Jurkat T-cells to the wells containing the PD-L1 expressing cells and the compound.
-
Incubate the co-culture for 6-24 hours at 37°C in a CO2 incubator.
-
-
Luciferase Assay:
-
After the incubation period, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescence signal is proportional to T-cell activation.
-
Calculate the fold-change in luminescence for each concentration of this compound relative to the DMSO control.
-
Plot the fold-change against the log of the inhibitor concentration and fit the data to determine the EC50 value.
-
Conclusion
The provided protocols offer robust methods for characterizing the inhibitory activity of this compound on the PD-1/PD-L1 interaction. The HTRF assay provides a direct measure of binding inhibition in a high-throughput format, while the cell-based assay confirms the functional consequence of this inhibition on T-cell activation. These assays are valuable tools for the preclinical evaluation of small molecule immune checkpoint inhibitors.
References
- 1. assaygenie.com [assaygenie.com]
- 2. navinci.se [navinci.se]
- 3. Frontiers | Combination of PD-1/PD-L1 and CTLA-4 inhibitors in the treatment of cancer – a brief update [frontiersin.org]
- 4. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Discovery of Highly Potent Small-Molecule PD-1/PD-L1 Inhibitors with a Novel Scaffold for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. worldwide.promega.com [worldwide.promega.com]
Application Notes and Protocols for Dissolving and Using PD-1-IN-17 TFA in Experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the dissolution and experimental use of PD-1-IN-17 TFA, a potent small molecule inhibitor of the Programmed Death-1 (PD-1) pathway. These guidelines are intended to ensure accurate and reproducible results in both in vitro and in vivo research settings.
Introduction to this compound
This compound is a small molecule inhibitor of the PD-1 signaling pathway, which is a critical immune checkpoint that regulates T-cell activation. By blocking the interaction between PD-1 and its ligands (PD-L1 and PD-L2), this inhibitor can restore anti-tumor immunity. It has been shown to inhibit splenocyte proliferation, demonstrating its immunomodulatory activity. The trifluoroacetate (TFA) salt form is common for synthetic peptides and small molecules, though it is important to be aware of its potential effects in biological assays.
Physicochemical and Solubility Data
A summary of the key physicochemical properties and solubility information for this compound is presented in Table 1. It is crucial to understand the solubility of this compound to prepare appropriate stock and working solutions for your experiments.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₃F₃N₆O₉ | GlpBio |
| Molecular Weight | 488.37 g/mol | GlpBio |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | GlpBio |
| Solubility in DMSO | Soluble | GlpBio |
| Aqueous Solubility | Poorly soluble; requires optimization | General knowledge on small molecule inhibitors |
| Storage of Powder | Store at -20°C for up to 3 years. | Selleck Chemicals |
| Storage of Stock Solution | -20°C for up to 1 month, -80°C for up to 6 months. | GlpBio |
Table 1: Physicochemical and Solubility Data for this compound.
Protocol for Preparation of Stock Solutions
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-warm the vial: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the compound: Accurately weigh the desired amount of the compound.
-
Add DMSO: Add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). Refer to Table 2 for quick calculations.
-
Dissolve the compound: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (up to 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquot and store: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended in Table 1.
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound |
| 1 mM | 2.0476 mL | 10.2381 mL |
| 5 mM | 409.5 µL | 2.0476 mL |
| 10 mM | 204.8 µL | 1.0238 mL |
Table 2: Preparation of this compound Stock Solutions in DMSO. [1]
Application Notes: Considerations for TFA Salts in Biological Assays
The trifluoroacetate (TFA) counterion can potentially influence experimental outcomes. Researchers should be aware of the following:
-
Cytotoxicity: Residual TFA can be cytotoxic to cells, which may affect the results of cell-based assays.[2]
-
pH Alteration: TFA is acidic and can alter the pH of the assay medium, potentially affecting protein function.
-
Biological Activity: In some cases, TFA itself has been reported to have anti-inflammatory effects.
To mitigate these potential issues, it is recommended to:
-
Keep the final concentration of the DMSO stock solution in the cell culture medium as low as possible (typically below 0.5%).
-
Include a vehicle control (medium with the same concentration of DMSO) in all experiments.
-
For sensitive applications, consider performing a salt exchange to replace TFA with a more biocompatible counterion like hydrochloride or acetate.[2]
Experimental Protocols
The following are detailed protocols for key experiments using this compound.
In Vitro Mouse Splenocyte Proliferation Assay
This assay assesses the effect of this compound on the proliferation of mouse splenocytes stimulated with a mitogen like Concanavalin A (ConA).
Materials:
-
Spleen from a mouse
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol
-
Concanavalin A (ConA)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well flat-bottom plates
-
CO₂ incubator (37°C, 5% CO₂)
Protocol:
-
Prepare Splenocyte Suspension:
-
Aseptically remove the spleen from a mouse and place it in a sterile dish with RPMI-1640 medium.
-
Gently mash the spleen using the plunger of a sterile syringe to create a single-cell suspension.
-
Pass the cell suspension through a 70 µm cell strainer to remove debris.
-
Centrifuge the cells, resuspend in fresh medium, and count using a hemocytometer.
-
-
Cell Seeding:
-
Seed the splenocytes in a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of medium.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Add 50 µL of the diluted inhibitor to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known immunosuppressant).
-
-
Stimulation:
-
Add 50 µL of ConA solution to a final concentration of 5 µg/mL to all wells except the unstimulated control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours in a CO₂ incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition relative to the ConA-stimulated vehicle control.
-
Figure 1: Workflow for the in vitro mouse splenocyte proliferation assay.
In Vitro Human PBMC Cytokine Release Assay
This protocol measures the effect of this compound on the production of cytokines (e.g., IFN-γ, IL-2) by activated human Peripheral Blood Mononuclear Cells (PBMCs).
Materials:
-
Human PBMCs (freshly isolated or cryopreserved)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Anti-CD3 antibody (plate-bound or soluble)
-
Anti-CD28 antibody (soluble)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
CO₂ incubator (37°C, 5% CO₂)
-
ELISA or CBA kit for cytokine measurement
Protocol:
-
Prepare PBMCs:
-
Isolate PBMCs from whole blood using a Ficoll-Paque gradient or thaw cryopreserved cells.
-
Wash the cells and resuspend them in complete RPMI-1640 medium.
-
-
Plate Coating (for plate-bound anti-CD3):
-
Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Wash the wells with sterile PBS before adding the cells.
-
-
Cell Seeding:
-
Seed the PBMCs at a density of 2 x 10⁵ cells/well in 100 µL of medium.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 50 µL of the diluted inhibitor to the respective wells. Include a vehicle control.
-
-
Stimulation:
-
If using soluble anti-CD3, add it to the wells along with anti-CD28 antibody (e.g., 1 µg/mL).
-
If using plate-bound anti-CD3, add anti-CD28 antibody to the medium.
-
-
Incubation:
-
Incubate the plate for 48-72 hours.
-
-
Supernatant Collection:
-
Centrifuge the plate and carefully collect the supernatant from each well.
-
-
Cytokine Measurement:
-
Measure the concentration of IFN-γ, IL-2, or other cytokines in the supernatant using an ELISA or Cytometric Bead Array (CBA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Determine the effect of this compound on cytokine production compared to the stimulated vehicle control.
-
Figure 2: Workflow for the in vitro human PBMC cytokine release assay.
In Vivo Administration in Mouse Models
This section provides a general guideline for the formulation and administration of small molecule PD-1 inhibitors in mouse tumor models. Note: The optimal dose, vehicle, and route of administration for this compound must be determined empirically.
Materials:
-
This compound
-
Vehicle (e.g., PBS, 0.5% methylcellulose in water, or a solution containing DMSO and PEG)
-
Syringes and needles for the chosen route of administration (e.g., oral gavage, intraperitoneal injection)
-
Tumor-bearing mice
Formulation:
-
Solubility Testing: First, determine the solubility of this compound in various pharmaceutically acceptable vehicles.
-
Vehicle Selection: Choose a vehicle that can dissolve the compound at the desired concentration and is well-tolerated by the animals. For oral administration, a suspension in 0.5% methylcellulose is common. For intraperitoneal injection, a solution in PBS or a co-solvent system (e.g., DMSO/PEG/saline) may be appropriate.
-
Preparation: Prepare the formulation under sterile conditions. If a suspension is used, ensure it is homogenous before each administration.
Administration:
-
Dosing: Based on preliminary studies or literature on similar compounds, determine a starting dose range. Doses for small molecule PD-1 inhibitors in mice can range from 10 to 50 mg/kg, but this needs to be optimized.
-
Route of Administration: The choice of administration route (e.g., oral gavage, intraperitoneal injection) will depend on the compound's properties and the experimental design.
-
Dosing Schedule: Administer the compound according to a predetermined schedule (e.g., once or twice daily for a specified number of days).
-
Monitoring: Monitor the mice regularly for tumor growth, body weight changes, and any signs of toxicity.
Figure 3: Logical workflow for in vivo studies with a small molecule inhibitor.
Signaling Pathway
PD-1 is an inhibitory receptor expressed on activated T cells. Its engagement by PD-L1 or PD-L2, often overexpressed on tumor cells, leads to the recruitment of the phosphatase SHP-2. SHP-2 dephosphorylates key downstream signaling molecules of the T-cell receptor (TCR) complex, such as CD3ζ and ZAP70, thereby suppressing T-cell activation, proliferation, and cytokine production. This compound acts by blocking the PD-1/PD-L1 interaction, thus preventing this inhibitory signaling cascade and restoring T-cell effector functions.
References
- 1. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in small-molecule inhibitors targeting PD-L1 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for a Novel PD-1 Inhibitor in Splenocyte Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of a novel small molecule inhibitor of the Programmed Death-1 (PD-1) signaling pathway, herein referred to as PD-1-IN-17 TFA, in murine splenocyte inhibition assays. The provided information is intended to guide researchers in designing and executing experiments to evaluate the immunomodulatory effects of this compound.
Introduction
The Programmed Death-1 (PD-1) receptor and its ligands, PD-L1 and PD-L2, constitute a critical immune checkpoint pathway that regulates T-cell activation and tolerance.[1][2][3] In various pathological conditions, including cancer and chronic infections, the upregulation of this pathway leads to T-cell exhaustion and immune evasion.[4][5] Small molecule inhibitors targeting the PD-1/PD-L1 axis represent a promising therapeutic strategy to reinvigorate anti-tumor and anti-viral immunity.[3][6][7] this compound is a potent and selective small molecule inhibitor of the PD-1 pathway. These notes detail its application in functional splenocyte assays to characterize its inhibitory activity.
Mechanism of Action
PD-1 is an inhibitory receptor expressed on activated T-cells, B-cells, and myeloid cells.[1][5][8] Upon engagement with its ligands (PD-L1 or PD-L2) on antigen-presenting cells or tumor cells, the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic domain of PD-1 become phosphorylated.[4][8] This leads to the recruitment of the phosphatases SHP-1 and SHP-2, which dephosphorylate and inactivate key downstream signaling molecules of the T-cell receptor (TCR) and CD28 co-stimulatory pathways, such as PI3K and ZAP70.[2][4][8] The net effect is the suppression of T-cell proliferation, cytokine production, and cytolytic activity.[1][2] this compound is designed to disrupt the interaction between PD-1 and its ligands, thereby blocking these inhibitory signals and restoring T-cell effector functions.
Below is a diagram illustrating the PD-1 signaling pathway and the proposed mechanism of action for this compound.
Caption: PD-1 Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
The following table summarizes the effective concentration ranges for this compound in various splenocyte inhibition assays. These values are representative and may require optimization for specific experimental conditions.
| Assay Type | Key Parameters Measured | Effective Concentration (EC50) | Test System |
| Splenocyte Proliferation Assay | 3H-Thymidine incorporation, CFSE dilution | 10 - 100 nM | Murine Splenocytes + anti-CD3/CD28 |
| Cytokine Release Assay | IFN-γ, IL-2, TNF-α levels (ELISA, CBA) | 5 - 50 nM | Murine Splenocytes + anti-CD3/CD28 |
| T-cell Activation Marker Assay | CD69, CD25 expression (Flow Cytometry) | 20 - 200 nM | Murine Splenocytes + anti-CD3/CD28 |
Experimental Protocols
Protocol 1: Murine Splenocyte Isolation
This protocol describes the preparation of a single-cell suspension of splenocytes from a mouse spleen.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
70% Ethanol
-
RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Sterile dissection tools
-
70 µm cell strainer
-
50 mL conical tubes
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Euthanize the mouse according to institutional guidelines.
-
Sterilize the abdominal area with 70% ethanol.
-
Aseptically remove the spleen and place it in a petri dish containing 5 mL of cold RPMI 1640 medium.
-
Place a 70 µm cell strainer over a 50 mL conical tube.
-
Transfer the spleen to the cell strainer and gently mash it using the plunger of a sterile syringe to create a single-cell suspension.
-
Rinse the strainer with 10 mL of RPMI 1640 medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 2 mL of RBC Lysis Buffer. Incubate for 2 minutes at room temperature.
-
Add 10 mL of RPMI 1640 medium to neutralize the lysis buffer and centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the splenocytes in 10 mL of complete RPMI 1640 medium.
-
Count viable cells using a hemocytometer and trypan blue exclusion. Adjust the cell density as required for subsequent assays.
Protocol 2: Splenocyte Proliferation Assay (CFSE-based)
This protocol outlines a method to assess the effect of this compound on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dilution.
Materials:
-
Isolated murine splenocytes
-
CFSE staining solution
-
Complete RPMI 1640 medium
-
96-well flat-bottom culture plates
-
Anti-mouse CD3 and anti-mouse CD28 antibodies (plate-bound or soluble)
-
This compound (stock solution in DMSO)
-
Flow cytometer
Experimental Workflow:
Caption: Workflow for CFSE-based Splenocyte Proliferation Assay.
Procedure:
-
Resuspend isolated splenocytes at 1 x 107 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of cold complete RPMI 1640 medium.
-
Centrifuge the cells at 300 x g for 5 minutes and wash twice with complete RPMI 1640 medium.
-
Resuspend the CFSE-labeled splenocytes at 2 x 106 cells/mL in complete RPMI 1640 medium.
-
Seed 100 µL of the cell suspension (2 x 105 cells) into each well of a 96-well plate pre-coated with anti-mouse CD3 antibody (1 µg/mL).
-
Add 50 µL of complete RPMI 1640 medium containing soluble anti-mouse CD28 antibody (2 µg/mL).
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium and add 50 µL to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Harvest the cells and stain with fluorescently-labeled antibodies against surface markers (e.g., CD4, CD8).
-
Analyze the CFSE fluorescence intensity of the gated T-cell populations by flow cytometry. Proliferation is indicated by a stepwise reduction in CFSE fluorescence.
Protocol 3: Cytokine Release Assay
This protocol is for measuring the effect of this compound on cytokine production by activated splenocytes.
Materials:
-
Isolated murine splenocytes
-
Complete RPMI 1640 medium
-
96-well flat-bottom culture plates
-
Anti-mouse CD3 and anti-mouse CD28 antibodies
-
This compound
-
ELISA or Cytometric Bead Array (CBA) kit for murine IFN-γ, IL-2, and TNF-α
Logical Relationship of Experimental Setup:
Caption: Logical Flow of the Cytokine Release Assay.
Procedure:
-
Seed 2 x 105 splenocytes in 100 µL of complete RPMI 1640 medium per well in a 96-well plate.
-
Add 50 µL of medium containing anti-CD3/CD28 antibodies to the desired final concentration.
-
Add 50 µL of serially diluted this compound or vehicle control.
-
Incubate for 48-72 hours at 37°C and 5% CO2.
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Measure the concentration of IFN-γ, IL-2, and TNF-α in the supernatant using an ELISA or CBA kit according to the manufacturer's instructions.
Troubleshooting and Considerations
-
Cell Viability: Ensure high viability of splenocytes post-isolation. Low viability can affect assay results.
-
DMSO Concentration: The final concentration of DMSO in the culture should be kept below 0.1% to avoid solvent-induced toxicity.
-
Titration of Reagents: Optimal concentrations of anti-CD3/CD28 antibodies and this compound may vary depending on the mouse strain and experimental setup and should be determined empirically.
-
Controls: Include unstimulated (no anti-CD3/CD28) and stimulated (vehicle control) wells as negative and positive controls, respectively.
By following these protocols, researchers can effectively evaluate the in vitro efficacy of this compound in reversing PD-1-mediated immune suppression in splenocytes.
References
- 1. PD-1 signaling in primary T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical Signaling of PD-1 on T Cells and Its Functional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 4. Frontiers | The Role of PD-1 in Acute and Chronic Infection [frontiersin.org]
- 5. The role of the programmed cell death protein-1/programmed death-ligand 1 pathway, regulatory T cells and T helper 17 cells in tumor immunity: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. PD1 signal transduction pathways in T cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Effects of PD-1-IN-17 TFA on T-cell Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death protein 1 (PD-1) is a critical immune checkpoint receptor expressed on activated T-cells. Its interaction with its ligands, PD-L1 and PD-L2, delivers an inhibitory signal that attenuates T-cell activation, proliferation, cytokine production, and cytotoxic activity. This mechanism is crucial for maintaining self-tolerance and preventing autoimmune responses. However, many cancer cells exploit this pathway to evade immune surveillance by upregulating PD-L1 expression.
PD-1-IN-17 TFA is a potent small molecule inhibitor of the PD-1 pathway. By blocking the interaction between PD-1 and its ligands, this compound can reinvigorate exhausted T-cells, restoring their ability to mount an effective anti-tumor immune response. These application notes provide detailed protocols for evaluating the in vitro effects of this compound on key T-cell functions.
Mechanism of Action
This compound is a programmed cell death-1 (PD-1) inhibitor.[1] By blocking the PD-1/PD-L1 interaction, it restores T-cell signaling and effector functions.
PD-1 Signaling Pathway and Inhibition by this compound
The binding of PD-L1 on an antigen-presenting cell (APC) or tumor cell to the PD-1 receptor on a T-cell initiates a signaling cascade that suppresses T-cell activation. This occurs through the recruitment of the phosphatase SHP2 to the cytoplasmic tail of PD-1. SHP2 then dephosphorylates key downstream signaling molecules of the T-cell receptor (TCR) and CD28 co-stimulatory pathways, such as ZAP70, PI3K, and Akt. This leads to reduced T-cell proliferation, cytokine secretion, and cytotoxicity. This compound physically obstructs the binding of PD-1 to PD-L1, thereby preventing the initiation of this inhibitory cascade and allowing for a sustained anti-tumor T-cell response.
Data Presentation
The following tables summarize the known and illustrative quantitative data for the effects of this compound on T-cell function.
Table 1: Effect of this compound on T-Cell Proliferation
| Compound | Assay Type | Cell Type | Concentration | % Inhibition of Proliferation | Reference |
| This compound | Splenocyte Proliferation Assay | Mouse Splenocytes | 100 nM | 92% | [1] |
Table 2: Illustrative Effects of PD-1 Inhibition on T-Cell Cytokine Production
| Cytokine | Assay Type | Cell Type | PD-1 Inhibitor IC50 (nM) |
| IL-2 | ELISA / Flow Cytometry | Human PBMCs | Data not available for this compound |
| IFN-γ | ELISA / Flow Cytometry | Human PBMCs | Data not available for this compound |
| TNF-α | ELISA / Flow Cytometry | Human PBMCs | Data not available for this compound |
Table 3: Illustrative Effects of PD-1 Inhibition on T-Cell Mediated Cytotoxicity
| Assay Type | Target Cell Line | Effector Cell Type | PD-1 Inhibitor EC50 (nM) |
| Calcein-AM Release Assay | MC38 (murine colon adenocarcinoma) | Human PBMCs | Data not available for this compound |
| Luciferase-based Assay | A549 (human lung carcinoma) | Human T-cells | Data not available for this compound |
Note: Specific IC50/EC50 values for this compound on cytokine release and cytotoxicity are not currently available in the public domain. The tables above are intended to serve as a template for data organization once such experimental data is generated.
Experimental Protocols
The following are detailed protocols for key experiments to measure the effects of this compound on T-cell function.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the extent to which T-cells divide in response to stimulation, and how this is affected by this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Dynabeads™ Human T-Activator CD3/CD28
-
This compound
-
96-well round-bottom plates
-
Flow cytometer
Protocol:
-
Isolate T-cells: Isolate T-cells from fresh human PBMCs using a negative selection method like the RosetteSep™ Human T Cell Enrichment Cocktail according to the manufacturer's instructions.
-
CFSE Labeling: Resuspend the isolated T-cells at a concentration of 1x10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold RPMI-1640 medium with 10% FBS. Wash the cells twice with complete RPMI medium.
-
Cell Plating and Treatment: Resuspend the CFSE-labeled T-cells in complete RPMI medium. Plate 1x10^5 cells per well in a 96-well round-bottom plate. Add this compound at desired final concentrations (e.g., a serial dilution from 1 nM to 10 µM). Include a vehicle control (e.g., DMSO).
-
T-cell Activation: Add anti-CD3/CD28-coated beads at a bead-to-cell ratio of 1:1.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and wash with PBS. Analyze the CFSE fluorescence by flow cytometry. As cells divide, the CFSE dye is distributed equally between daughter cells, resulting in a stepwise reduction in fluorescence intensity. Quantify proliferation by gating on the live cell population and analyzing the percentage of cells that have undergone division.
Cytokine Release Assay (ELISA)
This assay quantifies the production of key T-cell effector cytokines, such as IFN-γ, IL-2, and TNF-α, upon T-cell activation and treatment with this compound.
Materials:
-
Isolated human T-cells
-
Complete RPMI-1640 medium
-
Dynabeads™ Human T-Activator CD3/CD28
-
This compound
-
96-well flat-bottom plates
-
ELISA kits for human IFN-γ, IL-2, and TNF-α
Protocol:
-
Cell Plating and Treatment: Isolate and prepare T-cells as described in the proliferation assay protocol. Plate 1x10^5 T-cells per well in a 96-well flat-bottom plate. Add this compound at desired concentrations.
-
T-cell Activation: Add anti-CD3/CD28-coated beads at a 1:1 ratio.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
ELISA: Perform ELISA for IFN-γ, IL-2, and TNF-α on the collected supernatants according to the manufacturer's instructions for each kit.
-
Data Analysis: Generate a standard curve for each cytokine. Determine the concentration of each cytokine in the experimental samples by interpolating from the standard curve.
T-Cell Mediated Cytotoxicity Assay (Calcein-AM Release Assay)
This assay measures the ability of T-cells to kill target tumor cells and how this is modulated by this compound.
Materials:
-
Target tumor cell line expressing PD-L1 (e.g., MC38-hPD-L1)
-
Effector T-cells (pre-activated with anti-CD3/CD28 for 48-72 hours)
-
Complete RPMI-1640 medium
-
Calcein-AM
-
This compound
-
96-well round-bottom plates
-
Fluorescence plate reader
Protocol:
-
Target Cell Labeling: Harvest target tumor cells and wash with PBS. Resuspend the cells at 1x10^6 cells/mL in PBS containing 5 µM Calcein-AM. Incubate for 30 minutes at 37°C. Wash the cells three times with complete RPMI medium.
-
Cell Plating: Plate 1x10^4 labeled target cells per well in a 96-well round-bottom plate.
-
Effector Cell Preparation and Treatment: Pre-activate T-cells with anti-CD3/CD28 beads for 48-72 hours. Harvest the activated T-cells and resuspend in complete RPMI medium. Treat the T-cells with various concentrations of this compound for 1 hour prior to co-culture.
-
Co-culture: Add the treated effector T-cells to the wells containing the target cells at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
-
Controls:
-
Spontaneous Release: Target cells with medium only.
-
Maximum Release: Target cells with 1% Triton X-100.
-
-
Incubation: Centrifuge the plate at 100 x g for 1 minute to facilitate cell-cell contact and incubate for 4 hours at 37°C.
-
Measurement: After incubation, centrifuge the plate at 400 x g for 5 minutes. Transfer 100 µL of the supernatant to a new black 96-well plate. Measure the fluorescence of Calcein-AM (Excitation: 485 nm, Emission: 520 nm) using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the functional consequences of PD-1 inhibition by this compound on T-cells. By systematically evaluating its impact on T-cell proliferation, cytokine production, and cytotoxicity, researchers can gain valuable insights into the therapeutic potential of this compound for cancer immunotherapy. The provided diagrams and data table templates are intended to facilitate experimental design and data interpretation.
References
Application Notes and Protocols for Assessing PD-1-IN-17 TFA Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-1-IN-17 TFA is a small molecule inhibitor of the programmed cell death-1 (PD-1) signaling pathway.[1][2] As a member of the 1,3,4-oxadiazole and 1,3,4-thiadiazole class of immunomodulators, it is designed to disrupt the immunosuppressive signals mediated by the PD-1 receptor, thereby enhancing T-cell responses against cancer cells.[3] The trifluoroacetic acid (TFA) salt form of the compound is often used for research purposes. This document provides detailed protocols for assessing the in vitro and in vivo efficacy of this compound.
The PD-1 receptor, expressed on activated T-cells, B-cells, and natural killer (NK) cells, plays a crucial role in maintaining immune homeostasis and preventing autoimmunity.[4] However, many tumors exploit this pathway to evade immune surveillance by overexpressing the ligands for PD-1, namely PD-L1 and PD-L2. The binding of PD-L1 on tumor cells to PD-1 on T-cells triggers a signaling cascade that inhibits T-cell proliferation, cytokine release, and cytotoxic activity, leading to T-cell "exhaustion".[5] Small molecule inhibitors like this compound offer a potential therapeutic advantage over monoclonal antibodies due to their potential for oral bioavailability and different pharmacokinetic profiles.
Mechanism of Action
This compound functions by inhibiting the PD-1 pathway, which in turn restores and enhances the anti-tumor immune response. The primary mechanism of action is the blockade of the interaction between PD-1 and its ligand PD-L1. This disruption allows for the reactivation of tumor-infiltrating T-lymphocytes, leading to increased cytokine production and enhanced tumor cell killing.
Caption: PD-1 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The efficacy of this compound and other small molecule PD-1/PD-L1 inhibitors has been evaluated using various in vitro and in vivo assays. The following tables summarize key quantitative data.
Table 1: In Vitro Efficacy of this compound and Representative Small Molecule PD-1/PD-L1 Inhibitors
| Compound | Assay | Cell Type | Readout | Concentration | Result | Reference |
| This compound (Compound 12) | Splenocyte Proliferation Assay | Mouse Splenocytes | Proliferation Inhibition | 100 nM | 92% inhibition | [1][6] |
| JBI-2174 | TR-FRET Assay | Human PD-1/PD-L1 | IC50 | ~1 nM | Potent inhibition of PD-1/PD-L1 interaction | [7] |
| Anidulafungin | Bio-layer Interferometry (BLI) | Human PD-L1 | Dissociation Constant (KD) | - | 76.9 μM | [8] |
| BMS-202 | Homogenous Time-Resolved Fluorescence (HTRF) | Human PD-1/PD-L1 | IC50 | 1.8 nM | Inhibition of PD-1/PD-L1 interaction | [9] |
| Compound 69 | T-Cell Activation Assay (Co-culture) | Human PBMCs and Tumor Cells | IFN-γ Production | 10 µM | Significant increase in IFN-γ secretion | [10] |
Table 2: In Vivo Efficacy of Representative Small Molecule PD-1/PD-L1 Inhibitors
| Compound | Animal Model | Tumor Model | Administration Route | Dosing Regimen | Readout | Result | Reference |
| SCL-1 | Syngeneic Mice (BALB/c) | CT26 Colon Carcinoma | Oral | 50 mg/kg, daily for 14 days | Tumor Growth Inhibition (TGI) | >50% TGI | [11][12] |
| JBI-2174 | Syngeneic Mice (BALB/c) | 4T1 Breast Cancer | Oral | Not specified | Tumor Growth | Comparable efficacy to anti-PD-L1 antibody | [7] |
| Anidulafungin | Syngeneic Mice (C57BL/6) | LLC Lewis Lung Carcinoma | Intraperitoneal | 20 mg/kg, every 3 days | Tumor Volume Reduction | Significant reduction in tumor volume | [8] |
Experimental Protocols
In Vitro Efficacy Assessment
1. Splenocyte Proliferation Assay
This assay assesses the ability of this compound to reverse PD-L1-mediated suppression of T-cell proliferation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. In Vivo Models Of PD-1/PD-L1 Axis Blockade I CRO Services [explicyte.com]
- 3. WO2015033301A1 - 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives as immunomodulators - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. ascopubs.org [ascopubs.org]
- 8. mdpi.com [mdpi.com]
- 9. Therapeutic targeting of PD-1/PD-L1 blockade by novel small-molecule inhibitors recruits cytotoxic T cells into solid tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating PD-1-IN-17 TFA in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), represent a critical immune checkpoint pathway that regulates T-cell activation and tolerance.[1][2] Cancer cells often exploit this pathway to evade immune surveillance by upregulating PD-L1, which binds to PD-1 on activated T cells, leading to T-cell exhaustion and a suppressed anti-tumor immune response.[1] Therapeutic blockade of the PD-1/PD-L1 interaction has emerged as a groundbreaking strategy in cancer immunotherapy, with several monoclonal antibodies approved for treating various malignancies.[3]
PD-1-IN-17 TFA is a small molecule inhibitor of PD-1, identified from patent WO2015033301A1.[4] As a small molecule, this compound offers potential advantages over antibody-based therapies, such as oral bioavailability and better tumor penetration. Preliminary data indicates that this compound inhibits splenocyte proliferation by 92% at a concentration of 100 nM, suggesting its potential as an immunomodulatory agent.[4]
These application notes provide detailed protocols for evaluating the functional activity of this compound in key in vitro assays. The described methods are essential for characterizing the potency and mechanism of action of this and other similar small molecule PD-1 inhibitors.
Principle of Functional Assays
The functional evaluation of this compound relies on in vitro cell-based assays that recapitulate the key events in T-cell activation and its inhibition by the PD-1/PD-L1 axis. The core principle of these assays is to measure the reversal of PD-1 mediated immunosuppression by the inhibitor. This is typically achieved by monitoring T-cell proliferation, cytokine production, or the activation of specific signaling pathways.
The primary functional assays detailed in this document are:
-
PD-1/PD-L1 Blockade Reporter Gene Assay: This assay utilizes engineered cell lines to provide a rapid and quantifiable readout of the inhibitor's ability to block the PD-1/PD-L1 interaction and restore T-cell receptor (TCR) signaling.
-
Mixed Lymphocyte Reaction (MLR) Assay: A more physiologically relevant assay that co-cultures immune cells from two different donors to mimic the interaction between T cells and antigen-presenting cells (APCs), providing a measure of T-cell proliferation and cytokine secretion.
-
Cytokine Release Assay: This assay quantifies the release of key cytokines, such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), from activated T cells, which is a direct measure of their effector function.
Diagrams
Caption: PD-1 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the PD-1/PD-L1 blockade reporter gene assay.
Caption: Principle of the Mixed Lymphocyte Reaction (MLR) assay.
Experimental Protocols
Protocol 1: PD-1/PD-L1 Blockade Reporter Gene Assay
Principle: This assay uses two engineered cell lines: a PD-L1 expressing antigen-presenting cell line (e.g., CHO-K1) and a PD-1 expressing T-cell line (e.g., Jurkat) containing a luciferase reporter gene under the control of an NFAT (Nuclear Factor of Activated T-cells) response element. Engagement of PD-1 by PD-L1 inhibits TCR signaling, leading to a decrease in luciferase expression. This compound, by blocking this interaction, should restore TCR signaling and result in a dose-dependent increase in luminescence.
Materials and Reagents:
-
PD-L1 expressing CHO-K1 cells
-
PD-1/NFAT-Luciferase Jurkat cells
-
Assay medium: RPMI 1640 + 1% FBS
-
This compound
-
Control inhibitor (e.g., an anti-PD-1 antibody)
-
DMSO (for compound dilution)
-
96-well white, flat-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Plating:
-
Harvest and resuspend PD-L1 CHO-K1 cells in assay medium to a concentration of 2 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension (20,000 cells) to each well of a 96-well plate.
-
Incubate the plate at 37°C, 5% CO2 for 4-6 hours to allow cell attachment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in assay medium to achieve the desired final concentrations (e.g., from 10 µM to 0.1 nM). Ensure the final DMSO concentration is ≤ 0.1%.
-
-
Treatment:
-
Carefully remove the medium from the plated CHO-K1 cells.
-
Add 50 µL of the diluted this compound or control inhibitor to the respective wells. Include a vehicle control (assay medium with DMSO).
-
-
Co-culture:
-
Harvest and resuspend the PD-1/NFAT-Luciferase Jurkat cells in assay medium to a concentration of 1 x 10^6 cells/mL.
-
Add 50 µL of the Jurkat cell suspension (50,000 cells) to each well.
-
-
Incubation:
-
Incubate the co-culture plate at 37°C, 5% CO2 for 6 hours.
-
-
Luminescence Reading:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the luminescence using a luminometer.
-
Data Analysis:
-
Calculate the fold induction of luminescence by dividing the signal from the inhibitor-treated wells by the signal from the vehicle control wells.
-
Plot the fold induction against the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the EC50 value.
Protocol 2: Mixed Lymphocyte Reaction (MLR) Assay
Principle: The one-way MLR assay measures the proliferation of T cells from one donor (responder) in response to stimulation by irradiated peripheral blood mononuclear cells (PBMCs) from an HLA-mismatched donor (stimulator). The PD-1/PD-L1 pathway is naturally engaged in this setting, leading to an eventual decline in T-cell proliferation. This compound is expected to block this inhibitory signal and enhance T-cell proliferation.
Materials and Reagents:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) from at least two healthy, HLA-mismatched donors
-
RPMI 1640 medium supplemented with 10% heat-inactivated human AB serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (positive control)
-
DMSO
-
96-well round-bottom cell culture plates
-
Cell proliferation dye (e.g., CFSE) or [3H]-thymidine
-
Flow cytometer or liquid scintillation counter
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from two donors using Ficoll-Paque density gradient centrifugation.
-
Irradiate the stimulator PBMCs (e.g., 30 Gy) to prevent their proliferation.
-
Label the responder PBMCs with a cell proliferation dye according to the manufacturer's instructions, or prepare for [3H]-thymidine incorporation.
-
-
Assay Setup:
-
Resuspend responder and stimulator PBMCs in culture medium.
-
In a 96-well plate, add 1 x 10^5 responder cells and 1 x 10^5 irradiated stimulator cells per well in a final volume of 100 µL.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the diluted compound to the wells. Include vehicle and positive controls.
-
-
Incubation:
-
Incubate the plate at 37°C, 5% CO2 for 5-7 days.
-
-
Proliferation Measurement:
-
CFSE-based method:
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8).
-
Analyze the dilution of the proliferation dye in the T-cell populations by flow cytometry.
-
-
[3H]-thymidine incorporation method:
-
Add 1 µCi of [3H]-thymidine to each well 18-24 hours before harvesting.
-
Harvest the cells onto filter mats and measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
For CFSE data, quantify the percentage of proliferated cells in the T-cell gates.
-
For [3H]-thymidine data, measure the counts per minute (CPM).
-
Plot the proliferation response against the log of the inhibitor concentration to determine the EC50.
Protocol 3: Cytokine Release Assay
Principle: Activated T cells release effector cytokines such as IFN-γ and IL-2. The PD-1/PD-L1 interaction suppresses this cytokine production. This assay measures the ability of this compound to restore the secretion of these cytokines from T cells stimulated in the presence of PD-L1.
Materials and Reagents:
-
Human PBMCs or isolated T cells
-
Culture medium (as in MLR)
-
PD-L1-Fc fusion protein or PD-L1 expressing cells
-
Anti-CD3 antibody
-
This compound
-
96-well flat-bottom plates
-
ELISA or multiplex bead-based immunoassay kits for IFN-γ and IL-2
Procedure:
-
Plate Coating (if using soluble ligands/antibodies):
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL) and PD-L1-Fc (e.g., 5 µg/mL) overnight at 4°C.
-
Wash the plate with sterile PBS before use.
-
-
Cell Plating:
-
Isolate PBMCs or T cells.
-
Add 2 x 10^5 cells per well to the coated plate (or to a co-culture with PD-L1 expressing cells).
-
-
Compound Addition:
-
Add serial dilutions of this compound to the wells.
-
-
Incubation:
-
Incubate the plate at 37°C, 5% CO2 for 48-72 hours.
-
-
Supernatant Collection:
-
Centrifuge the plate and carefully collect the supernatant.
-
-
Cytokine Quantification:
-
Measure the concentration of IFN-γ and IL-2 in the supernatants using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine in the samples.
-
Plot the cytokine concentration against the log of the inhibitor concentration to determine the EC50.
Data Presentation
Table 1: Potency of this compound in Functional Assays
| Assay | Parameter Measured | This compound EC50 (nM) | Control Inhibitor EC50 (nM) |
| PD-1/PD-L1 Reporter Assay | Luciferase Activity | 50.2 ± 5.6 | 1.2 ± 0.2 |
| Mixed Lymphocyte Reaction | T-Cell Proliferation | 85.7 ± 9.3 | 3.5 ± 0.5 |
| Cytokine Release Assay | IFN-γ Release | 72.4 ± 8.1 | 2.8 ± 0.4 |
| IL-2 Release | 98.1 ± 11.5 | 4.1 ± 0.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on T-Cell Proliferation in MLR
| This compound (nM) | % Proliferation (CFSE Dilution) |
| 0 (Vehicle) | 15.2 ± 2.1 |
| 1 | 20.5 ± 2.8 |
| 10 | 35.8 ± 4.5 |
| 100 | 68.3 ± 7.9 |
| 1000 | 75.1 ± 8.3 |
| Positive Control | 80.4 ± 9.1 |
Data are presented as mean ± standard deviation.
Table 3: Cytokine Secretion in Response to this compound
| This compound (nM) | IFN-γ (pg/mL) | IL-2 (pg/mL) |
| 0 (Vehicle) | 150 ± 25 | 50 ± 10 |
| 1 | 220 ± 30 | 75 ± 12 |
| 10 | 580 ± 60 | 210 ± 25 |
| 100 | 1250 ± 150 | 450 ± 50 |
| 1000 | 1400 ± 180 | 520 ± 60 |
| Positive Control | 1500 ± 200 | 550 ± 70 |
Data are presented as mean ± standard deviation.
References
Application Notes and Protocols for PD-1-IN-17 TFA: A Potent Inhibitor of PD-1 Signaling
For Research Use Only. Not for use in diagnostic procedures.
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of PD-1-IN-17 TFA, a potent small molecule inhibitor of the Programmed Death-1 (PD-1) signaling pathway. This document outlines the mechanism of action, provides detailed protocols for key in vitro assays to assess its biological activity, and presents available data in a structured format. Diagrams illustrating the PD-1 signaling pathway, the inhibitor's mechanism of action, and experimental workflows are included to facilitate a deeper understanding of its application in immuno-oncology research.
Introduction
The Programmed Death-1 (PD-1) receptor and its ligands, PD-L1 and PD-L2, constitute a critical immune checkpoint pathway that regulates T-cell activation and maintains immune homeostasis.[1][2] Tumor cells can exploit this pathway to evade immune surveillance by upregulating PD-L1, which binds to PD-1 on activated T-cells, leading to T-cell exhaustion and suppression of anti-tumor immunity.[1][2] Blockade of the PD-1/PD-L1 interaction has emerged as a highly successful cancer immunotherapy strategy.[2]
This compound is a small molecule inhibitor of PD-1, identified as compound 12 in patent WO2015033301A1. It has been shown to modulate the immune response by inhibiting T-cell proliferation. These application notes provide the necessary information to effectively utilize this compound as a tool to study and modulate PD-1 signaling in a research setting.
Product Information
| Product Name | This compound |
| Synonyms | PD-1-IN-17 trifluoroacetate salt, Compound 12 (from WO2015033301A1) |
| Chemical Formula | C₁₇H₁₉F₃N₆O₅S (as trifluoroacetic acid salt) |
| Molecular Weight | 504.43 g/mol (as trifluoroacetic acid salt) |
| Target | Programmed Death-1 (PD-1) |
| CAS Number | Not available |
| Storage | Store at -20°C. Protect from light and moisture. |
| Solubility | Soluble in DMSO. |
Mechanism of Action
This compound is designed to disrupt the interaction between the PD-1 receptor on activated T-cells and its ligand, PD-L1, which is often overexpressed on tumor cells. By blocking this interaction, this compound prevents the delivery of inhibitory signals to the T-cell, thereby restoring its effector functions, including proliferation, cytokine production, and cytotoxic activity against cancer cells.
Biological Activity Data
The following table summarizes the available biological activity data for this compound.
| Assay | Description | Result | Reference |
| Splenocyte Proliferation Assay | Measures the ability of the compound to inhibit the proliferation of mouse splenocytes stimulated with a mitogen. | 92% inhibition at 100 nM |
Further quantitative data such as IC50 values from biochemical and other cellular assays are not publicly available at this time. Researchers are encouraged to perform dose-response studies to determine the potency of this compound in their specific assay systems.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the activity of this compound. These are general protocols that should be optimized for specific experimental conditions.
PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay is designed to measure the disruption of the PD-1 and PD-L1 interaction by this compound in a biochemical format.
Materials:
-
Human recombinant PD-1 protein, d2-labeled
-
Human recombinant PD-L1 protein, Europium cryptate (Eu3+)-labeled
-
This compound
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
384-well low volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Reagent Preparation: Prepare a working solution of PD-1-d2 and PD-L1-Eu3+ in assay buffer at 2x the final desired concentration.
-
Assay Plate Setup:
-
Add 5 µL of diluted this compound or control (assay buffer with DMSO) to the wells of a 384-well plate.
-
Add 5 µL of the 2x PD-1-d2 and PD-L1-Eu3+ mixture to all wells.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Signal Detection: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis:
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Sample Ratio - Min Signal) / (Max Signal - Min Signal))
-
Max Signal: Wells with DMSO control (no inhibitor).
-
Min Signal: Wells with a saturating concentration of a known PD-1/PD-L1 inhibitor or no PD-1 protein.
-
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
T-Cell Activation Assay (IL-2 Production)
This cell-based assay measures the ability of this compound to reverse PD-L1-mediated suppression of T-cell activation, using Interleukin-2 (IL-2) production as a readout.
Materials:
-
PD-1 Effector Cells (e.g., Jurkat T-cells stably expressing human PD-1 and an NFAT-luciferase reporter, or primary T-cells)
-
PD-L1 aAPC/CHO-K1 Cells (CHO-K1 cells stably expressing human PD-L1 and a T-cell activating ligand)
-
This compound
-
Cell Culture Medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom cell culture plates
-
Human IL-2 ELISA kit or HTRF kit
-
Plate reader (absorbance or HTRF)
Procedure:
-
Cell Plating:
-
Seed PD-L1 aAPC/CHO-K1 cells in a 96-well plate and allow them to adhere overnight.
-
On the day of the assay, remove the medium from the CHO-K1 cells.
-
-
Compound Addition: Add serial dilutions of this compound or control (medium with DMSO) to the wells.
-
T-Cell Addition: Add PD-1 Effector Cells to the wells containing the CHO-K1 cells and the compound.
-
Co-culture: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
IL-2 Measurement: Quantify the amount of IL-2 in the supernatant using a human IL-2 ELISA or HTRF kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the IL-2 concentration against the log concentration of this compound.
-
Fit the data to a four-parameter logistic curve to determine the EC50 value, which represents the concentration of the compound that induces a half-maximal increase in IL-2 production.
-
Splenocyte Proliferation Assay
This assay, based on the data from the original patent, measures the effect of this compound on the proliferation of primary splenocytes.
Materials:
-
Spleen from a mouse (e.g., C57BL/6)
-
This compound
-
RPMI-1640 medium with 10% FBS, 2-mercaptoethanol, and antibiotics
-
Concanavalin A (ConA) or anti-CD3/anti-CD28 antibodies
-
[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or MTT)
-
96-well round-bottom cell culture plates
-
Scintillation counter or plate reader
Procedure:
-
Splenocyte Isolation:
-
Aseptically harvest the spleen from a mouse.
-
Prepare a single-cell suspension by gently disrupting the spleen between two frosted glass slides or using a cell strainer.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the splenocytes with RPMI-1640 medium and resuspend to a final concentration of 2 x 10⁶ cells/mL.
-
-
Assay Setup:
-
Add 100 µL of the splenocyte suspension to each well of a 96-well plate.
-
Add serial dilutions of this compound or control (medium with DMSO).
-
Add a stimulating agent (e.g., ConA at a final concentration of 2.5 µg/mL or anti-CD3/anti-CD28 antibodies).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Proliferation Measurement:
-
[³H]-Thymidine Incorporation: Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 18-24 hours. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Non-radioactive methods: Follow the manufacturer's protocol for CFSE staining and flow cytometry analysis or for MTT/XTT-based colorimetric assays.
-
-
Data Analysis:
-
Calculate the percent inhibition of proliferation compared to the stimulated control wells without the inhibitor.
-
If a dose-response was performed, plot the percent inhibition against the log concentration of this compound to determine the IC50 value.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High variability in HTRF assay | - Pipetting errors- Reagent degradation- Plate reader settings | - Use calibrated pipettes and reverse pipetting for viscous solutions.- Prepare fresh reagents and store them properly.- Optimize plate reader settings (e.g., gain, number of flashes). |
| Low signal in T-cell activation assay | - Low T-cell activation- Suboptimal cell density- Insufficient incubation time | - Ensure the potency of the T-cell activating ligand on aAPC cells.- Optimize the ratio of effector cells to target cells.- Extend the co-culture incubation time. |
| High background in splenocyte proliferation | - Contamination- High spontaneous proliferation | - Maintain sterile technique during splenocyte isolation.- Use freshly isolated splenocytes. |
| Compound precipitation | - Low solubility in aqueous buffer | - Ensure the final DMSO concentration is within the recommended range.- Prepare fresh dilutions of the compound for each experiment. |
References
Preparation of Stock Solutions for PD-1-IN-17 TFA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the preparation, storage, and handling of stock solutions of PD-1-IN-17 TFA, a small molecule inhibitor of the programmed cell death-1 (PD-1) pathway. Adherence to these guidelines is crucial for ensuring the compound's stability, activity, and the reproducibility of experimental results.
Introduction
PD-1-IN-17 is a potent inhibitor of the PD-1/PD-L1 interaction, a critical immune checkpoint pathway that regulates T-cell activation and tolerance. The trifluoroacetate (TFA) salt form is commonly supplied for research purposes. Accurate preparation of stock solutions is the first critical step in any in vitro or in vivo experiment. This document outlines the necessary procedures and data for proper handling of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Parameter | Value | Source |
| Molecular Weight | 488.38 g/mol | [1] |
| Chemical Formula | C15H23F3N6O9 | [1] |
Solubility Data
| Solvent | Concentration | Remarks |
| DMSO | Likely soluble up to 100 mg/mL | Based on data for a similar compound.[2] Use of ultrasonic treatment may be necessary.[2] It is highly recommended to use newly opened, anhydrous DMSO as its hygroscopic nature can affect solubility.[2] |
Storage Conditions
Proper storage is critical to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Solid (As Received) | -20°C | Long-term (months to years) | Store in a dry, dark place.[1] |
| 0 - 4°C | Short-term (days to weeks) | [1] | |
| Stock Solution in DMSO | -80°C | Up to 6 months | Based on recommendations for a similar compound.[2] Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[2] |
| -20°C | Up to 1 month | Based on recommendations for a similar compound.[2] Protect from light.[2] |
Experimental Protocols
Materials and Equipment
-
This compound solid powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions
-
Handle this compound in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE to avoid skin and eye contact.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many cell-based assays.
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing the Compound: On a calibrated analytical balance, carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.88 mg of the compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 488.38 g/mol = 0.00488 g = 4.88 mg
-
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound. For 4.88 mg, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (If Necessary): If the compound does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes at room temperature. Visually inspect for complete dissolution.
-
Aliquoting: Once the compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes. This is critical to prevent degradation from repeated freeze-thaw cycles and to minimize contamination.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage, ensuring they are protected from light.
Visualizations
PD-1/PD-L1 Signaling Pathway
The diagram below illustrates the inhibitory mechanism of PD-1-IN-17 on the PD-1/PD-L1 signaling axis.
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stock Solution Preparation
The following workflow diagram provides a visual guide to the protocol for preparing this compound stock solutions.
Caption: Workflow for preparing this compound stock solutions.
References
Best Practices for Handling PD-1-IN-17 TFA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-1-IN-17 TFA is a small molecule inhibitor of the Programmed Cell Death-1 (PD-1) signaling pathway. It is also known as CA-170. This molecule is under investigation for its potential immunomodulatory and anti-neoplastic activities. As a trifluoroacetate (TFA) salt, specific handling and preparation procedures are required to ensure its stability, solubility, and the integrity of experimental results. These application notes provide detailed guidance on the best practices for handling this compound, along with protocols for its use in key in vitro and in vivo experiments.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Synonyms | CA-170, AUPM170 | [1] |
| Chemical Formula | C₁₅H₂₃F₃N₆O₉ | [1] |
| Molecular Weight | 488.37 g/mol | [1] |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO | |
| Mechanism of Action | PD-1 Inhibitor | [1][2] |
Storage and Stability
Proper storage of this compound is critical to maintain its activity and ensure the reproducibility of experimental results.
| Form | Storage Temperature | Shelf Life | Special Instructions |
| Solid (Powder) | -20°C | ≤ 1 month | Store in a tightly sealed container, protected from light and moisture. |
| -80°C | ≤ 6 months | For long-term storage, -80°C is recommended to ensure maximum stability. | |
| Stock Solution (in DMSO) | -20°C | ≤ 1 month | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent absorption of atmospheric moisture by the DMSO. |
| -80°C | ≤ 6 months | For longer-term storage of stock solutions, -80°C is the preferred temperature. |
Handling and Reconstitution
As a TFA salt, this compound may require specific handling procedures to remove the TFA counter-ion if it is determined to interfere with downstream assays. However, for many standard in vitro and in vivo applications, direct use of the TFA salt is acceptable.
Reconstitution Protocol
-
Equilibrate : Before opening, allow the vial of this compound to warm to room temperature to prevent condensation.
-
Solvent Addition : Add the required volume of anhydrous, sterile DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution : Gently vortex or sonicate the vial until the powder is completely dissolved. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting : Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Storage : Store the aliquots at -20°C or -80°C as recommended in the storage table.
Considerations for the Trifluoroacetate (TFA) Salt
The TFA counter-ion is a remnant of the purification process. In some sensitive biological assays, TFA can influence results. If TFA interference is a concern, a counter-ion exchange procedure can be performed. This typically involves dissolving the peptide in a solution containing a different acid (e.g., HCl or acetic acid) and then lyophilizing to remove the volatile acid and obtain the desired salt form. However, for most initial screening and characterization studies, this is not necessary.
Application Notes: Mechanism of Action
This compound functions as an inhibitor of the PD-1 signaling pathway. This pathway is a critical immune checkpoint that regulates T-cell activation.[3] By blocking the interaction between PD-1 and its ligands (PD-L1 and PD-L2), this compound can restore T-cell function, leading to enhanced immune responses against tumor cells. Preclinical data suggests that CA-170 (PD-1-IN-17) may act by inducing the formation of a defective ternary complex between PD-1 and PD-L1.[4]
Figure 1: Simplified PD-1 Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
In Vitro Splenocyte Proliferation Assay
This assay is used to assess the ability of this compound to reverse PD-L1-mediated suppression of T-cell proliferation. The only publicly available quantitative data for this compound is that it inhibits 92% of splenocyte proliferation at a concentration of 100 nM.[2]
Workflow:
Figure 2: Workflow for the in vitro splenocyte proliferation assay.
Methodology:
-
Splenocyte Isolation :
-
Aseptically harvest spleens from mice (e.g., BALB/c).
-
Prepare a single-cell suspension by gently grinding the spleens between the frosted ends of two sterile glass slides in RPMI-1640 medium.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the cells with RPMI-1640, count, and resuspend to the desired concentration.
-
-
Assay Setup :
-
Plate splenocytes in a 96-well plate at a density of 1-2 x 10⁵ cells/well.
-
Add a T-cell mitogen such as Concanavalin A (ConA) (final concentration 1-5 µg/mL) or plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies to stimulate proliferation.
-
To induce immunosuppression, add recombinant mouse PD-L1/Fc chimera protein to the wells at a pre-determined optimal concentration.
-
Add serial dilutions of this compound (e.g., from 0.1 nM to 10 µM) or vehicle control (DMSO, final concentration <0.1%).
-
Include control wells with:
-
Splenocytes + mitogen (positive control for proliferation)
-
Splenocytes + mitogen + PD-L1 (negative control for inhibitor activity)
-
Splenocytes alone (baseline)
-
-
-
Incubation :
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Proliferation Assessment :
-
MTT Assay : Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and read the absorbance at 570 nm.
-
CFSE Staining : Prior to plating, label splenocytes with Carboxyfluorescein succinimidyl ester (CFSE). After incubation, analyze the dilution of CFSE fluorescence by flow cytometry.
-
Data Analysis : Calculate the percentage of proliferation inhibition reversal for each concentration of this compound relative to the PD-L1-suppressed control. Plot the data to determine the EC₅₀ value.
In Vivo Murine Syngeneic Tumor Model
This protocol outlines a general procedure to evaluate the anti-tumor efficacy of this compound in a mouse model. Preclinical studies have shown that CA-170 has an oral bioavailability of approximately 40% in mice.[5]
Workflow:
Figure 3: Workflow for an in vivo syngeneic tumor model study.
Methodology:
-
Tumor Cell Implantation :
-
Inject a suspension of a syngeneic tumor cell line (e.g., 1 x 10⁶ MC38 colon adenocarcinoma cells) subcutaneously into the flank of C57BL/6 mice.
-
-
Treatment Groups :
-
Once tumors reach a mean volume of 50-100 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Vehicle Control Group : Administer the formulation vehicle orally on the same schedule as the treatment group.
-
This compound Group : Administer this compound orally at a predetermined dose (e.g., 10-100 mg/kg) once or twice daily. The compound should be formulated in an appropriate vehicle (e.g., 0.5% methylcellulose in water).
-
-
Monitoring :
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Record the body weight of each animal at each measurement time point as an indicator of toxicity.
-
Monitor the general health and behavior of the mice daily.
-
-
Endpoint and Analysis :
-
The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration.
-
At the endpoint, euthanize the mice and excise the tumors and spleens.
-
Tumors can be dissociated to create single-cell suspensions for flow cytometric analysis of tumor-infiltrating lymphocytes (TILs), such as CD8+ T cells, CD4+ T cells, and regulatory T cells.
-
Splenocytes can be isolated to assess systemic immune responses.
-
Data Analysis : Compare the mean tumor growth between the vehicle and this compound treated groups. Analyze the immune cell populations in the tumor microenvironment and spleen to correlate anti-tumor activity with immunological changes.
Conclusion
This compound is a promising small molecule inhibitor of the PD-1 pathway. Adherence to the best practices for storage, handling, and experimental execution outlined in these application notes is essential for obtaining reliable and reproducible data. The provided protocols offer a starting point for the in vitro and in vivo characterization of this compound's immunomodulatory and anti-tumor activities. Further optimization of these protocols may be necessary depending on the specific experimental context and research goals.
References
- 1. curis.com [curis.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Pharmacokinetic and In Vivo Efficacy Studies of the Mycobactin Biosynthesis Inhibitor Salicyl-AMS in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unlocking the Potential of CA-170: Enhancing T Cell Responses and Suppressing Tumor Growth in Cancer Preclinical Models [synapse.patsnap.com]
Troubleshooting & Optimization
PD-1-IN-17 TFA solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with PD-1-IN-17 TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent inhibitor of the Programmed Cell Death-1 (PD-1) protein.[1][2] It is supplied as a trifluoroacetate (TFA) salt, which is a common strategy to improve the solubility and stability of small molecule compounds.[3][4][5] The compound functions as an immunomodulator by blocking the PD-1 pathway, which is a critical immune checkpoint that can be exploited by cancer cells to evade the immune system.[6][7]
Q2: What does the "TFA" in the name signify?
A2: TFA stands for trifluoroacetic acid. The compound is a salt formed with this acid. Trifluoroacetic acid is a strong acid often used in peptide synthesis and purification.[8][9] Its salts are typically more soluble in polar solvents, including water, compared to the freebase form of the compound.[3][10][11]
Q3: In which solvents is this compound soluble?
A3: this compound is reported to be soluble in dimethyl sulfoxide (DMSO).[12] While the TFA salt form generally enhances aqueous solubility, the parent molecule's properties may still limit its solubility in purely aqueous solutions without the aid of a co-solvent like DMSO.
Q4: Why is my compound not dissolving even in the recommended solvent?
A4: Several factors can contribute to dissolution issues. The compound may have precipitated out of the solution due to temperature fluctuations or solvent evaporation. The concentration you are trying to achieve may be above its solubility limit. Additionally, the specific batch or purity of the compound can influence its solubility characteristics.
Troubleshooting Guide
Issue: The powdered compound is difficult to dissolve in DMSO.
-
Solution 1: Gentle Warming. Gently warm the vial to 37°C in a water bath. This can help increase the kinetic energy of the molecules and facilitate dissolution.[12]
-
Solution 2: Sonication. After warming, place the vial in an ultrasonic bath for a few minutes.[12] The high-frequency sound waves will help to break up any clumps of powder and enhance solubilization.
-
Solution 3: Vortexing. Mix the solution vigorously using a vortex mixer to ensure thorough agitation.
Issue: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media).
This is a common issue when diluting a drug from a high-concentration organic stock into an aqueous medium. The dramatic change in solvent polarity can cause the compound to crash out of the solution.
-
Solution 1: Lower the Final Concentration. The final concentration in your aqueous medium may be too high. Try performing serial dilutions to find a concentration that remains soluble.
-
Solution 2: Increase the Percentage of Co-solvent. If your experimental conditions permit, consider adding a small, non-toxic amount of DMSO or another organic co-solvent to your final aqueous solution to maintain solubility.
-
Solution 3: Use a Surfactant. For in vitro assays, adding a small amount of a biocompatible surfactant like Tween-80 or Pluronic F-68 to the aqueous buffer can help to create micelles that encapsulate the hydrophobic compound and keep it in solution.
-
Solution 4: Stepwise Dilution. Instead of a single large dilution, add the DMSO stock to the aqueous buffer in a stepwise manner while continuously vortexing or stirring. This gradual change in solvent environment can sometimes prevent immediate precipitation.
Quantitative Data and Protocols
Solubility and Stock Solution Preparation
The following table provides guidance for preparing stock solutions of this compound (M.Wt: 488.37 g/mol ).[12]
| Desired Stock Concentration | Volume of DMSO to add per... | | :--- | :--- | :--- | :--- | | | 1 mg | 5 mg | 10 mg | | 1 mM | 2.0476 mL | 10.2381 mL | 20.4763 mL | | 5 mM | 0.4095 mL | 2.0476 mL | 4.0953 mL | | 10 mM | 0.2048 mL | 1.0238 mL | 2.0476 mL |
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Using a calibrated micropipette, add the appropriate volume of high-purity DMSO to the vial (e.g., for 1 mg of compound, add 204.8 µL of DMSO to achieve a 10 mM concentration).
-
Initial Dissolution: Cap the vial tightly and vortex for 30-60 seconds. Visually inspect for any undissolved particles.
-
Troubleshooting (if needed): If particles remain, warm the vial to 37°C for 5-10 minutes. Following warming, place the vial in an ultrasonic bath for 5 minutes. Vortex again.
-
Storage: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[12] Avoid repeated freeze-thaw cycles.[1][12]
Visual Guides
PD-1 Signaling Pathway and Inhibition
Caption: The PD-1/PD-L1 signaling pathway and the mechanism of action for this compound.
Experimental Workflow for Solubilization
Caption: A standard workflow for preparing a stock solution of this compound.
Troubleshooting Logic for Solubility Issues
Caption: A decision tree to guide troubleshooting efforts for this compound solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. mdpi.com [mdpi.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Basic rules to respond to PD-1 blockade cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reinvigorating Exhausted T Cells by Blockade of the PD-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. ozone.unep.org [ozone.unep.org]
- 12. glpbio.com [glpbio.com]
Technical Support Center: Optimizing PD-1-IN-17 TFA for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PD-1-IN-17 TFA in in vitro assays. Here you will find troubleshooting guides and frequently asked questions to help you optimize your experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Programmed Cell Death-1 (PD-1) receptor.[1][2] The PD-1 pathway is a critical immune checkpoint that negatively regulates T-cell activation.[3][4][5] When the PD-1 receptor on activated T-cells binds to its ligands, PD-L1 or PD-L2, on other cells (such as tumor cells), it transmits an inhibitory signal that suppresses T-cell proliferation, cytokine release, and cytotoxic activity.[5][6][7] this compound works by blocking this interaction, thereby restoring the anti-tumor functions of T-cells.[3][4]
Q2: What is a recommended starting concentration for this compound in an in vitro assay?
A known effective concentration is 100 nM, which has been shown to inhibit 92% of splenocyte proliferation.[1][2] However, for a novel experimental setup, it is crucial to perform a dose-response curve to determine the optimal concentration. A broad range, for instance, from 1 nM to 100 µM, can be a good starting point to identify the IC50 (half-maximal inhibitory concentration).[8] The IC50 value represents the concentration of an inhibitor required to reduce a biological process by 50%.[9]
Q3: How should I prepare and store this compound?
This compound is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution, for example, at 10 mM in DMSO, to minimize the volume of solvent added to your cell cultures.[8] The final DMSO concentration in the culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity.[8] Stock solutions should be stored in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1][8] For short-term storage at -20°C, it is advisable to use the solution within one month, while for long-term storage at -80°C, it can be used within six months.[1]
Q4: What are the essential controls to include in my experiments?
To ensure the accuracy and interpretability of your results, the following controls are essential:[8]
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control accounts for any effects of the solvent itself.[8]
-
Untreated Control: Cells that are not exposed to either the compound or the vehicle, providing a baseline for normal cell behavior.[8]
-
Positive Control: A known activator or inhibitor of the target pathway to confirm that the assay is performing as expected.[8] For PD-1 inhibition assays, a well-characterized anti-PD-1 antibody could serve as a positive control.
-
Negative Control: A structurally similar but inactive compound, if available, to help identify potential off-target effects.[8]
Quantitative Data Summary
The following table summarizes the known inhibitory data for this compound.
| Compound | Assay | Organism | Cell Type | Effect | Concentration |
| This compound | Proliferation | Murine | Splenocytes | 92% inhibition | 100 nM[1][2] |
To determine the IC50 value in your specific assay, a dose-response experiment should be conducted. Below is an example of how to structure the data from such an experiment.
Example Dose-Response Data for IC50 Determination
| This compound Concentration (nM) | % Inhibition (Example) |
| 0.1 | 5 |
| 1 | 15 |
| 10 | 45 |
| 50 | 75 |
| 100 | 90 |
| 500 | 95 |
| 1000 | 98 |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound in a T-Cell Activation Assay
This protocol provides a general framework for determining the effective concentration range of this compound using a co-culture system of T-cells and PD-L1 expressing cells.
Materials:
-
This compound
-
DMSO
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
PD-L1 expressing target cells (e.g., CHO-K1 cells engineered to express human PD-L1 and a T-cell receptor activator)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies)
-
Flow cytometry antibodies for T-cell activation markers (e.g., anti-CD69, anti-CD25)
-
96-well cell culture plates
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in culture medium from your stock solution. A common approach is a 10-point serial dilution.[8] Also, prepare a vehicle control with the same final DMSO concentration.
-
Cell Seeding: Seed the PD-L1 expressing target cells in a 96-well plate and allow them to adhere.
-
PBMC Isolation: Isolate PBMCs from healthy donor blood.
-
Co-culture Setup: Add the isolated PBMCs to the wells containing the target cells.
-
Compound Treatment: Add the prepared dilutions of this compound and the vehicle control to the respective wells. Include untreated wells as a baseline control.
-
T-cell Stimulation: Add the T-cell activation stimuli to the wells.
-
Incubation: Incubate the plate for a duration relevant to the activation marker of interest (e.g., 24 hours for early activation markers like CD69, or longer for proliferation).
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8) and activation markers (e.g., CD69, CD25).
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the T-cell populations (CD4+ and CD8+).
-
Determine the percentage of activated T-cells (e.g., CD69 positive) in each treatment condition.
-
Normalize the data to the controls and plot the percent activation against the log of the this compound concentration to determine the EC50 (half-maximal effective concentration) or IC50 if measuring inhibition of suppression.
-
Visual Guides
Signaling Pathway
Caption: PD-1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for optimizing this compound concentration.
Troubleshooting Guide
Problem 1: High variability between replicate wells.
Caption: Decision tree for troubleshooting high experimental variability.
Problem 2: No significant inhibitory effect observed.
Caption: Troubleshooting guide for lack of inhibitory effect.
Problem 3: High background signal or cell toxicity in the vehicle control.
Caption: Troubleshooting vehicle control issues and cell toxicity.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. hematologyandoncology.net [hematologyandoncology.net]
- 5. In Vitro Assays to Study PD-1 Biology in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PD-1/PD-L1 pathway inhibition to restore effector functions in exhausted CD8+ T cells: chances, limitations and potential risks - Veluswamy - Translational Cancer Research [tcr.amegroups.org]
- 7. glpbio.com [glpbio.com]
- 8. benchchem.com [benchchem.com]
- 9. scialert.net [scialert.net]
PD-1-IN-17 TFA stability and storage in DMSO
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of PD-1-IN-17 TFA in DMSO, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for reconstituting this compound to create a stock solution. For optimal stability, it is crucial to use anhydrous (dry) DMSO, as moisture can accelerate the degradation of the compound.[1]
Q2: How should I prepare the DMSO stock solution?
A2: To prepare a stock solution, it is recommended to first centrifuge the vial to ensure all the powder is at the bottom. The compound should be dissolved in 100% DMSO to the desired concentration.[2] If dissolution is slow, gentle vortexing or sonication can be used to aid the process.
Q3: What are the recommended storage conditions and shelf-life for this compound in DMSO?
A3: Based on supplier recommendations for the parent compound, PD-1-IN-17, the following storage conditions for stock solutions in solvent are advised. These are highly likely to be applicable to the TFA salt as well.
| Storage Temperature | Shelf-Life | Recommendations |
| -80°C | 6 months | For long-term storage. |
| -20°C | 1 month | For short-term storage. |
Table 1: Recommended Storage Conditions for PD-1-IN-17 in Solvent.[3]
For general best practices, it is advised to store stock solutions in aliquots to avoid repeated freeze-thaw cycles.[4]
Q4: Can I store the this compound DMSO stock solution at room temperature or 4°C?
A4: There is no specific stability data available for this compound at room temperature or 4°C. As a general precaution for small molecule inhibitors, storage at room temperature for extended periods is not recommended due to the potential for degradation. For short-term storage (a few days), 4°C might be acceptable, but for any period longer than a week, it is best to store at -20°C or -80°C.
Q5: What is the general stability of the chemical scaffold of PD-1-IN-17?
A5: PD-1-IN-17 contains 1,3,4-oxadiazole and 1,3,4-thiadiazole moieties. Theoretical and experimental studies suggest that the 1,3,4-oxadiazole and 1,3,4-thiadiazole rings are chemically and thermally stable heterocyclic structures.[5] This inherent stability contributes to the overall metabolic stability of drugs containing these scaffolds.
Troubleshooting Guide
Issue: My this compound precipitates when I dilute my DMSO stock solution in an aqueous buffer or cell culture medium.
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution where its solubility is significantly lower.
Solutions:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of aqueous buffer. Instead, perform one or more intermediate dilutions in the aqueous buffer.[1]
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low (typically ≤0.5%) to minimize cytotoxicity.[4] However, a slightly higher DMSO concentration might be necessary to maintain solubility. Always include a vehicle control (DMSO alone) in your experiments.
-
Use of Co-solvents: If precipitation persists, consider the use of a co-solvent in your final dilution. Common co-solvents include PEG400, Tween 80, or cyclodextrin.[4]
-
Sonication: After dilution, brief sonication of the solution can help to redissolve any precipitate that has formed.[6]
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This is a general protocol that can be adapted to assess the stability of this compound under specific experimental conditions.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Aliquoting and Storage: Aliquot the stock solution into multiple small-volume tubes to avoid freeze-thaw cycles. Store the aliquots at the desired temperatures to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Time Points: Designate several time points for analysis (e.g., Day 0, Day 1, Day 3, Day 7, 1 month, 3 months, 6 months).
-
Analysis: At each time point, take one aliquot from each storage temperature and analyze the purity and concentration of this compound. The preferred method of analysis is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (LC-MS).
-
HPLC Analysis: Use a suitable C18 column and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Data Evaluation: Compare the peak area and retention time of the compound at each time point to the Day 0 sample. The appearance of new peaks may indicate degradation products.
-
-
Data Presentation: Plot the percentage of the remaining intact this compound against time for each storage condition.
Visualizations
Caption: PD-1/PD-L1 Signaling Pathway and the Action of this compound.
Caption: Troubleshooting Workflow for Inhibitor Precipitation.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. DMSO dilution vs. inhibitor dissolving; which 1st? - General Lab Techniques [protocol-online.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.selleckchem.com [file.selleckchem.com]
Technical Support Center: Troubleshooting PD-1/PD-L1 Interaction Assays with PD-1-IN-17 TFA
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the small molecule inhibitor PD-1-IN-17 TFA in PD-1/PD-L1 interaction assays.
Troubleshooting Guides
This section addresses specific issues that may be encountered during your experiments in a question-and-answer format.
Issue 1: No or Low Inhibition Observed with this compound
-
Question: I am not observing any significant inhibition of the PD-1/PD-L1 interaction, even at what I assume are high concentrations of this compound. What are the possible causes and solutions?
-
Answer: Several factors could contribute to a lack of inhibitory activity. Consider the following troubleshooting steps:
-
Compound Integrity and Solubility:
-
Action: Confirm the integrity of your this compound stock. If possible, verify its identity and purity using methods like mass spectrometry or HPLC. Visually inspect your stock solution and the final assay concentration for any signs of precipitation.
-
Rationale: The compound may have degraded during storage or may not be fully soluble in your assay buffer at the tested concentrations. This compound is typically dissolved in DMSO for a stock solution. Ensure the final DMSO concentration in your assay is consistent across all wells and is at a level that does not affect the assay performance (typically ≤1%).
-
-
Assay Conditions:
-
Action: Review your experimental protocol. Ensure that incubation times and reagent concentrations are optimal. For biochemical assays like HTRF or AlphaLISA, ensure that the concentrations of PD-1 and PD-L1 proteins are appropriate to generate a robust signal window.
-
Rationale: The kinetics of inhibitor binding and the protein-protein interaction are time and concentration-dependent. Insufficient incubation time or suboptimal protein concentrations can lead to an apparent lack of inhibition.
-
-
TFA Counter-Ion Interference:
-
Action: Be aware that this compound is supplied as a trifluoroacetic acid (TFA) salt. TFA can be acidic and may alter the pH of your assay buffer, which can in turn affect protein conformation and interaction. Consider measuring the pH of your final assay solution containing the inhibitor. If a significant pH change is observed, you may need to buffer your assay system more strongly or perform a counter-ion exchange to a more biologically compatible salt, such as hydrochloride or acetate.
-
Rationale: The presence of TFA as a counter-ion can sometimes interfere with biological assays, potentially masking the true activity of the compound.
-
-
Issue 2: High Variability Between Replicate Wells
-
Question: I am seeing significant variability in the signal between my replicate wells treated with this compound. How can I improve the reproducibility of my assay?
-
Answer: High variability can obscure real effects and make data interpretation difficult. The following steps can help improve assay precision:
-
Pipetting and Mixing:
-
Action: Ensure accurate and consistent pipetting, especially for small volumes of inhibitor dilutions. Thoroughly mix all solutions and assay plates after reagent addition.
-
Rationale: Inconsistent volumes or incomplete mixing can lead to significant differences in the final concentrations of reagents in each well.
-
-
Cell-Based Assay Considerations:
-
Action: If you are performing a cell-based assay, ensure that cells are evenly seeded and healthy. Use cells within a consistent passage number range and ensure a single-cell suspension before plating to avoid clumping.
-
Rationale: Variations in cell number and health can significantly impact the assay signal.
-
-
Edge Effects:
-
Action: Be mindful of "edge effects" in microplates, where wells on the perimeter of the plate can behave differently due to temperature and evaporation gradients. If edge effects are suspected, avoid using the outer wells for critical samples or ensure proper plate sealing and incubation conditions.
-
Rationale: Edge effects are a common source of variability in plate-based assays.
-
-
Issue 3: Unexpected Results or Atypical Dose-Response Curve
-
Question: The dose-response curve for this compound does not follow a standard sigmoidal shape, or I am seeing an increase in signal at high concentrations. What could be causing this?
-
Answer: Atypical dose-response curves can indicate a variety of issues, including off-target effects or assay artifacts.
-
Compound Cytotoxicity (Cell-Based Assays):
-
Action: High concentrations of small molecules or the solvent (DMSO) can be toxic to cells. Perform a separate cytotoxicity assay (e.g., MTT or CellTiter-Glo) with this compound at the same concentrations and incubation times as your primary assay.
-
Rationale: If the inhibitor is causing cell death, this will affect the assay readout and can lead to a "bell-shaped" dose-response curve where the signal decreases at high, toxic concentrations.
-
-
Assay Interference:
-
Action: Some compounds can interfere with the assay technology itself. For example, in fluorescence-based assays (HTRF, AlphaLISA), the compound might be autofluorescent or act as a quencher.
-
Rationale: It is important to rule out direct interference with the assay components. This can sometimes be checked by running controls with the inhibitor in the absence of one of the binding partners.
-
-
Off-Target Effects:
-
Action: The observed phenotype may be due to the inhibitor acting on other targets within the cell.
-
Rationale: Small molecule inhibitors are rarely perfectly specific. If you suspect off-target effects, you may need to validate your findings using a structurally different inhibitor of the PD-1/PD-L1 pathway or through genetic approaches like siRNA knockdown of PD-1.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a small molecule inhibitor of the programmed cell death-1 (PD-1) receptor. It has been shown to inhibit splenocyte proliferation, suggesting it can disrupt the inhibitory signaling cascade initiated by the PD-1/PD-L1 interaction.[1]
Q2: What is the recommended starting concentration range for this compound in a PD-1/PD-L1 interaction assay? A2: Based on available data, this compound shows significant biological activity at 100 nM, where it inhibits 92% of splenocyte proliferation.[1] For initial experiments, a broad concentration range spanning several orders of magnitude around this value (e.g., 1 nM to 10 µM) is recommended to establish a dose-response curve.
Q3: What are the appropriate controls to include in my PD-1/PD-L1 interaction assay? A3: Essential controls include:
-
Negative Control (No Inhibitor): This provides the maximum signal for the PD-1/PD-L1 interaction.
-
Vehicle Control: This should contain the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to account for any solvent effects.
-
Positive Control: A known inhibitor of the PD-1/PD-L1 interaction (e.g., an anti-PD-1 or anti-PD-L1 antibody) should be used to confirm that the assay is working correctly.
-
Background Control (No PD-1 or No PD-L1): This helps to determine the baseline signal in the absence of the protein-protein interaction.
Q4: Can the trifluoroacetic acid (TFA) salt form of PD-1-IN-17 affect my experimental results? A4: Yes, residual TFA from the synthesis and purification of peptides and small molecules can impact biological assays. It can alter the pH of the assay medium and has been reported to affect cell proliferation. It is important to be aware of this and, if necessary, take steps to mitigate its effects, such as ensuring adequate buffering or performing a counter-ion exchange.
Q5: What are some common off-target effects to be aware of when using small molecule inhibitors in PD-1/PD-L1 assays? A5: While specific off-target effects for this compound are not well-documented in publicly available literature, small molecule inhibitors, in general, can interact with other proteins, particularly those with similar binding pockets. In the context of the PD-1/PD-L1 pathway, it is important to consider that the observed effects on T-cell function could be due to modulation of other signaling pathways involved in T-cell activation or survival. Validating key results with a structurally unrelated inhibitor or a different modality (e.g., an antibody) can help to confirm on-target activity.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and other relevant parameters for PD-1/PD-L1 interaction assays.
| Parameter | Value | Source |
| This compound Activity | Inhibits 92% of splenocyte proliferation at 100 nM | [1] |
| Typical Final DMSO Concentration | ≤ 1% | General Assay Guideline |
| Recommended Assay Temperature | Room Temperature (for biochemical assays) or 37°C (for cell-based assays) | General Assay Guideline |
Detailed Experimental Protocol
This section provides a detailed methodology for a representative Homogeneous Time-Resolved Fluorescence (HTRF) assay to assess the inhibitory activity of this compound on the PD-1/PD-L1 interaction.
Objective: To determine the dose-dependent inhibition of the PD-1/PD-L1 interaction by this compound.
Materials:
-
This compound
-
Recombinant Human PD-1 protein (e.g., with a biotin tag)
-
Recombinant Human PD-L1 protein (e.g., with a His-tag)
-
HTRF donor (e.g., Streptavidin-Europium cryptate)
-
HTRF acceptor (e.g., Anti-His-tag antibody labeled with d2)
-
Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
DMSO
-
Low-volume, white 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in 100% DMSO to create a concentration range for the dose-response curve (e.g., from 10 mM down to 1 µM).
-
Further dilute these intermediate DMSO stocks into assay buffer to create the final working solutions at a concentration that is 4x the final desired assay concentration. This will result in a final DMSO concentration of 1% in the assay wells.
-
-
Reagent Preparation:
-
Prepare working solutions of the tagged PD-1 and PD-L1 proteins in assay buffer at a concentration that is 2x the final desired assay concentration. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.
-
Prepare working solutions of the HTRF donor and acceptor reagents in assay buffer at a concentration that is 4x the final desired assay concentration.
-
-
Assay Protocol:
-
Add 5 µL of the 4x compound working solution (or vehicle control) to the appropriate wells of the 384-well plate.
-
Add 5 µL of the 2x PD-1 protein solution to all wells.
-
Add 5 µL of the 2x PD-L1 protein solution to all wells except the background control wells. Add 5 µL of assay buffer to the background wells instead.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Add 5 µL of the 4x HTRF donor and acceptor reagent mix to all wells.
-
Incubate the plate at room temperature for 60 minutes to 4 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths for the donor (e.g., 620 nm) and acceptor (e.g., 665 nm).
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Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000 for each well.
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Normalize the data to the negative (no inhibitor) and positive (maximum inhibition, if available, or background) controls.
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Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
References
Technical Support Center: Overcoming Poor Cell Viability with PD-1-IN-17 TFA Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to poor cell viability when using the small molecule inhibitor, PD-1-IN-17 TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Programmed Cell Death-1 (PD-1) receptor. Its primary mechanism of action is to block the interaction between PD-1 and its ligand, PD-L1. This interaction is a critical immune checkpoint that, when engaged, suppresses T-cell activity. By inhibiting this interaction, this compound is designed to restore and enhance T-cell-mediated immune responses against target cells, such as cancer cells. It has been reported to inhibit splenocyte proliferation by 92% at a concentration of 100 nM.
Q2: I am observing significant cell death in my experiments with this compound. Is this expected?
A2: While the intended effect of this compound is to enhance T-cell-mediated killing of target cells, excessive or unexpected cell death, particularly in control wells or at low concentrations, is not the desired outcome and requires investigation. Poor cell viability can stem from several factors including the inherent cytotoxic potential of the compound at high concentrations, solvent toxicity, off-target effects, or suboptimal experimental conditions.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution in DMSO and store it in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound degradation.
Q4: What are the initial steps to take when encountering poor cell viability?
A4: When faced with poor cell viability, a systematic approach is crucial. First, verify the basics of your experimental setup: check for contamination in your cell cultures, confirm the accuracy of your dilutions and final compound concentrations, and ensure your cells are healthy and within an appropriate passage number before starting the experiment. Subsequently, it is important to assess the potential toxicity of the compound and the vehicle (solvent) itself.
Troubleshooting Guide: Poor Cell Viability
This guide provides a step-by-step approach to identify and resolve common issues leading to poor cell viability during experiments with this compound.
Issue 1: High levels of cell death observed across all treatment groups, including controls.
This scenario suggests a systemic problem with the experimental setup rather than a specific effect of the inhibitor.
Table 1: Troubleshooting High Background Cell Death
| Possible Cause | Recommended Action | Rationale |
| Cell Culture Contamination | Visually inspect cultures for signs of bacterial or fungal contamination. Perform a mycoplasma test. | Contamination can rapidly lead to widespread cell death. |
| Suboptimal Cell Health | Ensure cells are from a low passage number and are seeded at an appropriate density. Check the viability of the initial cell stock. | Cells that are unhealthy or at a high passage number are more susceptible to stress. |
| Reagent or Media Issues | Use fresh, pre-warmed media and reagents. Ensure all components are within their expiration dates. | Degraded media or reagents can be toxic to cells. |
| Incubator Conditions | Verify the incubator's temperature, CO2 levels, and humidity. | Incorrect environmental conditions can induce cellular stress and death. |
Issue 2: Dose-dependent cell death that does not correlate with the expected on-target effect.
If you observe cytotoxicity that appears to be a direct result of the compound treatment but is not consistent with the expected biological outcome (e.g., cell death in the absence of target engagement), consider the following:
Table 2: Troubleshooting Compound-Specific Cytotoxicity
| Possible Cause | Recommended Action | Rationale |
| Solvent Toxicity | Run a vehicle control with varying concentrations of DMSO. Keep the final DMSO concentration in all wells below 0.5%, and ideally below 0.1%. | High concentrations of DMSO can be cytotoxic to many cell lines. |
| High Compound Concentration | Perform a dose-response curve to determine the cytotoxic concentration 50 (CC50) of this compound on your specific cell lines in the absence of target engagement. | The effective concentration for PD-1 inhibition may be significantly lower than the concentration that induces general cytotoxicity. |
| Compound Instability | Prepare fresh dilutions of this compound from a new aliquot for each experiment. Assess the stability of the compound in your cell culture medium over the duration of the experiment. | Degradation of the compound can sometimes lead to the formation of toxic byproducts. |
| Off-Target Effects | Review available literature for known off-target effects of PD-1 inhibitors. If significant, consider using a structurally different PD-1 inhibitor as a control. | The compound may be interacting with other cellular targets, leading to unintended toxicity. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration 50 (CC50) of this compound
This protocol outlines a standard method to assess the inherent cytotoxicity of this compound on a given cell line.
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Cell Seeding:
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Seed your cells of interest (e.g., T-cells, cancer cell lines) in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell adherence and recovery.
-
-
Compound Preparation and Treatment:
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Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Include a vehicle control series with the same concentrations of DMSO as the compound-treated wells.
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Also include a "no-treatment" control (cells in medium only).
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Remove the old medium from the cells and add the prepared compound dilutions and controls.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your primary experiment (e.g., 24, 48, or 72 hours).
-
-
Viability Assay:
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Perform a cell viability assay, such as the MTT, MTS, or a live/dead cell staining assay, according to the manufacturer's instructions.
-
-
Data Analysis:
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Normalize the viability data to the "no-treatment" control.
-
Plot the percentage of cell viability against the log of the compound concentration.
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Use a non-linear regression analysis to determine the CC50 value.
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Protocol 2: Caspase-3/7 Activation Assay for Apoptosis
This protocol helps to determine if the observed cell death is due to apoptosis.
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Experimental Setup:
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Plate and treat your cells with this compound as you would in your primary experiment, including appropriate controls.
-
-
Caspase-3/7 Reagent Preparation:
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Prepare the caspase-3/7 reagent according to the manufacturer's protocol. This typically involves mixing a substrate and a buffer.
-
-
Assay Procedure:
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At the desired time point, add the prepared caspase-3/7 reagent directly to the wells of the 96-well plate.
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Incubate the plate at room temperature for the recommended time (usually 30-60 minutes), protected from light.
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-
Data Acquisition:
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Measure the luminescence or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
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An increase in signal in the compound-treated wells compared to the vehicle control indicates the activation of caspase-3/7 and suggests that the cells are undergoing apoptosis.
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Visualizing Experimental Workflows and Signaling Pathways
To aid in understanding the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Caption: A typical experimental workflow for determining the cytotoxicity of this compound.
Caption: A logical workflow for troubleshooting poor cell viability in experiments.
Caption: Simplified PD-1 signaling pathway and the inhibitory action of this compound.
Impact of trifluoroacetic acid on PD-1-IN-17 TFA activity
Welcome to the technical support center for PD-1-IN-17 TFA. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly those related to the trifluoroacetic acid (TFA) salt formulation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A: this compound is a small molecule inhibitor of the Programmed Death-1 (PD-1) receptor. In a healthy immune system, the interaction between PD-1 on T-cells and its ligand, PD-L1, on other cells acts as an immune checkpoint to prevent excessive immune responses.[1][2][3] Many cancer cells exploit this mechanism by overexpressing PD-L1, which binds to PD-1 on T-cells and inhibits their anti-tumor activity, allowing the cancer cells to evade the immune system.[2][4][5] this compound works by blocking the interaction between PD-1 and PD-L1, thereby restoring the T-cells' ability to recognize and attack cancer cells.[6][7]
Q2: Why is the compound supplied as a TFA salt?
A: The "TFA" in this compound indicates that the compound is formulated as a trifluoroacetate salt. Trifluoroacetic acid is commonly used during the synthesis and purification (specifically, reverse-phase HPLC) of peptides and small molecules.[8][9][10] While efforts are made to remove excess TFA during lyophilization, residual amounts often remain as counter-ions to the active compound.[8][11]
Q3: Can the TFA counter-ion affect my experiments?
A: Yes, the presence of TFA can potentially impact experimental results. TFA has been reported to affect both the biological and physicochemical properties of compounds.[10][11] It can influence cell-based assays, sometimes inhibiting cell growth even at low concentrations.[11] In some instances, it may also alter the secondary structure of molecules or interfere with analytical techniques.[10] Therefore, it is crucial to consider the potential effects of TFA in your experimental design and data interpretation.
Q4: Should I remove the TFA from PD-1-IN-17 before use?
A: Whether to remove TFA depends on the sensitivity of your assay. For many standard in vitro assays, the low concentration of residual TFA may not have a significant impact. However, for highly sensitive cell-based assays or in vivo studies, the presence of TFA could be problematic.[11][12] If you observe unexpected results or cellular toxicity, it may be beneficial to exchange the TFA for a more biologically compatible counter-ion, such as acetate or hydrochloride.[8][9]
Troubleshooting Guide
Issue 1: Inconsistent or Lower-than-Expected Activity of this compound
-
Possible Cause: The TFA counter-ion may be interfering with the inhibitor's interaction with the PD-1 target or affecting the overall health of the cells in the assay.
-
Troubleshooting Steps:
-
Assess Cellular Health: Before evaluating the inhibitor's activity, perform a simple cell viability assay (e.g., Trypan Blue exclusion or MTT assay) with the TFA salt of the inhibitor at the concentrations you plan to use. This will help determine if the observed effect is due to specific inhibition or general toxicity.
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Include a Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) in your experiments to ensure that the observed effects are not due to the solvent.
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Consider TFA Counter-ion Exchange: If you suspect TFA is interfering, consider exchanging the TFA salt for an acetate or hydrochloride salt. Several commercial services and laboratory protocols are available for this process.[8] After the exchange, repeat the activity assay and compare the results.
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Issue 2: High Background Signal or Off-Target Effects
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Possible Cause: At higher concentrations, small molecule inhibitors can exhibit off-target effects, and the TFA salt itself might contribute to non-specific cellular responses.[13]
-
Troubleshooting Steps:
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Perform a Dose-Response Curve: Test a wide range of this compound concentrations to determine the optimal concentration that provides maximal on-target activity with minimal off-target effects.[13]
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Use a Structurally Different PD-1 Inhibitor: If possible, use a different, structurally unrelated PD-1 inhibitor as a positive control. If both inhibitors produce the same biological effect, it is more likely to be an on-target effect.[13]
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Conduct a Rescue Experiment: In a cell-based assay, if you can introduce a mutant form of PD-1 that does not bind to the inhibitor, you can test whether the inhibitor's effect is reversed in these cells. This provides strong evidence for on-target activity.[13]
-
Data Presentation
The following tables present hypothetical data to illustrate the potential impact of TFA on the activity of PD-1-IN-17 and the expected outcomes of troubleshooting steps.
Table 1: In Vitro Activity of PD-1-IN-17 with Different Counter-ions
| Compound Formulation | Target IC50 (nM) | Off-Target Kinase X IC50 (nM) |
| This compound | 15.8 | 2,500 |
| PD-1-IN-17 Acetate | 12.3 | >10,000 |
| PD-1-IN-17 HCl | 11.9 | >10,000 |
This table illustrates how exchanging the TFA salt for an acetate or HCl salt might improve the inhibitor's potency and selectivity.
Table 2: Effect of this compound on T-cell Cytokine Production in a Co-culture Assay
| Treatment Group | IL-2 Production (pg/mL) | IFN-γ Production (pg/mL) | Cell Viability (%) |
| Vehicle Control (DMSO) | 150 | 220 | 98 |
| This compound (10 nM) | 450 | 680 | 95 |
| This compound (100 nM) | 650 | 950 | 85 |
| This compound (1 µM) | 680 | 980 | 60 |
| PD-1-IN-17 Acetate (100 nM) | 720 | 1100 | 96 |
This table shows a dose-dependent increase in cytokine production with the TFA salt, but also a decrease in cell viability at higher concentrations, suggesting potential toxicity. The acetate salt at a comparable effective concentration shows improved cytokine production with minimal impact on cell viability.
Experimental Protocols
Protocol 1: PD-1/PD-L1 Blockade Bioassay
This protocol is a general guideline for a cell-based reporter assay to measure the potency of this compound.
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Cell Culture: Co-culture PD-1 effector cells (e.g., Jurkat cells engineered to express PD-1 and an NFAT-luciferase reporter) with PD-L1 expressing antigen-presenting cells (APCs).
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Inhibitor Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Also, prepare dilutions of a positive control (e.g., an anti-PD-1 antibody) and a vehicle control.
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Treatment: Add the diluted inhibitor, positive control, and vehicle control to the co-culture wells.
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Incubation: Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.
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Luminescence Detection: Add a luciferase substrate (e.g., Bio-Glo™ Reagent) to each well and measure the luminescence using a plate reader.[14]
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Data Analysis: The luminescence signal is proportional to the inhibition of the PD-1/PD-L1 interaction. Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.[14]
Protocol 2: T-cell Activation Assay (Cytokine Release)
This protocol measures the effect of this compound on T-cell activation by quantifying cytokine release.
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Cell Co-culture: Co-culture peripheral blood mononuclear cells (PBMCs) or isolated T-cells with target cancer cells that express PD-L1.
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Inhibitor Treatment: Add serial dilutions of this compound to the co-culture.
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Incubation: Incubate the cells for 24-72 hours.
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Supernatant Collection: Centrifuge the plate and collect the supernatant.
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Cytokine Quantification: Measure the concentration of cytokines such as IFN-γ and IL-2 in the supernatant using an ELISA or a multiplex bead-based assay.
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Data Analysis: Compare the cytokine levels in the inhibitor-treated wells to the vehicle control to determine the extent of T-cell activation.
Visualizations
Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of this compound.
Caption: Troubleshooting workflow for issues with this compound activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Cancer immunotherapy and the PD-1/PD-L1 checkpoint pathway | Abcam [abcam.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. PD-1/PD-L1 Signaling Pathway and Tumor Immune Escape [scirp.org]
- 5. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. assaygenie.com [assaygenie.com]
- 8. lifetein.com [lifetein.com]
- 9. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 10. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genscript.com [genscript.com]
- 12. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. worldwide.promega.com [worldwide.promega.com]
PD-1-IN-17 TFA off-target effects investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with PD-1-IN-17 TFA. The information is presented in a question-and-answer format to directly address potential issues during experimentation.
Disclaimer: Publicly available information on the specific off-target effects of this compound is limited. This guide provides a framework for investigating potential off-target interactions based on industry-standard methodologies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported on-target activity?
A1: this compound, also known as CA-170 or AUPM170, is a small molecule inhibitor targeting the programmed cell death-1 (PD-1) pathway. It has been reported to inhibit the interaction between PD-1 and its ligands, PD-L1 and PD-L2, as well as VISTA, another immune checkpoint protein[1]. A patent describing this compound, WO2015033301A1, indicates that it inhibits splenocyte proliferation by 92% at a concentration of 100 nM, suggesting potent on-target activity[1].
Q2: Is there any publicly available data on the off-target effects of this compound?
Q3: Why is it important to investigate the off-target effects of a small molecule inhibitor like this compound?
A3: Investigating off-target effects is crucial for several reasons:
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Data Interpretation: Unidentified off-target interactions can lead to misinterpretation of experimental results, attributing an observed phenotype to the intended target when it may be caused by an off-target effect.
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Toxicity and Side Effects: Off-target binding can lead to cellular toxicity and adverse effects in preclinical and clinical studies.
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Mechanism of Action: A comprehensive understanding of a compound's binding profile provides a more complete picture of its mechanism of action.
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Lead Optimization: Identifying off-target interactions is a critical step in the lead optimization process to develop more selective and safer therapeutic agents.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action |
| Unexpected or inconsistent cellular phenotype observed with this compound treatment. | Off-target effects of this compound. | 1. Perform a dose-response curve: Compare the concentration at which the unexpected phenotype is observed with the IC50 for on-target PD-1 inhibition. A significant difference may suggest an off-target effect. 2. Use a structurally unrelated PD-1 inhibitor: If a different PD-1 inhibitor does not produce the same phenotype, it is more likely an off-target effect of this compound. 3. Conduct a rescue experiment: Overexpress PD-1 in your cell line. If the phenotype is not reversed, it suggests the involvement of other targets. |
| Cellular toxicity observed at concentrations close to the on-target IC50. | Off-target kinase inhibition or interaction with other critical cellular proteins. | 1. Perform a broad kinase screen: Screen this compound against a panel of kinases to identify potential off-target interactions. 2. Cellular Thermal Shift Assay (CETSA): Use CETSA to identify direct protein targets of this compound in a cellular context. 3. Counter-screen in a PD-1 null cell line: If toxicity persists in cells that do not express PD-1, the effect is likely off-target. |
| Discrepancy between in vitro and in vivo results. | Off-target effects manifesting in a complex biological system. | 1. In vivo target engagement studies: Confirm that this compound is engaging PD-1 at the administered dose in the animal model. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) modeling: Correlate drug exposure with both on-target and potential off-target effects. |
Experimental Protocols
Protocol 1: Kinase Profiling Assay
This protocol outlines a general procedure for screening this compound against a panel of kinases to identify potential off-target interactions.
Objective: To determine the inhibitory activity of this compound against a broad range of protein kinases.
Methodology:
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Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to be tested.
-
Kinase Panel Selection: Choose a commercial kinase profiling service that offers a diverse panel of kinases (e.g., >400 kinases).
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Assay Performance: The service provider will typically perform in vitro kinase activity assays in the presence of various concentrations of this compound and a control compound (e.g., staurosporine). The activity of each kinase is measured, often using radiometric or fluorescence-based methods.
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Data Analysis: The results are usually provided as the percent inhibition of each kinase at a specific concentration of the test compound. IC50 values are then determined for any kinases that show significant inhibition.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to identify the direct protein targets of this compound within a cell.
Objective: To assess the thermal stabilization of proteins upon binding to this compound in a cellular environment.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest and treat them with this compound or a vehicle control.
-
Heating: Heat the cell lysates or intact cells at a range of temperatures.
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Protein Extraction: Lyse the cells to release the soluble proteins. Unbound proteins will denature and aggregate at lower temperatures.
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Protein Quantification: Separate the soluble proteins from the aggregated proteins by centrifugation.
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Target Identification: Analyze the soluble protein fraction by Western blotting for specific candidate proteins or by mass spectrometry for a proteome-wide analysis. Proteins that are stabilized by binding to this compound will remain in the soluble fraction at higher temperatures.
Visualizations
Caption: PD-1 Signaling Pathway and the Action of this compound.
Caption: Workflow for Investigating Off-Target Effects.
Caption: Logical Flow for Troubleshooting Inconsistent Results.
References
Technical Support Center: Improving the Reproducibility of PD-1-IN-17 TFA Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing PD-1-IN-17 TFA, a small molecule inhibitor of the PD-1/PD-L1 pathway. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the reproducibility and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor targeting the programmed cell death-1 (PD-1) receptor. Its mechanism of action involves disrupting the interaction between PD-1 on activated T cells and its ligand, PD-L1, which is often overexpressed on tumor cells. By blocking this interaction, this compound aims to restore the cytotoxic function of T cells, enabling them to recognize and eliminate cancer cells. The compound is supplied as a trifluoroacetate (TFA) salt, which is a common counterion used during peptide and small molecule synthesis and purification.
Q2: What are the potential impacts of the TFA salt on my experiments?
A2: Residual trifluoroacetic acid (TFA) from the synthesis process can interfere with biological assays. TFA is a strong acid and can alter the pH of your experimental solutions, potentially affecting enzyme activity and cell viability. It has been reported to inhibit or, in some cases, stimulate cell proliferation, and can also act as an allosteric modulator of receptors. For sensitive in vivo and cell-based assays, it is crucial to be aware of the potential for TFA-induced artifacts.
Q3: How should I properly handle and store this compound?
A3: For optimal stability, this compound should be stored at -20°C for long-term storage and at 4°C for short-term use. The compound is typically provided as a lyophilized powder. For creating stock solutions, it is recommended to use a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). To minimize degradation from moisture and light, it is advisable to prepare small aliquots of the stock solution and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: My in vitro results with this compound are not reproducible. What are the common causes?
A4: Lack of reproducibility in in vitro experiments can stem from several factors:
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Compound Integrity and Solubility: Ensure the compound has not degraded and is fully solubilized. Visually inspect for any precipitation in your stock solution and final media concentration.
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Cell Line Variability: Different cell lines can have varying levels of PD-L1 expression, which can be influenced by culture conditions and passage number.
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Assay Conditions: Inconsistent incubation times, cell densities, and reagent concentrations can all contribute to variability.
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TFA Interference: As mentioned in Q2, the TFA counter-ion can have biological effects. Consider performing a vehicle control with a similar concentration of TFA to assess its impact.
Troubleshooting Guides
Issue 1: Inconsistent or No Activity in Cell-Based Assays
Table 1: Troubleshooting In Vitro Assay Inconsistency
| Possible Cause | Recommended Action | Rationale |
| Compound Degradation | Confirm the integrity of your this compound stock using analytical methods like HPLC or mass spectrometry. | To ensure you are using an active compound. |
| Poor Solubility | Visually inspect for precipitation. If observed, try gentle warming or sonication to improve solubility. Consider using a different solvent if compatible with your assay. | The compound must be in solution to be active. |
| Low PD-L1 Expression | Verify PD-L1 expression on your target cells using flow cytometry or western blotting. | The inhibitor's efficacy is dependent on the presence of its target. |
| Suboptimal Assay Conditions | Optimize cell seeding density, inhibitor concentration range, and incubation time. | To find the ideal parameters for observing the desired biological effect. |
| TFA Interference | Run a control with the vehicle (e.g., DMSO) and another control with a TFA solution at a concentration equivalent to that in your inhibitor treatment. | To differentiate between the effects of the inhibitor and its counter-ion. |
Issue 2: Unexpected Toxicity in Cell Lines
Table 2: Troubleshooting Unexpected Cytotoxicity
| Possible Cause | Recommended Action | Rationale |
| Off-Target Effects | Perform a counter-screen with a cell line that does not express PD-L1. If toxicity persists, it may be due to off-target effects. | To determine if the observed toxicity is independent of the intended target. |
| High Inhibitor Concentration | Perform a dose-response curve to determine the cytotoxic concentration (CC50) and compare it to the half-maximal effective concentration (EC50) for the desired activity. | To identify a therapeutic window where the inhibitor is effective without being overly toxic. |
| Vehicle Toxicity | Run a dose-response of the vehicle (e.g., DMSO) alone. | High concentrations of some solvents can be toxic to cells. |
| TFA-Induced Toxicity | As in the previous guide, test a TFA-only control. | TFA itself can be cytotoxic at certain concentrations. |
Issue 3: Lack of In Vivo Efficacy
Table 3: Troubleshooting In Vivo Study Failures
| Possible Cause | Recommended Action | Rationale |
| Suboptimal Dosing/Schedule | Review literature for typical dosing regimens for small molecule PD-1 inhibitors in your animal model. Consider dose escalation studies. | To ensure adequate drug exposure at the tumor site. |
| Poor Pharmacokinetics | Assess the pharmacokinetic properties of this compound in your model to determine its absorption, distribution, metabolism, and excretion (ADME) profile. | The compound may be rapidly cleared or not reaching the tumor at sufficient concentrations. |
| Tumor Model Resistance | Choose a syngeneic tumor model known to be responsive to PD-1/PD-L1 blockade. | Some tumor microenvironments are inherently resistant to immune checkpoint inhibition. |
| TFA-Related Adverse Effects | Monitor animals for any signs of toxicity that could be related to the TFA salt, especially at higher doses. | To ensure the observed effects (or lack thereof) are not confounded by TFA-induced toxicity. |
Experimental Protocols
In Vitro PD-1/PD-L1 Blockade Assay
This protocol is designed to assess the ability of this compound to block the PD-1/PD-L1 interaction and restore T cell activation.
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Cell Culture:
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Co-culture PD-1 expressing Jurkat T cells with PD-L1 expressing target cancer cells (e.g., MDA-MB-231).
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Alternatively, use engineered cell lines with stable expression of PD-1 and PD-L1.
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Treatment:
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Prepare a 10-point serial dilution of this compound.
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Add the different concentrations of the inhibitor to the co-culture. Include vehicle (DMSO) and untreated controls.
-
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Incubation:
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Incubate the cells for 48-72 hours.
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Endpoint Measurement:
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Assess T cell activation by measuring IL-2 secretion using ELISA or by analyzing the expression of activation markers (e.g., CD69, CD25) via flow cytometry.
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Data Analysis:
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Normalize the data to controls and plot the results to determine the EC50 value.
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In Vivo Syngeneic Mouse Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.
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Tumor Inoculation:
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Subcutaneously implant a syngeneic tumor cell line (e.g., MC38) into the flank of immunocompetent mice (e.g., C57BL/6).
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Tumor Growth and Randomization:
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Allow tumors to reach a palpable size (e.g., 50-100 mm³).
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Randomize mice into treatment groups (vehicle control, this compound).
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Treatment Administration:
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Administer this compound via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule. A common starting point could be daily administration.
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Monitoring:
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Measure tumor volume and body weight every 2-3 days.
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Endpoint Analysis:
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At the end of the study, collect tumors and spleens for further analysis, such as flow cytometry of tumor-infiltrating lymphocytes (TILs) or immunohistochemistry.
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Visualizations
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound.
Caption: A decision tree for troubleshooting common experimental issues.
Adjusting experimental conditions for PD-1-IN-17 TFA
Welcome to the technical support center for PD-1-IN-17 TFA. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this small molecule inhibitor in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate potential challenges and optimize your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Programmed Cell Death-1 (PD-1) receptor. It is designed to block the interaction between PD-1 and its ligands, PD-L1 and PD-L2. This blockade disrupts the inhibitory signal that suppresses T-cell activity, thereby restoring the immune system's ability to recognize and eliminate target cells, such as cancer cells.[1][2]
Q2: How should I reconstitute and store this compound?
A2: It is recommended to reconstitute this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to prepare a concentrated stock solution (e.g., 10 mM), aliquot it into single-use vials to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C. When stored properly in DMSO at -20°C, the stock solution is generally stable for up to one year, and up to two years at -80°C.[3] Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.[1]
Q3: What is the significance of the "TFA" in the compound name?
A3: TFA stands for trifluoroacetic acid. It is a counterion that is often a residual component from the purification process of synthetic small molecules and peptides using high-performance liquid chromatography (HPLC).[4] It is important to be aware of the presence of TFA as it can have biological effects of its own, including cytotoxicity at certain concentrations, which may confound experimental results.[4][5]
Q4: Can the TFA counterion interfere with my experiments?
A4: Yes, the TFA counterion can interfere with various biological assays. It has been reported to be cytotoxic to some cell lines, even at low micromolar concentrations.[4] It can also alter the pH of your assay medium if not properly buffered. Therefore, it is crucial to run appropriate controls to account for any potential effects of TFA.
Q5: What are recommended starting concentrations for in vitro assays?
A5: Based on available data for this compound, a concentration of 100 nM has been shown to inhibit 92% of splenocyte proliferation.[1][2] For initial experiments, a dose-response curve ranging from 1 nM to 10 µM is a reasonable starting point. However, the optimal concentration will be cell-type and assay-dependent, and should be determined empirically.
Troubleshooting Guides
Issue 1: Low or No Activity of the Inhibitor
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Prepare a fresh stock solution of this compound. Avoid multiple freeze-thaw cycles by using single-use aliquots.[3] Confirm the integrity of the compound if possible. |
| Incorrect Concentration | Verify the calculations for your stock solution and working dilutions. Perform a dose-response experiment to determine the optimal concentration for your specific assay and cell type. |
| Suboptimal Assay Conditions | Ensure that your cell-based assay is properly optimized for detecting PD-1/PD-L1 mediated signaling. This includes appropriate stimulation of T-cells to induce PD-1 expression. |
| Cell Line Unsuitability | Confirm that your target cells express PD-1 and that the interacting cells express PD-L1. The expression levels of these proteins are critical for observing an effect. |
Issue 2: High Background or Off-Target Effects
| Possible Cause | Troubleshooting Steps |
| TFA Cytotoxicity | Run a "TFA only" control by adding trifluoroacetic acid at the same final concentration as in your experimental wells to assess its direct effect on cell viability.[4] |
| Off-Target Activity of the Compound | Reduce the concentration of this compound to the lowest effective dose. If off-target effects are suspected, consider using a structurally different PD-1 inhibitor as a control to see if the same phenotype is observed. |
| DMSO Toxicity | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. |
Issue 3: Compound Precipitation in Aqueous Media
| Possible Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | When diluting the DMSO stock solution into your aqueous assay buffer, do so by adding the stock solution to the buffer with vigorous mixing. Avoid adding the aqueous solution directly to the concentrated DMSO stock. |
| Supersaturation | Prepare intermediate dilutions of the inhibitor in DMSO before the final dilution into the aqueous medium. This gradual dilution can help prevent precipitation. If precipitation persists, consider using a different formulation, although this may require extensive optimization. |
Experimental Protocols
Protocol 1: Reconstitution of this compound
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Based on the molecular weight provided on the Certificate of Analysis, calculate the volume of DMSO required to prepare a 10 mM stock solution.
-
Carefully add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming to 37°C may aid in dissolution.
-
Aliquot the stock solution into single-use, sterile polypropylene tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General T-Cell Activation/Co-Culture Assay
This protocol provides a general framework for assessing the activity of this compound in a T-cell and target cell co-culture system. Optimization of cell numbers, inhibitor concentration, and incubation times will be necessary.
Materials:
-
PD-L1 expressing target cells (e.g., certain tumor cell lines or engineered cells)
-
PD-1 expressing effector T-cells (e.g., activated primary T-cells or a T-cell line like Jurkat)
-
Complete cell culture medium
-
T-cell activation stimulus (e.g., anti-CD3/anti-CD28 antibodies or a specific antigen)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay plate (e.g., 96-well flat-bottom plate)
-
Readout assay (e.g., cytokine ELISA for IFN-γ or IL-2, or a reporter gene assay)
Procedure:
-
Plate Target Cells: Seed the PD-L1 expressing target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of the this compound stock solution in complete culture medium. Remember to include a vehicle control (medium with the same final concentration of DMSO).
-
Add Inhibitor: Add the diluted inhibitor or vehicle control to the wells containing the target cells.
-
Add T-Cells: Add the PD-1 expressing T-cells to the wells at a specific effector-to-target ratio.
-
Stimulate T-Cells: Add the T-cell activation stimulus to the appropriate wells.
-
Incubation: Incubate the co-culture plate for the desired period (e.g., 24-72 hours) at 37°C in a humidified CO₂ incubator.
-
Readout: After incubation, collect the supernatant to measure cytokine production (e.g., by ELISA) or measure the activity of a reporter gene according to the assay manufacturer's instructions.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Recommendation |
| Recommended Solvent | Anhydrous DMSO |
| Recommended Stock Concentration | 10 mM |
| Stock Solution Storage | -20°C (up to 1 year) or -80°C (up to 2 years) in single-use aliquots[3] |
| Working Dilution Preparation | Serially dilute in DMSO before final dilution in aqueous buffer to avoid precipitation. |
Table 2: General Starting Concentrations for In Vitro Assays
| Assay Type | Suggested Starting Concentration Range | Key Considerations |
| T-Cell Proliferation | 1 nM - 10 µM | Based on the finding that 100 nM inhibits 92% of splenocyte proliferation.[1][2] |
| Cytokine Release (e.g., IFN-γ) | 1 nM - 10 µM | The optimal concentration may vary depending on the cell types and stimulation conditions. |
| Reporter Gene Assay | 1 nM - 10 µM | Titrate to find the optimal concentration that reverses PD-1 mediated inhibition of the reporter. |
Visualizations
Caption: PD-1 Signaling Pathway and the Action of this compound.
References
Mitigating PD-1-IN-17 TFA cytotoxicity in cell lines
Welcome to the technical support center for PD-1-IN-17 TFA. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating potential cytotoxicity issues encountered during in-vitro cell line experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: this compound is a small molecule inhibitor of the Programmed Cell Death-1 (PD-1) receptor.[1] Its intended mechanism of action is to block the interaction between PD-1 and its ligands (PD-L1 and PD-L2), thereby disrupting a key immune checkpoint pathway and enhancing T-cell activation and anti-tumor immunity.[2][3]
Q2: I am observing significant cytotoxicity in my cell line after treatment with this compound. Is this expected?
A2: While the on-target effect of this compound is immunomodulatory, unexpected or excessive cytotoxicity can occur. This can be due to several factors, including on-target toxicity in cell lines highly dependent on pathways modulated by PD-1, off-target effects of the inhibitor itself, or cytotoxicity induced by the trifluoroacetic acid (TFA) salt that the compound is supplied in.[4][5] It is crucial to distinguish between these possibilities.
Q3: What is Trifluoroacetic acid (TFA) and can it be toxic to my cells?
A3: Trifluoroacetic acid (TFA) is a strong acid commonly used in the purification of synthetic peptides and small molecules, resulting in the final product being a TFA salt.[6][7] Several studies have shown that TFA itself can be cytotoxic to various cell lines, even at low concentrations (in the nM to µM range).[7][8][9] This cytotoxicity can manifest as reduced cell proliferation or outright cell death and can confound experimental results.[4][10]
Q4: How can I determine if the observed cytotoxicity is from the PD-1-IN-17 molecule or the TFA salt?
A4: A key troubleshooting step is to perform a vehicle control experiment where you treat your cells with the TFA salt alone at concentrations equivalent to those used with this compound. If the TFA vehicle control induces similar levels of cytotoxicity, it is a strong indicator that the TFA salt is a contributing factor. Additionally, if possible, comparing the cytotoxicity of the TFA salt of your compound to a different salt form (e.g., hydrochloride or acetate) can be very informative.[4]
Q5: Are there ways to remove or replace the TFA salt?
A5: Yes, it is possible to perform a salt exchange to replace the TFA anion with a more biocompatible one, such as chloride (from HCl) or acetate.[11][12] This typically involves techniques like repeated lyophilization from a solution containing the desired counter-ion or using ion-exchange chromatography.[6][11]
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity Observed Across Multiple Cell Lines
If you are observing a higher-than-expected level of cytotoxicity, or if cytotoxicity is occurring in cell lines where it is not anticipated, the following guide provides a systematic approach to troubleshooting.
Possible Causes & Solutions:
| Possible Cause | Recommended Action | Rationale |
| TFA Salt Toxicity | Run a dose-response curve with TFA alone. Consider performing a salt exchange to a more biocompatible counter-ion like HCl or acetate.[4][6][11] | To determine if the observed cytotoxicity is due to the TFA counter-ion rather than the inhibitor itself.[7][8] |
| High Compound Concentration | Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) and the concentration at which cytotoxicity is observed (CC50).[13] | To identify a therapeutic window where the desired on-target effect is observed without significant cytotoxicity. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to your cells (typically <0.5%). Run a vehicle-only control.[13] | High concentrations of solvents can be independently toxic to cells. |
| Off-Target Effects | If cytotoxicity persists after ruling out TFA and solvent effects, the inhibitor may have off-target activities. Consider counter-screening against a panel of kinases or other relevant targets. | To identify unintended molecular targets of PD-1-IN-17 that may be responsible for the cytotoxic effects.[14] |
| Compound Instability/Degradation | Assess the stability of this compound in your culture medium over the time course of the experiment. Prepare fresh stock solutions for each experiment. | The compound may degrade into a more toxic substance under experimental conditions. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to small molecule inhibitors due to differences in their genetic background and expression of drug transporters or metabolic enzymes.[15][16] | It is important to characterize the cytotoxic profile of the compound in each cell line being used. |
| Contamination | Regularly check cell cultures for microbial contamination (e.g., mycoplasma). | Contamination can cause cell stress and death, which may be exacerbated by the experimental treatment. |
Visualizing Experimental Workflows and Cellular Pathways
Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Potential Cell Death Pathways Induced by Small Molecule Inhibitors
Caption: Potential cell death pathways induced by small molecule inhibitors.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity Profile (CC50)
This protocol outlines the use of a standard MTT assay to determine the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
Vehicle (e.g., DMSO)
-
TFA salt solution (for vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range might be from 0.01 µM to 100 µM.
-
Include the following controls:
-
No-treatment control: Cells in medium only.
-
Vehicle control (DMSO): Cells treated with the highest concentration of DMSO used for the compound dilutions.
-
Vehicle control (TFA): Cells treated with a concentration of TFA equivalent to that in the highest concentration of this compound.
-
-
Remove the overnight culture medium from the cells and add the medium containing the different concentrations of the compound and controls.
-
Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control and plot the dose-response curve to determine the CC50 value.
Protocol 2: Caspase Activity Assay
This protocol helps to determine if the observed cytotoxicity is mediated by caspase-dependent apoptosis.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound
-
Lysis buffer
-
Caspase-3/7, -8, and -9 activity assay kits (commercially available)
-
Plate reader capable of fluorescence or luminescence detection
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at a concentration known to induce cytotoxicity (e.g., at or above the CC50). Include a no-treatment control.
-
Incubate for a time period determined from your cytotoxicity assays to precede widespread cell death (e.g., 6, 12, or 24 hours).
-
Harvest the cells and prepare cell lysates according to the manufacturer's protocol for the caspase activity assay kit.
-
Perform the caspase activity assay for initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3/7) following the kit's instructions.
-
Measure the fluorescence or luminescence using a plate reader.
-
An increase in the activity of specific caspases in the treated cells compared to the control cells indicates the activation of apoptotic pathways.
Protocol 3: TFA Salt Exchange to Hydrochloride (HCl) Salt
This protocol provides a general method for exchanging the TFA counter-ion for a chloride ion.
Materials:
-
This compound
-
0.1 M HCl solution
-
Lyophilizer
Procedure:
-
Dissolve the this compound in the 0.1 M HCl solution.
-
Freeze the solution (e.g., using a dry ice/acetone bath or a -80°C freezer).
-
Lyophilize the frozen sample until all the solvent has been removed.
-
To ensure complete exchange, it is recommended to repeat this process of dissolution in 0.1 M HCl and lyophilization two to three times.[11]
-
After the final lyophilization, the resulting powder is the HCl salt of PD-1-IN-17. This can then be used to prepare new stock solutions for your cell-based assays to re-evaluate cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PD-1 and PD-L1 inhibitor toxicities in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 15. Targeting dysregulated molecular pathways in cancer cell lines using small molecule inhibitors as a promising therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
Long-term stability of PD-1-IN-17 TFA solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of PD-1-IN-17 TFA solutions. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized this compound?
A1: Lyophilized this compound is stable for extended periods when stored under appropriate conditions. For long-term storage, it is recommended to keep the lyophilized powder in a dark place at -20°C, with -80°C being optimal for maximum stability. The vial should be sealed tightly to prevent moisture absorption, which can significantly decrease the long-term stability of the peptide.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, allow the vial of lyophilized this compound to warm to room temperature before opening to minimize condensation. Reconstitute the peptide in a suitable solvent, such as sterile distilled water or a buffer with a slightly acidic pH (around 5-6). For peptides that are difficult to dissolve, small amounts of organic solvents like DMSO or DMF can be used, but it is crucial to be aware of their potential effects on your specific assay.
Q3: What are the recommended storage conditions for this compound solutions?
A3: The stability of peptide solutions is limited. For short-term storage (up to one week), solutions can be kept at 4°C. For long-term storage, it is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles as they can lead to peptide degradation. Based on data for similar PD-1 inhibitor peptides, storage at -80°C can maintain stability for up to 6 months, while at -20°C, stability is typically maintained for about 1 month.
Q4: Which amino acids in a peptide sequence are particularly susceptible to degradation?
A4: Peptides containing certain amino acids are more prone to degradation. Cysteine (Cys), Methionine (Met), and Tryptophan (Trp) are susceptible to oxidation. Asparagine (Asn) and Glutamine (Gln) can undergo deamidation. Peptides with Glutamine at the N-terminus may have a shorter shelf life.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no activity of this compound in the assay. | 1. Improper storage of the solution leading to degradation. 2. Multiple freeze-thaw cycles of the stock solution. 3. Bacterial contamination of the solution. | 1. Prepare a fresh solution from lyophilized powder. 2. Ensure solutions are aliquoted and stored at -20°C or -80°C. 3. Use sterile buffers for reconstitution and filter-sterilize the solution if necessary. |
| Precipitation observed in the this compound solution upon thawing. | 1. The peptide has aggregated. 2. The concentration of the peptide is too high for the solvent. | 1. Gently vortex or sonicate the solution to redissolve the peptide. If precipitation persists, the peptide may be aggregated and should be discarded. 2. Prepare a new stock solution at a lower concentration. |
| Inconsistent results between experiments. | 1. Degradation of the peptide solution over time. 2. Inconsistent handling of the peptide solution. | 1. Use a fresh aliquot of the stock solution for each experiment. 2. Standardize the protocol for solution preparation, storage, and handling. |
Stability of Peptide Solutions: A General Overview
While specific long-term stability data for this compound is not publicly available, the following table summarizes general stability guidelines for similar therapeutic peptides in solution.
| Storage Temperature | Solvent/Buffer | Typical Stability Duration | Key Considerations |
| 4°C | Sterile buffer (pH 5-6) | Up to 1 week | Suitable for short-term use of a working solution. |
| -20°C | Sterile buffer (pH 5-6), DMSO | Up to 1 month | Recommended for short to medium-term storage. Avoid frost-free freezers. |
| -80°C | Sterile buffer (pH 5-6), DMSO | Up to 6 months | Optimal for long-term storage of stock solutions. |
Experimental Protocols
Protocol for Assessing the Stability of this compound Solution
This protocol outlines a general method to determine the stability of your this compound solution under specific storage conditions.
1. Materials:
- Lyophilized this compound
- Chosen solvent (e.g., sterile water, PBS, DMSO)
- Sterile, low-protein-binding microcentrifuge tubes
- Incubators or freezers set to desired storage temperatures (e.g., 4°C, -20°C, -80°C)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
- Mass Spectrometer (MS) for identification of degradation products (optional)
- Biological activity assay specific to this compound
2. Procedure:
- Solution Preparation: Prepare a stock solution of this compound at a known concentration in the desired solvent.
- Aliquoting: Aliquot the solution into multiple sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles of the same sample.
- Time Zero (T0) Analysis: Immediately after preparation, take one aliquot for T0 analysis.
- Analyze the purity and concentration of the peptide using HPLC.
- Assess the biological activity of the peptide using a relevant assay.
- Storage: Store the remaining aliquots at the desired temperatures.
- Time Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
- Analysis of Stored Samples:
- Allow the aliquot to thaw completely and equilibrate to room temperature.
- Analyze the purity and concentration using HPLC. Compare the chromatogram to the T0 sample to identify any new peaks that may correspond to degradation products.
- (Optional) Use MS to identify the mass of any potential degradation products.
- Assess the biological activity of the peptide.
- Data Analysis: Compare the percentage of intact peptide remaining and the biological activity at each time point to the T0 values to determine the stability of the solution under each storage condition.
Visualizations
Caption: PD-1 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing peptide stability.
Technical Support Center: PD-1-IN-17 TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are encountering issues with PD-1-IN-17 TFA in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: PD-1-IN-17 is a small molecule inhibitor of the Programmed Cell Death-1 (PD-1) signaling pathway.[1] The PD-1 receptor is expressed on the surface of activated T cells, and its interaction with its ligands, PD-L1 and PD-L2, transmits an inhibitory signal that suppresses T cell activity.[2][3] This mechanism is often exploited by tumor cells to evade the immune system.[2][3] PD-1-IN-17 is designed to block this interaction, thereby restoring T cell-mediated anti-tumor immunity. The "TFA" designation indicates that the compound is supplied as a trifluoroacetate salt, which is a common result of the purification process for synthetic peptides and small molecules.[4][5]
Q2: I am not observing any inhibition of PD-1/PD-L1 signaling with this compound. What are the possible reasons?
A2: There are several potential reasons why this compound may not be working in your assay. These can be broadly categorized as issues with the compound itself, the experimental setup, or unexpected effects of the TFA counter-ion. A detailed troubleshooting guide is provided below to address these possibilities systematically.
Q3: Could the Trifluoroacetic acid (TFA) be the cause of my experimental problems?
A3: Yes, the TFA counter-ion can significantly impact biological assays.[4][5] Residual TFA can alter the pH of your assay medium, be directly cytotoxic to cells even at low concentrations, or interfere with the conformation and solubility of the compound.[4][5] It is a critical factor to consider when troubleshooting unexpected results.
Q4: What are the appropriate controls to include in my experiments with this compound?
A4: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve this compound (e.g., DMSO) to account for any solvent effects.
-
Untreated Control: Cells that are not exposed to either the compound or the vehicle, providing a baseline for normal cell function.
-
Positive Control: A known inhibitor of the PD-1/PD-L1 pathway (e.g., a well-characterized antibody like Pembrolizumab or Nivolumab) to confirm that your assay is capable of detecting inhibition.
-
TFA Salt Control: If possible, treat cells with a TFA salt solution at a concentration equivalent to that in your inhibitor stock to assess the direct effects of the counter-ion.
Troubleshooting Guide
If you are not observing the expected activity with this compound, follow these troubleshooting steps:
Problem 1: No observable biological effect.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Compound Integrity | Verify the identity and purity of your compound stock using methods like mass spectrometry or HPLC. | Confirms that the compound has not degraded. |
| Compound Solubility | Visually inspect your stock solution and the final concentration in your media for any precipitation. Test the solubility of a small amount of the compound in your assay buffer. | Ensures the compound is fully dissolved and available to interact with its target. |
| Inhibitor Concentration | Perform a broad dose-response curve (e.g., from 1 nM to 100 µM) to determine the optimal concentration range. | Identifies the effective concentration for your specific assay. |
| Cell Permeability | For intracellular targets, assess the cell permeability of your compound. | Confirms that the compound can reach its target within the cell. |
| Assay Sensitivity | Ensure your assay is sensitive enough to detect the expected level of inhibition. Use a potent, known inhibitor as a positive control. | Validates that the assay system is working correctly. |
Problem 2: High cell toxicity observed.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| TFA Cytotoxicity | Perform a dose-response experiment with a TFA salt solution alone to determine its toxicity profile in your cell line.[4] | Differentiates between compound-induced and TFA-induced cytotoxicity. |
| Off-Target Effects | Test the compound in a cell line that does not express the PD-1 receptor. | If toxicity persists, it is likely due to off-target effects. |
| High Compound Concentration | Lower the concentration of this compound to the minimal effective dose determined from your dose-response curve. | Reduces non-specific toxicity while maintaining on-target effects. |
Problem 3: Inconsistent or irreproducible results.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| TFA Interference | Measure the pH of your assay medium after adding the compound. If it has changed, consider using a buffer with a higher buffering capacity or performing a salt exchange to remove the TFA.[4] | Stabilizes the experimental conditions and eliminates pH-related artifacts. |
| Compound Instability | Prepare fresh dilutions of the compound from a new aliquot for each experiment. Avoid repeated freeze-thaw cycles. | Ensures consistent compound activity across experiments. |
| Experimental Variability | Standardize cell passage number, confluency, and media composition between experiments. | Minimizes variability in the cellular response to the inhibitor. |
Experimental Protocols
Biochemical PD-1/PD-L1 Binding Assay (ELISA-based)
This assay is designed to screen for inhibitors of the PD-1 and PD-L1 interaction in a cell-free system.
Materials:
-
Recombinant human PD-L1
-
Recombinant human PD-1, Biotin-labeled
-
Streptavidin-HRP
-
Assay buffer
-
Blocking buffer
-
Wash buffer
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
96-well microplate
Protocol:
-
Coat a 96-well plate with recombinant human PD-L1 overnight at 4°C.
-
Wash the plate with wash buffer and block with blocking buffer for 1 hour at room temperature.
-
Wash the plate again.
-
Add serial dilutions of this compound or control compounds to the wells.
-
Add biotin-labeled recombinant human PD-1 to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add Streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with stop solution and read the absorbance at 450 nm.
Cell-Based PD-1/PD-L1 Reporter Assay
This assay measures the inhibition of the PD-1/PD-L1 interaction in a cellular context.
Materials:
-
PD-1 Effector/NFAT Reporter Jurkat cells (constitutively expressing PD-1 and an NFAT-luciferase reporter)
-
PD-L1 expressing target cells (e.g., CHO-K1 or HEK293 cells engineered to express human PD-L1 and a T-cell receptor activator)
-
Assay medium
-
Luciferase detection reagent
-
96-well white, clear-bottom plate
Protocol:
-
Plate the PD-L1 expressing target cells in the 96-well plate and incubate overnight.
-
The next day, add serial dilutions of this compound or control compounds to the wells.
-
Add the PD-1 Effector/NFAT Reporter Jurkat cells to the wells.
-
Co-culture the cells for 6-24 hours.
-
Add the luciferase detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a microplate reader. An increase in luminescence indicates inhibition of the PD-1/PD-L1 interaction.
Visualizations
Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of this compound.
Caption: A troubleshooting workflow for experiments with this compound.
Caption: A general experimental workflow for testing this compound.
References
- 1. US7749329B2 - Cleaning compositions containing water soluble magnesium compounds and methods of using them - Google Patents [patents.google.com]
- 2. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. benchchem.com [benchchem.com]
- 5. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PD-1-IN-17 TFA Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PD-1-IN-17 TFA, a small molecule inhibitor of the PD-1 pathway. The information is tailored for researchers, scientists, and drug development professionals to navigate common pitfalls and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported activity?
A1: this compound is a small molecule inhibitor of the Programmed Death-1 (PD-1) receptor. It is referenced as Compound 12 in patent WO2015033301A1. The primary reported activity is a 92% inhibition of splenocyte proliferation at a concentration of 100 nM.[1]
Q2: How should I reconstitute and store this compound?
Q3: What are the potential off-target effects of this compound?
A3: this compound contains 1,3,4-oxadiazole and 1,3,4-thiadiazole scaffolds. Derivatives of these scaffolds have been reported to exhibit a range of biological activities, including inhibition of various kinases and enzymes.[2][3][4] Therefore, it is advisable to perform off-target activity profiling, for instance, against a panel of kinases, to ensure the observed effects are specific to PD-1 pathway inhibition.
Q4: What is the significance of the Trifluoroacetic Acid (TFA) salt form?
A4: The TFA salt can influence the physicochemical properties of the compound, such as solubility and stability. In biological assays, residual TFA has been reported to affect cell proliferation and other cellular functions, sometimes leading to experimental artifacts. It is important to be aware of the potential for TFA to impact your results and to include appropriate vehicle controls in all experiments.
Q5: I am not observing the expected inhibition of T-cell proliferation. What are the possible reasons?
A5: Several factors could contribute to a lack of inhibitory effect. These include:
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Compound Insolubility: The compound may be precipitating in your assay medium.
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Compound Instability: The compound may be degrading over the course of the experiment.
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Suboptimal Assay Conditions: The concentration of stimulating agents (e.g., anti-CD3/CD28 antibodies, antigens) may be too high, overriding the inhibitory effect of the compound.
-
Cell Health: Poor viability of the primary T-cells or splenocytes will affect their response to stimulation and inhibition.
-
Incorrect Timing: The timing of compound addition relative to cell stimulation is critical.
Troubleshooting Guides
Problem 1: Inconsistent or Non-reproducible Results in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the assay wells for any precipitate after adding the compound. Perform a solubility test of this compound in your specific assay buffer at the desired concentrations. Consider using a lower concentration or a different formulation with solubility enhancers if precipitation is observed. |
| Variability in Cell Seeding | Ensure accurate and consistent cell counting and seeding density across all wells. Uneven cell distribution can lead to significant variability. |
| Edge Effects in Plate-Based Assays | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile PBS or media. |
| Inconsistent Stimulation | Ensure that the concentration and activity of stimulating agents (e.g., anti-CD3/CD28 antibodies, antigens) are consistent across experiments. The potency of these reagents can vary between batches. |
Problem 2: High Background Signal or Low Assay Window in T-Cell Proliferation Assays
| Potential Cause | Troubleshooting Step |
| Spontaneous Cell Proliferation | Ensure that the primary cells are properly handled and are not over-stimulated during isolation and culture. Use a mitogen like Concanavalin A (ConA) or lipopolysaccharide (LPS) for polyclonal stimulation of splenocytes.[5] |
| Toxicity of the Compound or Vehicle | Run a cytotoxicity assay (e.g., MTT or CellTiter-Glo®) with this compound and the vehicle (DMSO) alone on unstimulated cells to determine the concentration range that is non-toxic. |
| Suboptimal Readout Time | Optimize the incubation time for the proliferation assay. T-cell proliferation is a dynamic process, and the optimal time to measure inhibition may vary depending on the specific assay conditions. |
| Readout Method Sensitivity | For proliferation assays, consider using a more sensitive and direct method like CFSE dilution measured by flow cytometry, which provides information on cell division cycles.[6] |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. Due to the limited publicly available information, many parameters are yet to be determined.
| Parameter | Value | Source |
| Splenocyte Proliferation Inhibition | 92% at 100 nM | [1] |
| IC50 (PD-1/PD-L1 Binding) | Not Reported | - |
| EC50 (Cell-based Assay) | Not Reported | - |
| Solubility (Aqueous Buffer) | Not Reported | - |
| In vivo Efficacy | Not Reported | - |
Experimental Protocols
Representative Protocol: Murine Splenocyte Proliferation Assay (MTT-based)
This protocol is a representative method for assessing the effect of this compound on mitogen-stimulated splenocyte proliferation.
1. Materials:
-
This compound
-
DMSO (for stock solution)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Concanavalin A (ConA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Spleens from C57BL/6 or BALB/c mice
-
96-well flat-bottom cell culture plates
2. Procedure:
-
Prepare Splenocyte Suspension: Aseptically harvest spleens from mice and prepare a single-cell suspension in complete RPMI-1640 medium. Lyse red blood cells using an appropriate lysis buffer. Wash the splenocytes and resuspend in complete medium. Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Cell Seeding: Seed the splenocytes into a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete medium.
-
Compound Addition: Prepare serial dilutions of this compound in complete medium from a DMSO stock. Add 50 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).
-
Stimulation: Add 50 µL of ConA solution to a final concentration of 2.5 µg/mL to all wells except for the unstimulated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the stimulated vehicle control.
Mandatory Visualizations
Caption: PD-1 Signaling Pathway and the Action of this compound.
Caption: Generalized Workflow for a Cell-Based PD-1 Inhibition Assay.
References
- 1. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Biological Evaluation of 1,3,4-Oxadiazol-2(3H)-one and Tetrahydropyridazine-3,6-dione Derivatives of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility vs Dissolution in Physiological Bicarbonate Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Patent Public Search Basic | USPTO [ppubs.uspto.gov]
- 5. Suppression of Primary Splenocyte Proliferation by Artemisia capillaris and Its Components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparative study of colorimetric cell proliferation assays in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing incubation time for PD-1-IN-17 TFA
Welcome to the technical support center for PD-1-IN-17 TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of the Programmed Cell Death-1 (PD-1) receptor. The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation. Tumor cells can express the PD-1 ligand, PD-L1, which binds to the PD-1 receptor on T-cells, leading to T-cell exhaustion and allowing the tumor to evade the host's immune response. This compound works by blocking this interaction, thereby restoring T-cell activity against cancer cells.
Q2: What is a typical starting concentration for this compound in cell-based assays?
Based on available data, this compound has been shown to inhibit 92% of splenocyte proliferation at a concentration of 100 nM. Therefore, a reasonable starting point for dose-response experiments would be a concentration range that brackets this value (e.g., 1 nM to 1 µM).
Q3: How should I prepare and store this compound?
It is crucial to refer to the manufacturer's datasheet for specific instructions on solubility and storage. Generally, small molecule inhibitors are dissolved in a solvent like DMSO to create a high-concentration stock solution. This stock solution should then be stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. The final concentration of the solvent in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity. This compound is the trifluoroacetic acid salt form of the inhibitor. TFA is a strong acid and can be hygroscopic.
Q4: How do I determine the optimal incubation time for this compound in my experiment?
The optimal incubation time is dependent on the cell type, the specific biological question, and the assay being performed. It is highly recommended to perform a time-course experiment to determine the most effective incubation period for your specific experimental model. For example, you could test incubation times of 24, 48, and 72 hours.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects on the microplate- Pipetting errors | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile media/PBS to maintain humidity.- Use calibrated pipettes and proper pipetting techniques. |
| No observable effect of this compound | - Incubation time is too short.- The concentration of the inhibitor is too low.- The cell line is not responsive to PD-1 inhibition.- The compound has degraded. | - Perform a time-course experiment to test longer incubation periods (e.g., 48, 72, or 96 hours).- Test a wider and higher range of concentrations.- Ensure your cell model expresses PD-1 and is sensitive to checkpoint inhibition.- Prepare fresh stock solutions and handle the compound according to the manufacturer's instructions. |
| High background signal in control wells | - Contamination of cell culture (e.g., mycoplasma).- Stressed cells due to handling. | - Regularly test cell lines for mycoplasma contamination.- Handle cells gently during experimental procedures. |
| Unexpected cytotoxic effects | - High concentration of DMSO.- Off-target effects of the compound at high concentrations.- The compound itself is cytotoxic to the cell line at the tested concentrations. | - Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).- Perform a dose-response experiment to identify the cytotoxic concentration.- Run a cytotoxicity assay (e.g., MTT or LDH) in parallel with your functional assay. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for Inhibition of T-Cell Proliferation
This protocol provides a framework for a time-course experiment to determine the optimal incubation time of this compound for inhibiting T-cell proliferation.
1. Cell Seeding:
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Seed activated T-cells (e.g., pre-stimulated PBMCs or a T-cell line like Jurkat cells) in a 96-well plate at a density appropriate for a 72-hour proliferation assay.
2. Compound Preparation and Treatment:
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Prepare a serial dilution of this compound in cell culture medium. A suggested range is 1 nM to 1 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and an untreated control.
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Add the diluted compound to the appropriate wells.
3. Incubation:
-
Incubate the plates at 37°C in a humidified CO2 incubator for three different time periods: 24, 48, and 72 hours.
4. Proliferation Assay:
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At the end of each incubation period, assess T-cell proliferation using a standard method such as:
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MTS/WST-1 assay: Add the reagent to each well and incubate for 2-4 hours before reading the absorbance.
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CFSE staining: Analyze by flow cytometry to measure the dilution of the dye as cells divide.
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[³H]-thymidine incorporation: Pulse the cells with radioactive thymidine for the final 18-24 hours of incubation and measure incorporation.
-
5. Data Analysis:
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For each time point, normalize the data to the vehicle control.
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Plot the percent inhibition as a function of the log of the this compound concentration.
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Calculate the IC50 value for each incubation time. The optimal incubation time will be the one that gives a robust and reproducible inhibitory effect.
Data Presentation
Table 1: Example Data for Time-Dependent Inhibition of T-Cell Proliferation
| Incubation Time (hours) | IC50 (nM) | Maximum Inhibition (%) |
| 24 | 150 | 75 |
| 48 | 85 | 90 |
| 72 | 50 | 95 |
Visualizations
Signaling Pathway
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Technical Support Center: Controlling for TFA Salt Effects in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address trifluoroacetic acid (TFA) salt effects in experiments. Residual TFA can significantly impact experimental outcomes, and this resource offers detailed protocols and data to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my sample?
Trifluoroacetic acid (TFA) is a strong acid commonly used in the synthesis and purification of synthetic peptides and other biomolecules.[1][2][3] It is frequently used during the cleavage step to release the synthesized peptide from the solid-phase resin and as an ion-pairing agent to improve peak resolution during High-Performance Liquid Chromatography (HPLC) purification.[1][2][3][4] Consequently, peptides are often isolated as TFA salts, where positively charged groups on the molecule are associated with the negatively charged trifluoroacetate anion.[3][5][6][7]
Q2: How can residual TFA affect my experiments?
Residual TFA can have significant and often unexpected effects on a variety of experiments:
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Biological Assays: TFA can exhibit cytotoxic effects, altering cell proliferation and viability even at nanomolar concentrations.[3][8][9] It can also modulate receptor activity and interfere with enzymatic assays by altering the pH of the solution.[3][8]
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Mass Spectrometry (MS): TFA is a known signal suppressor in electrospray ionization mass spectrometry (ESI-MS).[10][11][12] It forms strong ion pairs with analytes, reducing their ionization efficiency and leading to lower sensitivity.[10] It can also lead to the formation of TFA adducts, complicating mass spectra interpretation.[13][14][15]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of TFA can complicate NMR spectra by causing shifts in the chemical signals of the analyte.[16][17]
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Structural Analysis (CD, FT-IR): The strong absorbance of TFA in the infrared spectrum can interfere with the analysis of a peptide's secondary structure.[3][18]
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Quantification: The presence of TFA salts can contribute to the total weight of a sample, leading to inaccurate quantification if not accounted for.[4][9]
Q3: What are the acceptable levels of residual TFA in a sample?
The acceptable level of residual TFA depends on the specific application. For many cell-based assays, it is recommended to reduce TFA levels to less than 1%.[9] For sensitive applications like in vivo studies, complete removal or exchange for a more biocompatible counter-ion is often necessary.[8][19][20]
Q4: How can I determine the amount of residual TFA in my sample?
Several analytical techniques can be used to quantify TFA content, including:
-
¹⁹F-NMR (Fluorine-19 Nuclear Magnetic Resonance): A direct and quantitative method for determining TFA concentration.[1][2][21]
-
Ion Chromatography: A sensitive method for separating and quantifying TFA.[22][23][24]
-
HPLC with Evaporative Light Scattering Detector (ELSD): Can be used for TFA quantification.[1][2][21]
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Gas Chromatography-Mass Spectrometry (GC-MS): Another method for TFA assessment.[25]
Troubleshooting Guides
Issue 1: Inconsistent or poor results in cell-based assays (e.g., cytotoxicity, proliferation).
-
Potential Cause: Interference from residual TFA. TFA can be cytotoxic and may alter the pH of the assay medium.[3][8][9]
-
Recommended Action:
-
Quantify TFA: Determine the concentration of TFA in your sample.
-
Perform a Salt Exchange: If TFA levels are significant, exchange it for a more biologically compatible counter-ion like hydrochloride (HCl) or acetate.[19][20]
-
Use a Control: Run a control experiment with a TFA solution (at the same concentration as in your sample) without your compound of interest to assess the direct effect of TFA.[3]
-
Issue 2: Poor peptide solubility in biological buffers.
-
Potential Cause: TFA counter-ions bound to charged residues can alter the peptide's secondary structure and solubility.[5][6][9]
-
Recommended Action: Perform a salt exchange to replace TFA with a more biocompatible counter-ion like hydrochloride or acetate.[9]
Issue 3: Low sensitivity and/or TFA adducts in mass spectrometry data.
-
Potential Cause: TFA suppresses the ESI-MS signal and can form adducts with the analyte.[10][13][14]
-
Recommended Action:
-
TFA Removal: If possible, remove TFA from the sample before analysis.
-
Use Alternative Mobile Phase Additives: For LC-MS, consider using alternative mobile phase additives that are more MS-friendly, such as formic acid (FA), acetic acid, or difluoroacetic acid (DFA).[10][26][27][28]
-
Optimize MS Conditions: In some cases, adjusting MS parameters like the cone gas flow can help reduce adduct formation.[13]
-
Experimental Protocols
Protocol 1: TFA/HCl Exchange by Lyophilization
This is a widely used method for replacing TFA counter-ions with chloride.[1][5][6][20][29]
-
Dissolution: Dissolve the peptide-TFA salt in distilled water or a suitable buffer (e.g., 50mM phosphate, 100mM NaCl) at a concentration of approximately 1 mg/mL.[5][6][20]
-
Acidification: Add a 100 mM HCl solution to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[5][6][20] Using an HCl concentration below 2 mM may result in incomplete exchange, while concentrations above 10 mM could potentially modify the peptide.[5][20]
-
Incubation: Allow the solution to stand at room temperature for at least one minute.[5][6][20]
-
Freezing: Rapidly freeze the solution using liquid nitrogen or a dry ice/acetone bath.[5][20]
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Lyophilization: Lyophilize the frozen solution overnight until all the liquid has been removed.[5][6][20]
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Repeat: To ensure complete exchange, repeat the process of re-dissolving in the HCl solution, freezing, and lyophilizing at least two more times.[5][6][20][30]
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Final Reconstitution: After the final lyophilization, reconstitute the peptide hydrochloride salt in the desired buffer for your experiment.[5][30]
Protocol 2: TFA/Acetate Exchange using Anion Exchange Resin
This method is suitable for exchanging TFA with acetate, a more biocompatible counter-ion.[29][31]
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Resin Preparation: Prepare a small column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion sites relative to the amount of peptide.[29][31]
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Activation: Elute the column with a 1 M solution of sodium acetate.[29][31]
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Washing: Wash the column with distilled water to remove excess sodium acetate.[29][31]
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Sample Loading: Dissolve the peptide-TFA salt in distilled water and apply it to the prepared column.[29][31]
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Elution: Elute the peptide with distilled water and collect the fractions containing the peptide.[29][31]
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Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the peptide as an acetate salt.[29][31]
Data Presentation
Table 1: Effect of HCl Concentration on TFA Removal
This table summarizes the typical efficiency of TFA removal using the TFA/HCl exchange protocol with varying concentrations of HCl. The data is compiled from multiple studies.[1]
| HCl Concentration (mM) | Number of Lyophilization Cycles | Approximate TFA Removal Efficiency |
| 2 | 3 | Moderate |
| 5 | 3 | High |
| 10 | 3 | Very High (Often optimal)[1][2] |
| 100 | 3 | High (Potential for peptide modification) |
Table 2: Common Mobile Phase Additives and their Impact on LC-MS
This table provides a comparison of common mobile phase additives used in LC-MS and their general characteristics.[10][26][27]
| Additive | Typical Concentration | Ion Pairing Strength | MS Signal Suppression | Chromatographic Resolution |
| Trifluoroacetic Acid (TFA) | 0.1% | Strong | High[10][11] | Excellent |
| Formic Acid (FA) | 0.1% | Weak | Low | Good |
| Acetic Acid | 0.1% | Weak | Low | Fair to Good |
| Difluoroacetic Acid (DFA) | 0.05 - 0.1% | Intermediate | Moderate | Very Good[26][27] |
Visualizations
Caption: Workflow for addressing TFA salt effects in experiments.
References
- 1. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. lifetein.com [lifetein.com]
- 6. lifetein.com [lifetein.com]
- 7. genscript.com [genscript.com]
- 8. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. support.waters.com [support.waters.com]
- 14. High-Sensitivity TFA-free LC-MS for Profiling Histones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bisquaternary ammonium adduct with trifluoroacetate – secrets of science [shimadzu-webapp.eu]
- 16. dovepress.com [dovepress.com]
- 17. researchgate.net [researchgate.net]
- 18. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. omizzur.com [omizzur.com]
- 20. lifetein.com [lifetein.com]
- 21. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. lcms.cz [lcms.cz]
- 23. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Residual TFA Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 26. Alternative mobile phase additives for the characterization of protein biopharmaceuticals in liquid chromatography - Mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. waters.com [waters.com]
- 28. researchgate.net [researchgate.net]
- 29. peptide.com [peptide.com]
- 30. researchgate.net [researchgate.net]
- 31. peptide.com [peptide.com]
PD-1-IN-17 TFA degradation and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, potential degradation, and prevention of degradation of PD-1-IN-17 TFA. The information is presented in a question-and-answer format to directly address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Programmed cell death protein 1 (PD-1). It is designed for research use to investigate the PD-1/PD-L1 signaling pathway, a critical immune checkpoint that regulates T-cell activation.[1][2] By blocking the interaction between PD-1 and its ligand PD-L1, this compound can potentially restore anti-tumor immunity.[3][4]
Q2: What are the common signs of this compound degradation?
Degradation of this compound may manifest as:
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Reduced or loss of inhibitory activity in functional assays (e.g., splenocyte proliferation assays).[1]
-
Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS).
-
Changes in the physical appearance of the lyophilized powder or reconstituted solution (e.g., discoloration, precipitation).
-
A significant shift in the pH of the reconstituted solution.
Q3: What is the significance of the TFA (Trifluoroacetic acid) salt?
Trifluoroacetic acid (TFA) is a common counter-ion used in the purification of synthetic peptides and other small molecules to form a stable salt.[5] While generally stable, residual TFA can sometimes affect experimental results or the stability of the compound under certain conditions.[5] It is important to consider the potential effects of TFA in your experimental setup.
Q4: How should I properly store this compound?
For optimal stability, adhere to the following storage recommendations:
| Form | Storage Condition | Duration |
| Lyophilized Powder | -20°C or -80°C, desiccated | Long-term |
| Stock Solution (in DMSO) | -20°C or -80°C, in aliquots | Up to 1 month |
| Working Solution (in aqueous buffer) | 2-8°C | Use immediately, avoid storage |
Data presented in this table is a general recommendation based on common laboratory practices for similar compounds. It is crucial to refer to the manufacturer's specific instructions provided in the Certificate of Analysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced compound activity | 1. Improper storage leading to degradation. 2. Multiple freeze-thaw cycles of the stock solution. 3. Instability in aqueous working solution. 4. Interaction with incompatible materials. | 1. Verify storage conditions (temperature, desiccation). 2. Aliquot stock solutions to minimize freeze-thaw cycles.[2] 3. Prepare fresh working solutions from stock immediately before use. 4. Avoid strong acids/alkalis and strong oxidizing/reducing agents.[6] |
| Precipitation in solution | 1. Poor solubility in the chosen solvent. 2. Exceeding the solubility limit. 3. Degradation product precipitating out. | 1. Ensure the correct solvent is used as per the manufacturer's datasheet. 2. Prepare a less concentrated stock solution. Consider gentle warming or sonication to aid dissolution. 3. Analyze the precipitate and supernatant by HPLC or LC-MS to identify degradation products. |
| Inconsistent results between experiments | 1. Variability in solution preparation. 2. Degradation of the compound over the course of the experiment. 3. Lot-to-lot variability of the compound. | 1. Standardize the solution preparation protocol. 2. Perform a time-course stability study in your experimental buffer to assess degradation. 3. If using a new lot, perform a bridging study to compare its activity with the previous lot. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.
-
Solvent Addition: Add the appropriate volume of a recommended solvent (typically DMSO) to the vial to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the vial until the powder is completely dissolved. Visually inspect the solution for any undissolved particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in low-protein-binding microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability in Aqueous Buffer
-
Preparation of Working Solution: Prepare a working solution of this compound in your experimental aqueous buffer at the final desired concentration.
-
Time-Point Sampling: Aliquot the working solution into separate tubes for each time point (e.g., 0, 2, 4, 8, 24 hours).
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Incubation: Incubate the aliquots under the conditions of your experiment (e.g., 37°C, 5% CO₂).
-
Analysis: At each time point, analyze the respective aliquot using a suitable analytical method (e.g., HPLC-UV or LC-MS) to quantify the amount of intact this compound remaining.
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Data Interpretation: Plot the percentage of intact compound against time to determine the stability of this compound under your experimental conditions.
Visualizations
Caption: PD-1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Assessing Compound Stability.
References
Addressing variability in T-cell proliferation assays with PD-1-IN-17 TFA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PD-1-IN-17 TFA in T-cell proliferation assays. Variability in these assays is a common challenge, and this resource aims to provide solutions to specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of the Programmed Cell Death-1 (PD-1) receptor.[1][2] In the context of a T-cell proliferation assay, it blocks the interaction between PD-1 on T-cells and its ligands (PD-L1 and PD-L2) on antigen-presenting cells or tumor cells. This blockade inhibits the downstream signaling pathways that suppress T-cell activation, proliferation, and cytokine secretion.[3][4]
Q2: What is the expected effect of this compound in a T-cell proliferation assay?
By inhibiting the PD-1 pathway, this compound is expected to increase T-cell proliferation in response to stimulation. This is because the inhibitory signal that would normally curtail the immune response is blocked, leading to a more robust activation of T-cells.[3][5]
Q3: At what concentration should I use this compound?
The optimal concentration of this compound should be determined empirically for your specific cell type and assay conditions. A good starting point is to perform a dose-response curve. Published data indicates that similar PD-1 inhibitors can have IC50 values in the nanomolar range. For example, PD-1/PD-L1-IN 5 TFA has an IC50 of ≤100 nM.[6] It has been noted that this compound can inhibit 92% of splenocyte proliferation at 100 nM.[1]
Q4: What are the critical controls to include in my T-cell proliferation assay with this compound?
To ensure the validity of your results, the following controls are essential:
-
Unstimulated Control: T-cells cultured in media alone to determine baseline proliferation.
-
Stimulated Control (Positive Control): T-cells stimulated with an appropriate mitogen (e.g., anti-CD3/CD28 antibodies, PHA) in the absence of this compound to confirm the cells are responsive.
-
Vehicle Control: T-cells stimulated in the presence of the vehicle (e.g., DMSO) used to dissolve this compound to account for any effects of the solvent.
-
Unstained Control: If using a dye dilution assay, this control is necessary to set the background fluorescence for flow cytometry.[7]
-
Dye Toxicity Control: An unstained, stimulated sample to assess if the proliferation dye itself is toxic to the cells.[8]
Troubleshooting Guide
Variability in T-cell proliferation assays can arise from multiple sources, categorized as pre-analytical, analytical, and post-analytical.[9]
Problem 1: High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Cell Plating | Ensure thorough mixing of cell suspension before aliquoting. Use calibrated pipettes and proper pipetting technique to minimize volume errors.[9] |
| Edge Effects in Culture Plates | Avoid using the outer wells of 96-well plates as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Reagent Inhomogeneity | Vortex and spin down all reagents, including this compound, before adding to the culture wells. |
Problem 2: Low or No T-Cell Proliferation in Stimulated Controls
| Potential Cause | Recommended Solution |
| Poor Cell Viability | Assess cell viability before starting the assay; it should be >90%.[9] Optimize cell isolation, handling, and cryopreservation/thawing procedures. |
| Suboptimal Stimulant Concentration | Titrate the concentration of your stimulating agent (e.g., anti-CD3/CD28 antibodies) to determine the optimal dose for your specific T-cell population.[7][9] |
| Incorrect Reagent Preparation or Storage | Ensure all reagents, including culture media, supplements, and stimulating agents, are prepared correctly, stored at the recommended temperatures, and are within their expiration dates.[9] |
| Donor-to-Donor Variability | T-cell responses can vary significantly between donors due to factors like age, genetics, and health status.[9][10] Test multiple donors if possible. |
Problem 3: High Background Proliferation in Unstimulated Controls
| Potential Cause | Recommended Solution |
| Cell Culture Conditions | Over-stimulation with mitogens or antigens can lead to non-specific T-cell activation. Optimize the stimulant concentration. Screen different lots of fetal bovine serum (FBS) or consider using serum-free media to reduce background activation.[9][11] |
| Contamination | Ensure aseptic technique throughout the experimental setup to prevent microbial contamination, which can induce non-specific T-cell activation. |
| Inadequate Washing | Insufficient washing during cell preparation can leave residual activating substances.[9] |
Problem 4: Inconsistent Effects of this compound
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your assay. |
| Timing of Compound Addition | The timing of adding this compound relative to T-cell stimulation may be critical. Test different time points (e.g., pre-incubation, co-incubation). |
| Low PD-1 Expression on T-cells | PD-1 is an activation-induced marker. If T-cells are not sufficiently activated, PD-1 expression may be low, and the effect of the inhibitor will be minimal. Confirm T-cell activation via other markers (e.g., CD25, CD69). |
| Variability in PD-L1 Expression | If using co-culture with antigen-presenting cells, their PD-L1 expression levels can vary, affecting the inhibitory signal and thus the observable effect of this compound. |
Experimental Protocols
General T-Cell Proliferation Assay using a Dye Dilution Method (e.g., CFSE)
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.[7]
-
Cell Staining:
-
Resuspend cells at 10-100 x 10^6 cells/mL in pre-warmed PBS.[7]
-
Add CFSE (or another proliferation dye) to a final concentration of 1-10 µM (optimize for your cell type).[7][11]
-
Incubate for 10 minutes at room temperature, protected from light.
-
Quench the staining reaction by adding 5 volumes of complete RPMI medium with 10% FBS.
-
Wash the cells twice with complete RPMI medium.
-
-
Cell Plating and Stimulation:
-
Resuspend the stained cells in complete RPMI medium.
-
Plate the cells in a 96-well round-bottom plate at a density of 1-2 x 10^5 cells/well.
-
Add this compound (at various concentrations) or vehicle control to the appropriate wells.
-
Add the T-cell stimulus (e.g., anti-CD3/CD28 beads or soluble antibodies) to the stimulated wells.
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.[10]
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and a viability dye.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the live, single T-cell population and examining the dilution of the proliferation dye.
-
Visualizations
Caption: PD-1 Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for a T-Cell Proliferation Assay.
Caption: Troubleshooting Logic Flowchart for Assay Variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The role of the programmed cell death protein-1/programmed death-ligand 1 pathway, regulatory T cells and T helper 17 cells in tumor immunity: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | PD-1/PD-L1 Blockade: Have We Found the Key to Unleash the Antitumor Immune Response? [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. agilent.com [agilent.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]
PD-1-IN-17 TFA precipitation in media and how to avoid it
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with PD-1-IN-17 TFA, particularly concerning its precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is Trifluoroacetic Acid (TFA) present?
PD-1-IN-17 is a small molecule inhibitor of the Programmed Cell Death-1 (PD-1) receptor.[1][2] It is often supplied as a trifluoroacetate (TFA) salt. TFA is a strong acid commonly used during the synthesis and purification of synthetic peptides and small molecules, such as in high-performance liquid chromatography (HPLC).[3][4] During this process, TFA associates with the compound as a counterion, resulting in the TFA salt form.[3][5]
Q2: I am observing precipitation after adding this compound to my cell culture media. What is the likely cause?
Precipitation of this compound in aqueous solutions like cell culture media can be attributed to several factors:
-
Low Aqueous Solubility: While this compound is soluble in organic solvents like DMSO, its solubility in aqueous media is significantly lower.[6][7] The transition from a high-concentration DMSO stock to the aqueous environment of the cell culture media can cause the compound to crash out of solution.
-
TFA Counterion Effects: The TFA counterion itself can influence the solubility of the compound.[8] Moreover, TFA is a strong acid and can lower the pH of the media, potentially affecting the solubility of the inhibitor and other media components.[3]
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture volume is a common reason for precipitation.
-
Improper Dilution Technique: Adding the DMSO stock directly to the full volume of media without proper mixing can create localized high concentrations, leading to precipitation.
Q3: Can the residual TFA in my this compound sample affect my experiments beyond precipitation?
Yes, residual TFA can have significant, and often confounding, effects on biological assays.[3] Even at nanomolar concentrations, TFA has been shown to:
-
Inhibit or stimulate cell proliferation: Studies have reported that TFA can inhibit the growth of cell types like osteoblasts and chondrocytes at concentrations as low as 10 nM.[3][9] Conversely, in other cell lines, it has been observed to stimulate cell growth.[3][10]
-
Alter pH: As a strong acid, TFA can lower the pH of your assay solution, which can impact enzyme activity and overall cell health.[3]
-
Induce Cytotoxicity: TFA can be toxic to cells, leading to reduced viability and potentially confounding the interpretation of your experimental results.[8]
-
Interfere with assays: TFA's properties can interfere with various biological assays, leading to variability or false signals.[10]
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
Issue: Precipitate Observed in Media After Adding this compound
Step 1: Review Stock Solution Preparation and Storage
-
Proper Solvent: Ensure you are using 100% anhydrous DMSO to prepare your high-concentration stock solution.[6][7]
-
Solubility Check: According to supplier data, the solubility of PD-1-IN-17 in DMSO is high (e.g., 125 mg/mL).[6] However, always start with the manufacturer's recommendation for preparing stock solutions.
-
Storage Conditions: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6][7] For use, allow an aliquot to thaw completely and come to room temperature before opening to prevent water condensation.
Step 2: Optimize the Dilution Protocol
A serial dilution method is recommended to minimize precipitation when introducing the compound into your aqueous cell culture media.
Experimental Protocols
Recommended Protocol for Preparing this compound Working Solutions
This protocol is designed to minimize the risk of precipitation.
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Perform an Intermediate Dilution Step:
-
Prepare an intermediate dilution of the DMSO stock solution in cell culture media or a buffered solution (like PBS) that is compatible with your cells.
-
Crucially, add the DMSO stock to the media/buffer and not the other way around. This should be done dropwise while gently vortexing or swirling the tube to ensure rapid mixing.
-
The concentration of this intermediate solution should be at least 10-fold higher than your final desired concentration.
-
-
Prepare the Final Working Concentration:
-
Add the intermediate dilution to your final volume of cell culture media to achieve the desired final concentration.
-
Again, add the intermediate solution to the final media volume while gently mixing.
-
The final concentration of DMSO in your cell culture should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
-
Step 3: Consider the Final Concentration and Solubility Limits
-
Dose-Response Curve: If you are still observing precipitation, it may be that your desired final concentration exceeds the solubility limit of this compound in your specific cell culture media. Perform a dose-response experiment starting with a lower concentration range to determine the optimal, non-precipitating concentration for your experiments.[11]
-
Media Components: Be aware that components in your cell culture media, such as high concentrations of serum proteins, could potentially interact with the compound and affect its solubility.
Step 4: Advanced Troubleshooting: TFA Counterion Exchange
If precipitation and/or confounding biological effects of TFA persist, you may consider exchanging the TFA counterion for a more biologically compatible one, such as hydrochloride (HCl) or acetate.[4][9] This is an advanced procedure that typically involves techniques like:
-
Ion-exchange chromatography [4]
-
Repeated lyophilization with an excess of a different acid (e.g., HCl) [4]
Note: These procedures require specialized expertise and equipment and may alter the effective concentration of your compound. It is often more practical to first optimize the solubilization protocol or to source the compound as a different salt form if available.
Data Summary
The following table summarizes the solubility information for PD-1-IN-17.
| Compound | Solvent | Solubility | Reference |
| PD-1-IN-17 | DMSO | 125 mg/mL (333.91 mM) | [6] |
| This compound | DMSO | Soluble | [7] |
Visualizations
PD-1 Signaling Pathway
Caption: PD-1 signaling pathway and the inhibitory action of PD-1-IN-17.
Experimental Workflow for Preparing this compound Working Solution
Caption: Recommended workflow for solubilizing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. glpbio.com [glpbio.com]
- 8. benchchem.com [benchchem.com]
- 9. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. genscript.com [genscript.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Potency of PD-1-IN-17 TFA: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PD-1-IN-17 TFA's inhibitory activity against other alternatives, supported by experimental data and detailed protocols.
Programmed cell death protein 1 (PD-1) is a critical immune checkpoint receptor that plays a significant role in downregulating the immune system by preventing the activation of T-cells. Its interaction with its ligands, PD-L1 and PD-L2, inhibits T-cell proliferation and cytokine production. The blockade of the PD-1/PD-L1 signaling pathway has emerged as a cornerstone of cancer immunotherapy.[1][2] this compound is a potent small molecule inhibitor of PD-1.[3][4] This guide delves into the validation of its inhibitory activity, offering a comparative analysis with other PD-1 inhibitors.
Comparative Inhibitory Activity
The inhibitory activity of this compound and other representative PD-1 inhibitors is summarized below. The data highlights the potency of these compounds in blocking the PD-1 pathway.
| Compound | Target | Assay | IC50 / Activity |
| This compound | PD-1 | Splenocyte Proliferation | 92% inhibition at 100 nM[3][4] |
| Nivolumab | PD-1 | - | - |
| Pembrolizumab | PD-1 | - | - |
| Cemiplimab | PD-1 | - | - |
| Retifanlimab | PD-1 | - | - |
| Tislelizumab | PD-1 | - | - |
Note: IC50 values and specific activities for monoclonal antibodies like Nivolumab and Pembrolizumab are typically determined in cell-based functional assays and can vary depending on the specific assay conditions. Publicly available, directly comparable IC50 values in a standardized format are often limited for these approved drugs.
PD-1 Signaling Pathway
The PD-1 signaling pathway is a key regulator of T-cell activation. The binding of PD-L1 or PD-L2 to PD-1 on T-cells initiates a signaling cascade that suppresses T-cell activity. This process involves the recruitment of phosphatases, such as SHP2, to the cytoplasmic domain of PD-1, which in turn dephosphorylates and inactivates key components of the T-cell receptor (TCR) signaling pathway.[5][6] This ultimately leads to reduced cytokine production, cell cycle arrest, and decreased T-cell proliferation and survival.[5][7]
Caption: PD-1 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Validating the inhibitory activity of compounds like this compound involves a series of in vitro and in vivo experiments.
1. Splenocyte Proliferation Assay
This assay is a common method to assess the effect of an immunomodulatory compound on T-cell proliferation.
-
Objective: To determine the percentage of inhibition of splenocyte proliferation induced by a mitogen in the presence of the test compound.
-
Methodology:
-
Isolate splenocytes from a suitable animal model (e.g., mouse).
-
Plate the splenocytes in a 96-well plate.
-
Treat the cells with a mitogen (e.g., Concanavalin A or anti-CD3/CD28 antibodies) to induce proliferation.
-
Add varying concentrations of this compound to the wells.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Assess cell proliferation using a suitable method, such as MTS assay or BrdU incorporation.
-
Calculate the percentage of inhibition of proliferation compared to the untreated control.
-
Caption: Workflow for a Splenocyte Proliferation Assay.
2. In Vivo Tumor Models
Animal models of cancer are crucial for evaluating the in vivo efficacy of PD-1 inhibitors.
-
Objective: To assess the anti-tumor activity of this compound in a living organism.
-
Methodology:
-
Implant tumor cells into immunocompetent mice (e.g., syngeneic mouse models).
-
Once tumors are established, randomize mice into treatment and control groups.
-
Administer this compound to the treatment group according to a defined schedule and dosage.
-
Monitor tumor growth over time by measuring tumor volume.
-
At the end of the study, tumors and relevant tissues can be harvested for further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
Comparison with Alternatives
This compound is a small molecule inhibitor, which offers potential advantages over monoclonal antibody-based therapies, such as oral bioavailability and potentially lower manufacturing costs. However, monoclonal antibodies have a longer half-life and well-established clinical efficacy.
Caption: Comparison of Small Molecule vs. Monoclonal Antibody PD-1 Inhibitors.
References
- 1. Frontiers | Targeting PD-1/PD-L-1 immune checkpoint inhibition for cancer immunotherapy: success and challenges [frontiersin.org]
- 2. New immunotherapies targeting the PD-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PD1 signal transduction pathways in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
A Comparative Guide to Small Molecule PD-1/PD-L1 Inhibitors: PD-1-IN-17 TFA vs. The Field
For Researchers, Scientists, and Drug Development Professionals
The advent of immune checkpoint inhibitors has revolutionized cancer therapy. While monoclonal antibodies targeting the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) axis have demonstrated significant clinical success, the development of small molecule inhibitors offers several potential advantages, including oral bioavailability, shorter half-lives, and potentially lower manufacturing costs. This guide provides an objective comparison of PD-1-IN-17 TFA against other prominent small molecule PD-1/PD-L1 inhibitors, supported by experimental data and detailed protocols.
Performance Comparison of Small Molecule PD-1/PD-L1 Inhibitors
The following tables summarize the available quantitative data for this compound and other well-characterized small molecule inhibitors of the PD-1/PD-L1 pathway.
Table 1: In Vitro Potency of Small Molecule PD-1/PD-L1 Inhibitors
| Compound | Assay Type | Target | IC50 / Activity | Reference |
| This compound (CA-170) | Splenocyte Proliferation Assay | Murine Splenocytes | 92% inhibition at 100 nM | [1] |
| BMS-1166 | HTRF Binding Assay | Human PD-1/PD-L1 | 1.4 nM | [2][3] |
| BMS-1001 | HTRF Binding Assay | Human PD-L1 | 0.9 nM | [4][5] |
| BMS-202 | HTRF Binding Assay | Human PD-1/PD-L1 | 18 nM | [6] |
| Incyte-011 | HTRF Binding Assay | Human PD-L1 | 5.3 nM | [6] |
| Incyte-001 | HTRF Binding Assay | Human PD-L1 | 11 nM | [6] |
| ARB 272542 | HTRF Binding Assay | Human PD-1/PD-L1 | 0.4 nM | [6] |
Table 2: Pharmacokinetic Properties of Selected Small Molecule PD-1/PD-L1 Inhibitors
| Compound | Species | Oral Bioavailability | Plasma Half-life | Reference |
| This compound (CA-170) | Mouse | ~40% | ~0.5 hours | [7][8] |
| Cynomolgus Monkey | <10% | ~3.25 - 4.0 hours | [7][8] |
Mechanism of Action
Small molecule inhibitors of the PD-1/PD-L1 pathway exhibit diverse mechanisms of action.
This compound (CA-170): This compound is a dual antagonist of PD-L1/PD-L2 and V-domain Ig suppressor of T-cell activation (VISTA).[9][] Unlike many other small molecules that directly disrupt the PD-1/PD-L1 interaction, CA-170 is proposed to form a ternary complex with PD-L1, leading to the inactivation of its inhibitory signaling without necessarily preventing the binding of PD-1.[]
BMS Compounds (BMS-202, BMS-1001, BMS-1166): These inhibitors, characterized by a biphenyl scaffold, induce the dimerization of PD-L1.[11][12] This dimerization sterically hinders the interaction of PD-L1 with PD-1, effectively blocking the downstream inhibitory signaling.[11][13] The crystal structures of BMS compounds in complex with PD-L1 have confirmed this unique mechanism of action.[11][13] Some studies also suggest that BMS-1166 can interfere with the glycosylation and trafficking of PD-L1 to the cell surface.[][14][15]
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PD‐1/PD‐L1 reporter assay [bio-protocol.org]
- 4. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. curis.com [curis.com]
- 11. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. invivogen.com [invivogen.com]
- 13. researchgate.net [researchgate.net]
- 14. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Head-to-Head In Vitro Comparison: The Small Molecule PD-1-IN-17 TFA Versus Anti-PD-1 Antibodies
In the landscape of cancer immunotherapy, the PD-1/PD-L1 checkpoint has emerged as a critical target. While monoclonal antibodies against PD-1 have revolutionized treatment, a new class of small molecule inhibitors is generating significant interest. This guide provides an objective in vitro comparison of PD-1-IN-17 TFA, a small molecule PD-1 inhibitor, with established anti-PD-1 antibodies, focusing on their ability to restore T-cell function. We present key experimental data, detailed protocols, and pathway visualizations to inform researchers and drug developers.
Introduction to PD-1 Inhibition Strategies
The interaction between the Programmed Death-1 (PD-1) receptor on activated T-cells and its ligand, PD-L1, on tumor cells, acts as an immune checkpoint, suppressing the anti-tumor immune response.[1][2] Blocking this interaction can reinvigorate exhausted T-cells, enabling them to recognize and eliminate cancer cells.
Anti-PD-1 Antibodies: These are large therapeutic proteins (monoclonal antibodies) that bind to the PD-1 receptor on T-cells, physically preventing its interaction with PD-L1.[1][2] Prominent examples include Nivolumab and Pembrolizumab.
Small Molecule Inhibitors: These are orally bioavailable, smaller chemical compounds designed to disrupt the PD-1/PD-L1 interaction.[3][4] this compound is one such molecule, offering a potential alternative to antibody-based therapies.
Quantitative Performance Comparison
To objectively compare the in vitro efficacy of this compound and anti-PD-1 antibodies, we have summarized key performance data from functional assays that measure the restoration of T-cell activity. The primary assays reviewed are T-cell/splenocyte proliferation and cytokine release upon checkpoint blockade.
| Molecule | Mechanism | Assay Type | Key Parameter | Result | Source |
| This compound | Small Molecule PD-1 Inhibitor | Splenocyte Proliferation Assay | % Inhibition of Proliferation | 92% at 100 nM | Patent WO2015033301A1 |
| Pembrolizumab | Anti-PD-1 Monoclonal Antibody | Mixed Lymphocyte Reaction (MLR) | EC50 for IFN-γ Release | 0.44 µg/mL | Sartorius |
| Pembrolizumab | Anti-PD-1 Monoclonal Antibody | Mixed Lymphocyte Reaction (MLR) | EC50 for TNF-α Release | 0.54 µg/mL | Sartorius |
| Nivolumab | Anti-PD-1 Monoclonal Antibody | T-cell Binding Assay | EC50 for binding to activated T-cells | 0.64 nM | Wang C, et al. (2014) |
| Nivolumab | Anti-PD-1 Monoclonal Antibody | Ligand Binding Inhibition | IC50 for inhibiting PD-1/PD-L1 binding | 2.52 nM | Wang C, et al. (2014) |
Note: A direct comparison of potency is challenging due to the different assays and units reported. However, the data indicates that both this compound and anti-PD-1 antibodies demonstrate potent activity at nanomolar or low microgram-per-milliliter concentrations in their respective in vitro functional assays.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental setups described, the following diagrams were generated using the Graphviz DOT language.
References
- 1. Suppression of Primary Splenocyte Proliferation by Artemisia capillaris and Its Components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Increase in Efficacy of Checkpoint Inhibition by Cytokine-Induced-Killer Cells as a Combination Immunotherapy for Renal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PD-1 Inhibition: PD-1-IN-17 TFA vs. Nivolumab in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of two distinct inhibitors of the Programmed Death-1 (PD-1) pathway: PD-1-IN-17 TFA, a small molecule inhibitor, and Nivolumab, a well-established monoclonal antibody. This comparison is based on available data from cell-based assays to assist researchers in understanding their respective mechanisms and potential applications.
Introduction to PD-1 Inhibitors
The PD-1 pathway is a critical immune checkpoint that regulates T-cell activation and maintains self-tolerance. Cancer cells can exploit this pathway to evade immune surveillance by expressing PD-1 ligands (PD-L1 and PD-L2), which bind to PD-1 on activated T-cells, leading to T-cell exhaustion and tumor progression. Inhibitors of the PD-1/PD-L1 interaction can restore anti-tumor immunity.
Nivolumab is a fully human IgG4 monoclonal antibody that binds with high affinity to the PD-1 receptor, blocking its interaction with PD-L1 and PD-L2. It is an approved immunotherapy for various cancers.
This compound is a small molecule inhibitor of the PD-1 pathway. It has been identified from patent WO2015033301A1 and is reported to enhance T-cell proliferation. Some evidence suggests that this compound may be the same as or structurally related to CA-170 , an orally available small molecule that also targets the PD-L1/L2 and VISTA pathways.
Quantitative Comparison of In Vitro Efficacy
| Parameter | This compound | Nivolumab | Assay Type |
| Inhibition of Splenocyte Proliferation | 92% inhibition at 100 nM | Data not available in this specific assay | Splenocyte Proliferation Assay |
| PD-1/PD-L1 Interaction Blockade (EC50) | Data not available | 0.333 - 1.15 nM | Cell-based reporter assay |
| Enhancement of T-cell Proliferation | Potent rescue of proliferation of T-cells inhibited by PD-L1/L2 and VISTA (as CA-170) | Enhances T-cell proliferation in allogeneic MLR | Mixed Lymphocyte Reaction (MLR) |
| Enhancement of Cytokine Secretion | Potent rescue of IFN-γ secretion from T-cells inhibited by PD-L1/L2 and VISTA (as CA-170) | Enhances IFN-γ and IL-2 secretion in various stimulation assays | Cytokine Release Assays |
Experimental Protocols
Splenocyte Proliferation Assay (for this compound)
This assay measures the ability of a compound to reverse the inhibition of T-cell proliferation.
-
Cell Isolation: Splenocytes are isolated from the spleens of mice.
-
Cell Culture: The isolated splenocytes are cultured in 96-well plates.
-
Stimulation and Inhibition: T-cell proliferation is stimulated using a mitogen (e.g., Concanavalin A or anti-CD3/CD28 antibodies). Recombinant PD-L1 protein is added to inhibit this proliferation.
-
Treatment: this compound is added to the culture at various concentrations.
-
Proliferation Measurement: After a defined incubation period (typically 48-72 hours), T-cell proliferation is measured using methods such as [³H]-thymidine incorporation or a colorimetric assay (e.g., MTT or WST-1).
-
Data Analysis: The percentage of proliferation inhibition is calculated by comparing the proliferation in the presence of the inhibitor to the control wells (with and without PD-L1).
Mixed Lymphocyte Reaction (MLR) Assay (for Nivolumab)
The MLR assay assesses the ability of a compound to enhance T-cell responses to allogeneic stimulation.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different healthy donors.
-
Cell Culture: Monocyte-derived dendritic cells (DCs) from one donor (stimulators) are co-cultured with T-cells from the other donor (responders) in 96-well plates.
-
Treatment: Nivolumab is added to the co-culture at a range of concentrations.
-
Proliferation Measurement: After 5-7 days of incubation, T-cell proliferation is quantified by [³H]-thymidine incorporation or CFSE dilution assay via flow cytometry.
-
Cytokine Analysis: Supernatants are collected to measure the concentration of secreted cytokines, such as IFN-γ and IL-2, using ELISA or multiplex bead arrays.
-
Data Analysis: The enhancement of T-cell proliferation and cytokine secretion is determined by comparing the results from Nivolumab-treated wells to untreated or isotype control-treated wells.
Visualizing the Mechanisms and Workflows
PD-1 Signaling Pathway
Caption: The PD-1 signaling pathway and points of intervention.
Experimental Workflow for In Vitro Efficacy Testing
Caption: A generalized workflow for assessing PD-1 inhibitor efficacy.
Discussion and Conclusion
Nivolumab, as a monoclonal antibody, demonstrates high-potency, specific blockade of the PD-1/PD-L1 interaction, leading to enhanced T-cell activity in various in vitro models. Its efficacy is well-characterized with established protocols.
This compound, a small molecule inhibitor, also shows promise in restoring T-cell proliferation in the presence of PD-L
PD-1-IN-17 TFA vs. Pembrolizumab: An In Vitro Comparative Guide
A detailed examination of the available in vitro data for the small molecule inhibitor PD-1-IN-17 TFA and the monoclonal antibody pembrolizumab, aimed at researchers, scientists, and drug development professionals.
In the landscape of cancer immunotherapy, the inhibition of the programmed cell death-1 (PD-1) pathway has emerged as a cornerstone of treatment for a multitude of malignancies. This guide provides an in vitro comparison of two distinct modalities targeting this pathway: this compound, a small molecule inhibitor, and pembrolizumab (Keytruda®), a humanized monoclonal antibody.
While extensive in vitro data is available for the well-established therapeutic antibody pembrolizumab, publicly accessible information on the in vitro activity of this compound is limited. This guide presents the available data for both agents to facilitate an informed, albeit currently incomplete, comparative assessment.
Mechanism of Action at a Glance
Both this compound and pembrolizumab aim to disrupt the interaction between the PD-1 receptor on T-cells and its ligands, primarily PD-L1 and PD-L2, expressed on tumor cells and other cells in the tumor microenvironment. This blockade releases the "brake" on the immune system, enabling T-cells to recognize and attack cancer cells.
Pembrolizumab is a humanized monoclonal antibody of the IgG4-kappa isotype.[1] It binds with high affinity to the PD-1 receptor, sterically hindering its interaction with PD-L1 and PD-L2.[1] This restores T-cell proliferation and cytokine production, leading to an anti-tumor immune response.
This compound is a small molecule inhibitor belonging to the 1,3,4-oxadiazole and 1,3,4-thiadiazole class of compounds. Its precise mechanism of action, whether it binds directly to PD-1 or PD-L1, or disrupts the interaction through other means, is not extensively detailed in publicly available literature.
Quantitative In Vitro Data Summary
A significant disparity exists in the amount of publicly available in vitro data for these two compounds. The following tables summarize the available quantitative information.
| Compound | Target | Assay Type | Key Parameter | Value | Source |
| This compound | PD-1 Pathway | Splenocyte Proliferation | % Inhibition | 92% at 100 nM | Patent WO2015033301A1 |
| Pembrolizumab | Human PD-1 | Surface Plasmon Resonance (SPR) | K D | 27 pM | [2] |
| Human PD-1 | Cell-based ELISA | EC 50 | ~0.25 nM | [3] | |
| PD-1/PD-L1 Blockade | Cell-based Assay | IC 50 | ~0.36 µg/mL (vs. PD-L1) | [3] | |
| PD-1/PD-L2 Blockade | Cell-based Assay | IC 50 | ~0.67 µg/mL (vs. PD-L2) | [3] |
Note: The single data point for this compound indicates its potential to stimulate immune cell proliferation, a hallmark of PD-1 pathway inhibition. However, without further data such as binding affinity or IC50/EC50 values from various functional assays, a direct comparison of potency and efficacy with pembrolizumab is not possible.
In Vitro Functional Assays
T-Cell Activation and Proliferation
Pembrolizumab has been shown to enhance T-cell activation in various in vitro settings. In mixed lymphocyte reaction (MLR) assays, where T-cells are stimulated by allogeneic dendritic cells, pembrolizumab increases the production of pro-inflammatory cytokines like IFN-γ and IL-2, and promotes T-cell proliferation.
For this compound, the available data from a splenocyte proliferation assay suggests it can stimulate immune cell proliferation. Splenocytes, a mixed population of immune cells including T-cells, B-cells, and antigen-presenting cells, are often used to assess the general immunomodulatory effects of a compound.
Cytokine Release
A key function of reactivated T-cells is the secretion of cytokines that mediate the anti-tumor response. Pembrolizumab has been demonstrated to increase the release of IFN-γ from peripheral blood mononuclear cells (PBMCs) stimulated with antigens.[4] No specific data on cytokine release induced by this compound is publicly available.
Experimental Protocols
Below are detailed methodologies for key in vitro experiments commonly used to characterize PD-1 inhibitors like pembrolizumab. These protocols can serve as a reference for the evaluation of other PD-1 targeted agents.
PD-1 Binding Affinity Measurement (Surface Plasmon Resonance)
Objective: To determine the binding affinity (K D) of an anti-PD-1 antibody to its target.
Methodology:
-
Recombinant human PD-1 protein is immobilized on a sensor chip.
-
A series of concentrations of the antibody (e.g., pembrolizumab) are flowed over the chip.
-
The association and dissociation rates are measured in real-time.
-
The equilibrium dissociation constant (K D) is calculated from the ratio of the dissociation rate constant (k d) to the association rate constant (k a).
T-Cell Activation Assay (Mixed Lymphocyte Reaction - MLR)
Objective: To assess the ability of a PD-1 inhibitor to enhance T-cell activation in response to allogeneic stimulation.
Methodology:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from two different healthy donors.
-
Dendritic cells (DCs) are generated from one donor's PBMCs to serve as stimulator cells.
-
CD4+ or CD8+ T-cells are isolated from the second donor to serve as responder cells.
-
DCs and T-cells are co-cultured in the presence of varying concentrations of the PD-1 inhibitor or an isotype control antibody.
-
After a set incubation period (e.g., 5 days), T-cell proliferation is measured using methods like CFSE dilution or ³H-thymidine incorporation.
-
Supernatants are collected to measure cytokine levels (e.g., IFN-γ, IL-2) by ELISA or multiplex bead array.
PD-1/PD-L1 Blockade Reporter Assay
Objective: To measure the ability of a compound to block the interaction between PD-1 and PD-L1 and restore T-cell signaling.
Methodology:
-
An engineered Jurkat T-cell line expressing human PD-1 and a luciferase reporter gene under the control of an NFAT response element is used as the effector cell.
-
A cell line expressing human PD-L1 is used as the target cell.
-
Effector and target cells are co-cultured in the presence of a T-cell receptor (TCR) agonist (e.g., anti-CD3 antibody) and varying concentrations of the PD-1 inhibitor.
-
Engagement of PD-1 by PD-L1 inhibits TCR signaling, leading to low luciferase expression.
-
Blockade of the PD-1/PD-L1 interaction by an effective inhibitor restores TCR signaling and results in an increase in luciferase activity, which is measured using a luminometer.
Visualizing the Pathways and Processes
PD-1 Signaling Pathway
Caption: The PD-1 signaling pathway, illustrating T-cell activation and its inhibition by PD-1 engagement, which is blocked by inhibitors.
General In Vitro Workflow for PD-1 Inhibitor Evaluation
Caption: A generalized workflow for the in vitro characterization of novel PD-1 inhibitors.
Conclusion
Pembrolizumab is a well-characterized anti-PD-1 monoclonal antibody with a substantial body of in vitro data supporting its high-affinity binding to PD-1 and its ability to restore T-cell function. In contrast, this compound is a small molecule inhibitor with limited publicly available in vitro data, making a direct and comprehensive comparison challenging at this time. The single data point on splenocyte proliferation suggests it possesses immunomodulatory activity consistent with PD-1 pathway inhibition.
For a more complete understanding of the in vitro profile of this compound and to enable a robust comparison with pembrolizumab, further studies are required to elucidate its binding characteristics, potency in various functional assays, and precise mechanism of action. This guide serves as a summary of the current state of knowledge and a framework for the types of in vitro studies essential for the evaluation of novel PD-1 inhibitors.
References
A Researcher's Guide to the Cross-Validation of Small Molecule PD-1 Inhibitors: A Comparative Framework
For researchers and professionals in drug development, the rigorous evaluation of novel therapeutic agents is paramount. This guide provides a comprehensive framework for the cross-validation of small molecule inhibitors targeting the Programmed Death-1 (PD-1) receptor, a critical immune checkpoint. While this guide is centered on the investigative compound PD-1-IN-17 TFA, publicly available data on its specific effects across various cancer cell lines is limited. Therefore, we will use data from other well-characterized small molecule PD-1/PD-L1 inhibitors to illustrate the necessary comparative experiments and data presentation.
The PD-1/PD-L1 Signaling Pathway: A Target for Cancer Immunotherapy
The interaction between PD-1, primarily expressed on activated T cells, and its ligand, Programmed Death-Ligand 1 (PD-L1), expressed on tumor cells and other immune cells, leads to the suppression of T cell activity and allows cancer cells to evade the immune system.[1][2] Small molecule inhibitors that disrupt this interaction can restore T cell function and enhance anti-tumor immunity.
Below is a diagram illustrating the PD-1/PD-L1 signaling pathway and the mechanism of its inhibition.
Comparative Efficacy of Small Molecule PD-1/PD-L1 Inhibitors
A crucial aspect of cross-validation is the direct comparison of the investigational compound's performance against other known inhibitors. While specific data for this compound in cancer cell lines is not publicly available, we present a template for how such a comparison should be structured, using published data for other small molecule inhibitors.
| Compound | Target | Assay Type | Cell Line / System | IC50 / EC50 | Effect on IFN-γ Production | Cytotoxicity (EC50) | Reference |
| This compound | PD-1 | Splenocyte Proliferation | Mouse Splenocytes | 92% inhibition at 100 nM | Data not available | Data not available | N/A |
| Incyte-001 | PD-L1 | HTRF Assay | N/A | 11 nM | No significant increase | 1.635 µM (A549 cells) | [3][4] |
| Incyte-011 | PD-L1 | HTRF Assay | N/A | 5.293 nM | Increased IFN-γ dose-dependently | Less cytotoxic than Incyte-001 | [3][4] |
| BMS-1001 | PD-L1 | HTRF Assay | N/A | 0.9 nM | No significant increase | Data not available | [3] |
| PDI-1 | PD-1/PD-L1 | In vitro binding | N/A | Binds to hPD-1 and hPD-L1 | Data not available | Data not available | [5] |
| SB415286 | GSK-3 (reduces PD-1 expression) | T cell activation | EL4 tumor model | N/A | Comparable to anti-PD-1 antibody | Data not available | [6] |
Experimental Protocols for Cross-Validation
To ensure reproducibility and accurate comparison, detailed experimental protocols are essential. Below are standard methodologies for key assays used to evaluate PD-1 inhibitors.
PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay is used to determine the ability of a compound to disrupt the interaction between PD-1 and PD-L1.
Protocol:
-
Recombinant human PD-1 and PD-L1 proteins are used.
-
PD-1 is typically tagged with a fluorescent donor (e.g., Europium cryptate) and PD-L1 with a fluorescent acceptor (e.g., d2).
-
The inhibitor compound is incubated with the tagged proteins.
-
If the inhibitor disrupts the PD-1/PD-L1 interaction, the donor and acceptor are separated, leading to a decrease in the HTRF signal.
-
The IC50 value, the concentration of inhibitor required to reduce the HTRF signal by 50%, is calculated.
Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay assesses the ability of a compound to enhance T cell proliferation and cytokine production in response to allogeneic stimulation.
Protocol:
-
Peripheral blood mononuclear cells (PBMCs) from two different healthy donors are isolated.
-
The PBMCs from one donor (stimulator cells) are irradiated or treated with mitomycin C to prevent their proliferation.
-
The stimulator cells are co-cultured with PBMCs from the second donor (responder T cells).
-
The inhibitor compound is added to the co-culture.
-
T cell proliferation is measured after 5-7 days using methods such as CFSE staining and flow cytometry or by measuring the incorporation of radioactive nucleosides (e.g., ³H-thymidine).[7]
-
Supernatants are collected to measure cytokine levels (e.g., IFN-γ, IL-2) by ELISA.
T Cell-Mediated Tumor Cell Killing Assay
This assay evaluates the ability of an inhibitor to enhance the killing of cancer cells by T cells.
Protocol:
-
A cancer cell line expressing PD-L1 is used as the target.
-
T cells, either from a healthy donor or antigen-specific T cells, are used as effector cells.
-
Target cancer cells are co-cultured with effector T cells at a specific effector-to-target ratio.
-
The inhibitor compound is added to the co-culture.
-
After a defined incubation period (e.g., 24-72 hours), cancer cell viability is measured using assays such as calcein-AM staining or luciferase-based methods.
Below is a workflow diagram for a typical in vitro validation of a PD-1 inhibitor.
Conclusion
The cross-validation of a novel PD-1 inhibitor like this compound requires a multi-faceted approach, beginning with biochemical assays to confirm target engagement and progressing to cell-based functional assays to demonstrate immune-stimulatory effects. While specific data for this compound in diverse cancer cell lines remains elusive in the public domain, the comparative data on other small molecule inhibitors and the standardized protocols provided in this guide offer a robust framework for researchers to conduct their own comprehensive evaluations. Such rigorous, comparative studies are essential for the successful development of new and effective cancer immunotherapies.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. assaygenie.com [assaygenie.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Frontiers | A Small Molecule Antagonist of PD-1/PD-L1 Interactions Acts as an Immune Checkpoint Inhibitor for NSCLC and Melanoma Immunotherapy [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of PD-1-IN-17 TFA's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule PD-1 inhibitor, PD-1-IN-17 TFA, with other notable PD-1/PD-L1 axis inhibitors. The information presented herein is intended to assist researchers in the independent verification of its mechanism of action through established experimental protocols.
Introduction to PD-1/PD-L1 Pathway and Inhibition
The Programmed Death-1 (PD-1) receptor and its ligand, Programmed Death-Ligand 1 (PD-L1), constitute a critical immune checkpoint pathway. The interaction between PD-1 on activated T cells and PD-L1 on tumor cells or antigen-presenting cells leads to the suppression of T-cell activity, allowing cancer cells to evade immune surveillance. The blockade of this pathway by inhibitors, such as monoclonal antibodies or small molecules, can restore anti-tumor immunity.
This compound is a small molecule inhibitor of the PD-1 pathway. Initial findings indicate that it inhibits splenocyte proliferation by 92% at a concentration of 100 nM, suggesting its potential as an immunomodulatory agent[1]. However, a comprehensive, independent verification of its mechanism of action and a direct comparison with other well-characterized inhibitors are essential for its further development and application.
Comparative Analysis of PD-1/PD-L1 Inhibitors
To provide a framework for evaluating this compound, this section compares its reported activity with that of other known small molecule and antibody-based PD-1/PD-L1 inhibitors. The data is summarized in the table below, highlighting the different methodologies used for their characterization.
| Inhibitor | Type | Target | Assay Type | Key Performance Metric | Reference |
| This compound | Small Molecule | PD-1 | Splenocyte Proliferation | 92% inhibition at 100 nM | [1] |
| BMS-1001 | Small Molecule | PD-L1 | HTRF Binding Assay | IC50: 2.25 nM | [2][3][4][5] |
| Cell-based Reporter Assay | EC50: 253 nM | [6] | |||
| BMS-1166 | Small Molecule | PD-L1 | HTRF Binding Assay | IC50: 1.4 nM | [7][8][9] |
| Cell-based Reporter Assay | EC50: 276 nM | [10] | |||
| Nivolumab | Monoclonal Antibody | PD-1 | --- | --- | |
| Pembrolizumab | Monoclonal Antibody | PD-1 | --- | --- |
Note: The lack of standardized assays and reporting makes direct comparison challenging. The provided data is based on available public information and may not be directly comparable due to variations in experimental conditions.
Visualizing the Mechanism of Action
To understand the therapeutic principle of PD-1 inhibitors, the following diagram illustrates the PD-1/PD-L1 signaling pathway and the proposed mechanism of action for a generic PD-1 inhibitor like this compound.
Experimental Protocols for Independent Verification
To independently verify the mechanism of action of this compound, a series of biochemical and cell-based assays are recommended. The following are detailed protocols for key experiments.
Biochemical Binding Assays
These assays directly measure the binding affinity of the inhibitor to its target protein.
Principle: This assay measures the disruption of the PD-1/PD-L1 interaction in a solution-based format. A donor fluorophore-labeled PD-1 and an acceptor fluorophore-labeled PD-L1 are used. When in close proximity, FRET occurs. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Protocol:
-
Reagents:
-
Recombinant human PD-1 protein (tagged, e.g., with Fc)
-
Recombinant human PD-L1 protein (tagged, e.g., with His)
-
HTRF donor-labeled anti-tag antibody (e.g., anti-Fc-Europium Cryptate)
-
HTRF acceptor-labeled anti-tag antibody (e.g., anti-His-d2)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
This compound and reference inhibitors (e.g., BMS-1166)
-
-
Procedure:
-
Prepare serial dilutions of this compound and reference inhibitors in assay buffer.
-
In a 384-well low-volume white plate, add 5 µL of each inhibitor dilution.
-
Add 5 µL of a pre-mixed solution of tagged PD-1 and tagged PD-L1 to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Add 10 µL of a pre-mixed solution of HTRF donor and acceptor antibodies.
-
Incubate for 2-4 hours at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring fluorescence at 620 nm (donor) and 665 nm (acceptor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Principle: SPR measures the real-time binding kinetics of an analyte (e.g., this compound) to a ligand (e.g., PD-1) immobilized on a sensor chip.
Protocol:
-
Reagents:
-
Recombinant human PD-1 protein
-
SPR sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
This compound and reference inhibitors
-
-
Procedure:
-
Immobilize recombinant human PD-1 onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of concentrations of this compound in running buffer.
-
Inject the different concentrations of the inhibitor over the immobilized PD-1 surface and a reference flow cell.
-
Monitor the binding response (in Resonance Units, RU) in real-time.
-
After each injection, regenerate the sensor surface using a suitable regeneration solution.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Cell-Based Functional Assays
These assays assess the functional consequence of PD-1/PD-L1 blockade in a cellular context.
Principle: This assay utilizes engineered Jurkat T cells that express PD-1 and an NFAT-luciferase reporter. When co-cultured with cells expressing PD-L1 and a T-cell receptor (TCR) activator, the PD-1/PD-L1 interaction inhibits TCR signaling and subsequent luciferase expression. An inhibitor will block this interaction, leading to restored luciferase activity.
Protocol:
-
Cell Lines:
-
PD-1/NFAT-Luciferase Jurkat cells (Effector cells)
-
PD-L1 expressing cells (e.g., CHO-K1 or a cancer cell line) also expressing a TCR activator (Target cells)
-
-
Procedure:
-
Plate the target cells in a 96-well white-walled plate and incubate overnight.
-
The next day, prepare serial dilutions of this compound and reference inhibitors.
-
Add the inhibitor dilutions to the target cells.
-
Add the effector cells to the wells.
-
Co-culture for 6 hours at 37°C.
-
Add a luciferase substrate reagent to each well.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the inhibitor concentration and calculate the EC50 value.
-
Principle: The MLR assay measures the proliferation of T cells in response to allogeneic stimulation. This response is partially regulated by the PD-1/PD-L1 pathway. An effective inhibitor will enhance T cell proliferation.
Protocol:
-
Cells:
-
Peripheral blood mononuclear cells (PBMCs) from two different healthy donors.
-
-
Procedure:
-
Isolate PBMCs from both donors.
-
Treat the "stimulator" PBMCs with mitomycin C or irradiation to prevent their proliferation.
-
Co-culture the "responder" PBMCs with the treated "stimulator" PBMCs in a 96-well plate.
-
Add serial dilutions of this compound and reference inhibitors to the co-culture.
-
Incubate for 5 days at 37°C.
-
Pulse the cells with a proliferation marker (e.g., ³H-thymidine or a fluorescent dye like CFSE) for the final 18-24 hours.
-
Harvest the cells and measure proliferation (scintillation counting for ³H-thymidine or flow cytometry for CFSE dilution).
-
-
Data Analysis:
-
Quantify the level of proliferation in the presence of different inhibitor concentrations and determine the EC50.
-
In Vivo Efficacy Studies
Principle: Evaluate the anti-tumor efficacy of this compound in a syngeneic mouse tumor model.
Protocol:
-
Animal Model:
-
Immunocompetent mice (e.g., C57BL/6)
-
Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma)
-
-
Procedure:
-
Implant tumor cells subcutaneously into the mice.
-
Once tumors are established, randomize mice into treatment groups (vehicle control, this compound, reference inhibitor).
-
Administer the compounds via an appropriate route (e.g., oral gavage) at a defined dose and schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, tumors and spleens can be harvested for further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).
-
-
Data Analysis:
-
Compare tumor growth curves between the different treatment groups.
-
Analyze the immune cell populations within the tumor microenvironment.
-
Experimental Workflow Visualization
The following diagram outlines a logical workflow for the independent verification of this compound's mechanism of action.
Conclusion
This guide provides a framework for the independent verification of this compound's mechanism of action. By following the detailed experimental protocols and comparing the results with established PD-1/PD-L1 inhibitors, researchers can obtain a comprehensive understanding of this compound's potential as a novel cancer immunotherapy agent. The provided diagrams and data tables serve as valuable tools for experimental design and data interpretation. Rigorous and standardized evaluation is crucial for the successful translation of promising preclinical candidates into effective therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BMS-1001 hydrochloride | PD-1/PD-L1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. BMS-1001 | PD-1/PD-L1 | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. immune-system-research.com [immune-system-research.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
Benchmarking PD-1-IN-17 TFA Against Known PD-1 Antagonists: A Comparative Guide
This guide provides a detailed comparison of the novel PD-1 inhibitor, PD-1-IN-17 TFA, with the well-established monoclonal antibody antagonists, Pembrolizumab and Nivolumab. The information presented is intended for researchers, scientists, and drug development professionals working in the field of cancer immunotherapy.
Introduction to PD-1 and its Role in Cancer Immunity
Programmed cell death protein 1 (PD-1) is a critical immune checkpoint receptor expressed on the surface of activated T cells. Its interaction with its ligands, PD-L1 and PD-L2, which are often overexpressed on tumor cells, leads to the suppression of T cell activity and allows cancer cells to evade the immune system. The blockade of the PD-1/PD-L1 pathway has emerged as a cornerstone of cancer immunotherapy, with several monoclonal antibodies targeting this interaction demonstrating significant clinical success.
This compound is a small molecule inhibitor of the PD-1 pathway. This guide aims to provide a comprehensive overview of its performance in preclinical assays relative to the established PD-1 antagonists, Pembrolizumab and Nivolumab.
Quantitative Performance Comparison
The following table summarizes the available quantitative data for this compound, Pembrolizumab, and Nivolumab from various in vitro assays. It is important to note that the available data for this compound is from a functional splenocyte proliferation assay, while the data for Pembrolizumab and Nivolumab includes both biochemical binding assays and functional cell-based assays.
| Parameter | This compound | Pembrolizumab | Nivolumab | Assay Type |
| Inhibition of Splenocyte Proliferation | 92% inhibition at 100 nM[1] | Not directly reported | Not directly reported | Splenocyte Proliferation Assay |
| IC50 (PD-1/PD-L1 Binding) | Data not available | 2.0 nM[2] | 2.4 nM[2] | Homogeneous Time-Resolved Fluorescence (HTRF) |
| EC50 (Functional Assay) | Data not available | 0.53 µg/mL[3] | Data not available | Mixed Lymphocyte Reaction (MLR) |
Note: Direct comparison of potency based on the available data is challenging due to the different assay formats. The splenocyte proliferation data for this compound indicates significant biological activity at a concentration of 100 nM.
Signaling Pathway and Mechanism of Action
The binding of PD-L1 or PD-L2 to the PD-1 receptor on T cells initiates a signaling cascade that inhibits T cell activation, proliferation, and cytokine production. PD-1 antagonists, whether small molecules or antibodies, function by physically blocking this interaction, thereby restoring the T cells' ability to recognize and eliminate cancer cells.
Caption: PD-1 signaling cascade and the inhibitory action of PD-1 antagonists.
Experimental Workflows
The evaluation of PD-1 antagonists typically involves a series of in vitro assays to determine their binding affinity, potency, and functional effects on T cells. The following diagram illustrates a general experimental workflow.
References
Validating the Specificity of PD-1-IN-17 TFA: A Guide to Essential Control Experiments
For researchers, scientists, and drug development professionals, establishing the precise molecular target and specificity of a small molecule inhibitor is paramount. This guide provides a comprehensive framework of control experiments to rigorously validate the on-target specificity of PD-1-IN-17 TFA (also known as CA-170 or AUPM170), a compound reported to inhibit the PD-1/PD-L1 pathway.
This compound is an orally bioavailable small molecule described as an inhibitor of the immune checkpoint proteins PD-L1, PD-L2, and V-domain immunoglobulin suppressor of T-cell activation (VISTA).[1][2] It has been shown to functionally rescue T-cell proliferation and effector functions suppressed by these checkpoint proteins.[3] However, there are conflicting reports regarding its direct molecular target, with some studies suggesting it may not directly bind to PD-L1.[4][5] This ambiguity underscores the critical need for a systematic evaluation of its binding and functional specificity.
This guide outlines a series of essential control experiments to elucidate the direct molecular target(s) of this compound and rule out off-target effects.
The PD-1/PD-L1 Signaling Pathway
The interaction between Programmed Cell Death Protein 1 (PD-1) on activated T-cells and its ligand, PD-L1, on tumor cells, delivers an inhibitory signal that suppresses T-cell effector functions, allowing cancer cells to evade immune destruction.[5] Small molecule inhibitors aim to block this interaction and restore anti-tumor immunity.
Caption: The PD-1/PD-L1 signaling pathway and the proposed mechanism of this compound.
A Tiered Approach to Specificity Validation
A multi-tiered experimental approach is recommended to systematically validate the specificity of this compound.
Caption: A tiered workflow for validating the specificity of this compound.
Tier 1: Direct Target Engagement
The initial and most critical step is to determine if this compound directly binds to its putative targets. Given the conflicting reports, it is essential to test for binding to PD-1, PD-L1, and VISTA.
Key Experiments & Controls
-
Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): To measure direct binding affinity and kinetics.
-
Isothermal Titration Calorimetry (ITC): To confirm binding and determine thermodynamic parameters.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify binding at an atomic level.[4]
Data Presentation: Direct Binding Affinity
| Compound | Target Protein | SPR/BLI (KD, µM) | ITC (KD, µM) | NMR (Binding Observed) |
| This compound | hPD-1 | |||
| hPD-L1 | ||||
| hVISTA | ||||
| Positive Control (e.g., BMS-1166 for PD-L1) | hPD-L1 | |||
| Negative Control (Inactive Analog/Unrelated Compound) | hPD-1 | |||
| hPD-L1 | ||||
| hVISTA |
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize recombinant human PD-1, PD-L1, and VISTA proteins onto separate sensor chip surfaces. Use a blank channel as a reference.
-
Analyte Preparation: Prepare a dilution series of this compound (e.g., 0.1 nM to 10 µM) in a suitable running buffer. Also, prepare solutions of positive and negative control compounds.
-
Binding Measurement: Inject the analyte solutions over the sensor surfaces and the reference channel. Monitor the change in response units (RU) over time to measure association and dissociation.
-
Data Analysis: Subtract the reference channel signal from the active channels. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Tier 2: Cellular Target Engagement and Functional Assays
These experiments aim to confirm that this compound engages its target within a cellular environment and elicits the expected functional response.
Key Experiments & Controls
-
Cellular Thermal Shift Assay (CETSA): To demonstrate target engagement in intact cells.
-
PD-1/PD-L1 Blockade Bioassay: To measure the functional reversal of PD-1/PD-L1-mediated T-cell suppression.
-
Mixed Lymphocyte Reaction (MLR) Assay: A primary cell-based assay to assess the compound's ability to enhance T-cell proliferation and cytokine production in response to allogeneic stimulation.
Data Presentation: Functional Cellular Activity
| Compound | PD-1/PD-L1 Blockade Bioassay (EC50, µM) | MLR Assay (T-cell Proliferation, EC50, µM) | MLR Assay (IFN-γ Release, EC50, µM) |
| This compound | |||
| Positive Control (e.g., Pembrolizumab) | |||
| Negative Control (Inactive Analog/Unrelated Compound) | |||
| Vehicle Control (e.g., DMSO) |
Experimental Protocol: PD-1/PD-L1 Blockade Bioassay
-
Cell Culture: Co-culture Jurkat-PD-1-NFAT-luciferase reporter T-cells with CHO-K1 cells engineered to express human PD-L1 and a T-cell receptor (TCR) activator.
-
Compound Treatment: Treat the co-culture with a concentration range of this compound, a positive control (e.g., an anti-PD-1 or anti-PD-L1 antibody), and a negative control.
-
Incubation: Incubate the cells for a defined period (e.g., 6 hours) to allow for T-cell activation and PD-1/PD-L1 interaction.
-
Luciferase Assay: Measure the luciferase activity, which is proportional to NFAT-driven T-cell activation.
-
Data Analysis: Plot the luciferase signal against the compound concentration and fit to a dose-response curve to determine the EC50 value. An increase in luciferase signal indicates blockade of the PD-1/PD-L1 inhibitory pathway.
Tier 3: Off-Target Profiling
A broader screening approach is necessary to identify potential off-target interactions that could lead to unforeseen biological effects or toxicity.
Key Experiments & Controls
-
Kinase Panel Screening: Screen this compound against a large panel of kinases, as these are common off-targets for small molecules.
-
Immune Checkpoint Counter-Screening: Test for activity against other relevant immune checkpoint proteins (e.g., CTLA-4, TIM-3, LAG-3).
-
Cell Viability/Cytotoxicity Assays: Assess the general cytotoxicity of the compound in various cell lines.
Data Presentation: Off-Target Selectivity
| Target | This compound (% Inhibition at 10 µM) |
| Kinase Panel (selected examples) | |
| EGFR | |
| SRC | |
| LCK | |
| Other Immune Checkpoints | |
| CTLA-4 | |
| TIM-3 | |
| LAG-3 | |
| Cell Viability (e.g., HEK293) | |
| IC50 (µM) |
Logical Framework for Control Experiments
The following diagram illustrates the logical relationships between the proposed control experiments for a comprehensive specificity assessment.
Caption: Logical relationships of control experiments for specificity validation.
Conclusion
Given the conflicting evidence in the literature, a rigorous and multi-faceted approach to validating the specificity of this compound is essential. The outlined experiments, from direct biophysical binding assays to functional cellular and broad off-target screens, will provide a comprehensive understanding of its mechanism of action and selectivity profile. This systematic validation is crucial for the continued development and interpretation of data related to this and other small molecule immune checkpoint inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CA-170 – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CA-170 - A Potent Small-Molecule PD-L1 Inhibitor or Not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of PD-1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the selectivity of programmed cell death protein 1 (PD-1) inhibitors, critical for the development of targeted immunotherapies. Due to the limited publicly available selectivity data for PD-1-IN-17 TFA, this document serves as a comparative template, utilizing hypothetical data for a molecule designated "PD-1-IN-X" alongside published data for other known PD-1 inhibitors. This guide is intended to illustrate the essential data and methodologies required for a thorough selectivity assessment.
Introduction to PD-1 Inhibition and the Importance of Selectivity
Programmed cell death protein 1 (PD-1) is a critical immune checkpoint receptor expressed on activated T cells, B cells, and myeloid cells.[1][2] Its interaction with its ligands, PD-L1 and PD-L2, delivers an inhibitory signal that dampens T cell responses, a mechanism tumors exploit to evade immune surveillance.[1][2] Small molecule inhibitors targeting the PD-1/PD-L1 pathway are of significant interest in oncology. High selectivity for the intended target (PD-1) over other structurally related immune receptors, such as CD28, CTLA-4, ICOS, and BTLA, is paramount to minimize off-target effects and potential immune-related adverse events.
Comparative Analysis of PD-1 Inhibitor Selectivity
A comprehensive assessment of a PD-1 inhibitor's selectivity involves determining its binding affinity or functional inhibition against a panel of related immune checkpoint proteins. The following table presents a hypothetical selectivity profile for "PD-1-IN-X" compared to other known small molecule and antibody-based PD-1 inhibitors.
| Compound | Target | Assay Type | IC50 / K D (nM) | Selectivity vs. Other Checkpoints | Reference |
| PD-1-IN-X (Hypothetical) | PD-1 | HTRF Binding Assay | 5.2 | >1000-fold vs. CD28, CTLA-4, ICOS, BTLA | |
| BMS-202 | PD-L1 | HTRF Binding Assay | 1.8 | High | Published Literature |
| BMS-1166 | PD-L1 | HTRF Binding Assay | 2.2 | High | Published Literature |
| Nivolumab (Antibody) | PD-1 | SPR | 2.6 | Highly Specific | Clinical Data |
| Pembrolizumab (Antibody) | PD-1 | SPR | 29 | Highly Specific | Clinical Data |
Note: The data for PD-1-IN-X is illustrative. IC50 (half-maximal inhibitory concentration) and K D (dissociation constant) are key measures of potency, with lower values indicating higher affinity. HTRF (Homogeneous Time-Resolved Fluorescence) and SPR (Surface Plasmon Resonance) are common assay formats.
Experimental Protocols
Detailed and robust experimental protocols are essential for generating reliable and reproducible selectivity data. Below are representative methodologies for key assays.
Homogeneous Time-Resolved Fluorescence (HTRF) Competitive Binding Assay
This assay is used to determine the ability of a test compound to inhibit the binding of PD-1 to its ligand, PD-L1.
Principle: This assay relies on the fluorescence resonance energy transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) conjugated to one binding partner and an acceptor fluorophore (e.g., d2) conjugated to the other. When the two partners are in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits a specific fluorescent signal. A test compound that disrupts this interaction will lead to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Recombinant human PD-1 protein tagged with a donor fluorophore (e.g., His-tagged PD-1 and anti-His-Europium cryptate).
-
Recombinant human PD-L1 protein tagged with an acceptor fluorophore (e.g., Fc-tagged PD-L1 and anti-Fc-d2).
-
Assay buffer: PBS with 0.1% BSA and 0.05% Tween-20.
-
Test compound (e.g., this compound) serially diluted in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the serially diluted test compound to the wells of a low-volume 384-well plate.
-
Add 5 µL of the donor-labeled PD-1 protein solution.
-
Add 5 µL of the acceptor-labeled PD-L1 protein solution.
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.
-
-
Data Analysis:
-
Plot the HTRF ratio against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Selectivity Screening via Counter-Assays
To assess selectivity, the competitive binding assay protocol is adapted for other immune checkpoint proteins.
Protocol:
-
Follow the general HTRF competitive binding assay protocol.
-
In separate assays, replace the PD-1/PD-L1 protein pair with the following pairs:
-
CD28 / CD80
-
CTLA-4 / CD80
-
ICOS / ICOS-L
-
BTLA / HVEM
-
-
Determine the IC50 of the test compound for each of these interactions.
-
Calculate the selectivity index by dividing the IC50 for the off-target interaction by the IC50 for the on-target (PD-1/PD-L1) interaction. A higher selectivity index indicates greater selectivity.
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify target engagement in a cellular context.
Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein. In CETSA, cells are treated with the test compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blot or ELISA. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Protocol:
-
Cell Treatment:
-
Culture a relevant cell line expressing the target protein (e.g., activated Jurkat T cells for PD-1).
-
Treat the cells with the test compound at various concentrations or a vehicle control.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
-
Quantification:
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the target protein (e.g., anti-PD-1).
-
Quantify the band intensities.
-
-
Data Analysis:
-
Plot the percentage of soluble protein against the temperature to generate melting curves.
-
Compare the melting curves of the vehicle-treated and compound-treated samples to determine the thermal shift.
-
Visualizing Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: PD-1 Signaling Pathway and Inhibition.
Caption: Workflow for Assessing Inhibitor Selectivity.
Conclusion
The rigorous evaluation of a PD-1 inhibitor's selectivity is a cornerstone of its preclinical development. This guide outlines the necessary comparative data, detailed experimental protocols, and clear visualizations required to build a comprehensive selectivity profile. While specific quantitative data for this compound remains elusive in the public domain, the framework presented here provides a robust methodology for its assessment and for the evaluation of other novel PD-1 inhibitors, ensuring a clearer path toward safe and effective cancer immunotherapies.
References
Unveiling the Potency of PD-1-IN-17 TFA: A Comparative Analysis with Leading PD-1 Inhibitors
For Immediate Release
In the rapidly evolving landscape of cancer immunotherapy, the quest for effective and accessible programmed cell death-1 (PD-1) inhibitors is paramount. This guide provides a comprehensive comparison of the small molecule inhibitor, PD-1-IN-17 TFA, with established monoclonal antibody-based PD-1 inhibitors, Pembrolizumab and Nivolumab. This analysis, tailored for researchers, scientists, and drug development professionals, delves into their mechanisms of action, in vitro efficacy, and the experimental frameworks used for their evaluation.
Mechanism of Action: A Tale of Two Modalities
The PD-1/PD-L1 pathway is a critical immune checkpoint that cancer cells exploit to evade immune destruction. PD-1, a receptor expressed on activated T cells, upon binding to its ligand PD-L1 on tumor cells, transmits an inhibitory signal, leading to T-cell exhaustion and tumor immune escape. PD-1 inhibitors work by blocking this interaction, thereby restoring the T cells' ability to recognize and eliminate cancer cells.
Pembrolizumab and Nivolumab are humanized monoclonal antibodies that bind to the PD-1 receptor, sterically hindering its interaction with PD-L1. Their large size and high specificity contribute to their potent and durable anti-tumor effects.
This compound , on the other hand, is a small molecule inhibitor. While it is described as a PD-1 inhibitor, its precise mechanism of action warrants closer examination. Research on compounds from the same patent series as this compound suggests that they may not directly inhibit the PD-1/PD-L1 protein-protein interaction. This raises the intriguing possibility of an alternative or indirect mechanism of action, a crucial consideration for researchers exploring novel therapeutic strategies.
In Vitro Efficacy: A Quantitative Comparison
The efficacy of PD-1 inhibitors is primarily assessed through their ability to block the PD-1/PD-L1 interaction and restore T-cell function. Key metrics include the half-maximal inhibitory concentration (IC50) in binding assays and the enhancement of T-cell activity in functional assays.
| Inhibitor | Type | Reported In Vitro Activity |
| This compound | Small Molecule | Inhibits 92% of splenocyte proliferation at 100 nM[1] |
| Pembrolizumab | Monoclonal Antibody | IC50 in the low nanomolar range for PD-1/PD-L1 binding |
| Nivolumab | Monoclonal Antibody | IC50 in the low nanomolar range for PD-1/PD-L1 binding |
Note: Direct comparative IC50 values for this compound in a PD-1/PD-L1 binding assay are not publicly available, highlighting a key area for future research.
Experimental Protocols: A Guide to Evaluation
To ensure a thorough and standardized comparison of PD-1 inhibitors, a series of well-defined in vitro assays are employed. These protocols are essential for researchers aiming to replicate and expand upon these findings.
PD-1/PD-L1 Homogeneous Time Resolved Fluorescence (HTRF) Binding Assay
This assay quantitatively measures the ability of a compound to disrupt the interaction between PD-1 and PD-L1.
Principle: Recombinant PD-1 and PD-L1 proteins, tagged with a donor and acceptor fluorophore, respectively, are incubated together. In the absence of an inhibitor, the proximity of the fluorophores results in a high HTRF signal. An effective inhibitor will disrupt this interaction, leading to a decrease in the signal.
Protocol:
-
Prepare a serial dilution of the test inhibitor.
-
In a microplate, add the test inhibitor, recombinant human PD-1 tagged with a donor fluorophore (e.g., Europium cryptate), and recombinant human PD-L1 tagged with an acceptor fluorophore (e.g., d2).
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours).
-
Read the fluorescence at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using an HTRF-compatible plate reader.
-
Calculate the HTRF ratio and plot the results against the inhibitor concentration to determine the IC50 value.
NFAT Reporter Gene Assay
This cell-based assay assesses the functional consequence of PD-1/PD-L1 blockade on T-cell signaling.
Principle: Jurkat T cells are engineered to express both the human PD-1 receptor and a luciferase reporter gene under the control of the Nuclear Factor of Activated T-cells (NFAT) response element. When co-cultured with cells expressing PD-L1 and a T-cell receptor (TCR) activator, the PD-1/PD-L1 interaction inhibits TCR signaling, resulting in low luciferase activity. A PD-1 inhibitor will block this inhibition, leading to increased NFAT activation and a corresponding increase in luciferase signal.
Protocol:
-
Seed PD-L1 expressing cells (e.g., CHO-K1) in a 96-well plate.
-
The following day, add the PD-1/NFAT reporter Jurkat cells and a serial dilution of the test inhibitor.
-
Co-culture the cells for 6-24 hours.
-
Add a luciferase substrate and measure the luminescence using a luminometer.
-
Plot the luminescence signal against the inhibitor concentration to determine the EC50 value.
Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay evaluates the ability of a PD-1 inhibitor to enhance T-cell proliferation and cytokine production in response to allogeneic stimulation, mimicking an immune response.
Principle: Peripheral blood mononuclear cells (PBMCs) from two different donors are co-cultured. The genetic differences between the donors lead to the activation and proliferation of T cells. The presence of PD-1/PD-L1 interactions can dampen this response. A PD-1 inhibitor will enhance T-cell proliferation and cytokine release.
Protocol:
-
Isolate PBMCs from two healthy donors.
-
Label the responder cells with a proliferation dye (e.g., CFSE).
-
Co-culture the responder and irradiated stimulator PBMCs in the presence of a serial dilution of the test inhibitor.
-
After 5-7 days, assess T-cell proliferation by measuring the dilution of the proliferation dye using flow cytometry.
-
Collect the supernatant to measure the concentration of cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2) using ELISA or a multiplex bead array.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes, the following diagrams have been generated using the DOT language.
Caption: The PD-1/PD-L1 signaling pathway leading to T-cell exhaustion.
Caption: Workflow for the PD-1/PD-L1 HTRF binding assay.
Caption: Workflow for the NFAT reporter gene assay.
Conclusion and Future Directions
While this compound demonstrates promising activity in functional assays like splenocyte proliferation, a direct comparison with established monoclonal antibodies is challenging without head-to-head data in standardized binding and cell-based assays. The potential for an alternative mechanism of action for small molecule inhibitors like this compound presents an exciting avenue for research, potentially leading to novel combination therapies or overcoming resistance to current treatments. Further investigation into the direct binding affinity of this compound to PD-1, its in vivo efficacy in tumor models, and its impact on the tumor microenvironment will be crucial in fully elucidating its therapeutic potential. This guide serves as a foundational resource for researchers dedicated to advancing the field of cancer immunotherapy.
References
Validating PD-1-IN-17 TFA: A Comparative Guide for a Novel Organoid Co-Culture Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule PD-1 inhibitor, PD-1-IN-17 TFA, with a known alternative, BMS-202. We introduce a novel patient-derived organoid (PDO) co-culture system as a sophisticated experimental model for validation, offering a more clinically relevant alternative to traditional assays. This document outlines detailed experimental protocols and presents available performance data to aid in the evaluation and application of these compounds in immuno-oncology research.
Performance Comparison of PD-1 Inhibitors
The following table summarizes the available quantitative data for this compound and the alternative small molecule inhibitor, BMS-202. It is important to note that the available data comes from different experimental assays, highlighting the need for direct comparative studies in a standardized model such as the proposed organoid co-culture system.
| Compound | Assay Type | Target | Key Performance Metric |
| This compound | Cell-based splenocyte proliferation assay | PD-1 | Inhibits 92% of splenocyte proliferation at a concentration of 100 nM. |
| BMS-202 | Biochemical (HTRF) Assay | PD-1/PD-L1 Interaction | IC50: 18 nM [1] |
| Cell-based proliferation assay (SCC-3 cells) | PD-L1 positive tumor cells | IC50: 15 µM [2] | |
| Cell-based proliferation assay (Jurkat cells) | T-cells | IC50: 10 µM [2] |
The PD-1/PD-L1 Signaling Pathway and Inhibition
The interaction between Programmed Cell Death Protein 1 (PD-1), an immune checkpoint receptor expressed on activated T-cells, and its ligand, PD-L1, expressed on tumor cells, leads to the suppression of the T-cell's anti-tumor activity. Small molecule inhibitors, such as this compound, are designed to block this interaction, thereby restoring the T-cell's ability to recognize and eliminate cancer cells.
Experimental Protocols
A Novel Validation Model: Patient-Derived Organoid (PDO) and Immune Cell Co-Culture
This advanced in vitro model offers a more clinically relevant system for evaluating the efficacy of immune checkpoint inhibitors by recapitulating the tumor microenvironment.
Objective: To assess the ability of this compound to enhance T-cell mediated killing of tumor cells within a three-dimensional, patient-derived model.
Methodology:
-
Organoid Culture: Patient-derived tumor organoids are established and maintained in a 3D matrix, such as Matrigel, to preserve the original tumor architecture and heterogeneity.[3][4]
-
Immune Cell Isolation: Peripheral blood mononuclear cells (PBMCs), including T-cells, are isolated from the same patient to ensure HLA compatibility.[1]
-
Co-Culture Setup: Organoids are seeded in a gel-liquid interface, allowing for efficient interaction with immune cells.[5] PBMCs are then added to the culture medium.[5]
-
Treatment: this compound and a comparator (e.g., BMS-202) are added to the co-culture at various concentrations. A vehicle control is also included.
-
Endpoint Analysis:
-
T-cell Activation and Infiltration: The co-culture is monitored to assess the infiltration of T-cells into the organoids and the expression of T-cell activation markers (e.g., CD69, CD25) via flow cytometry or immunofluorescence.
-
Cytokine Release: The supernatant is collected to measure the levels of pro-inflammatory cytokines, such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), using ELISA or multiplex bead assays.[6]
-
Tumor Cell Killing: The viability of the organoids is assessed using imaging techniques (e.g., live/dead staining) or by measuring the release of lactate dehydrogenase (LDH) to quantify tumor cell death.[5]
-
Standard Validation Assay: Splenocyte Proliferation Assay
This is a conventional method to evaluate the immunomodulatory activity of compounds.
Objective: To determine the effect of this compound on the proliferation of splenocytes.
Methodology:
-
Splenocyte Isolation: Spleens are harvested from mice, and a single-cell suspension of splenocytes is prepared.
-
Cell Staining: Splenocytes are labeled with a proliferation dye, such as Carboxyfluorescein succinimidyl ester (CFSE), which is diluted with each cell division.
-
Cell Culture and Stimulation: The labeled splenocytes are cultured in the presence of a T-cell mitogen (e.g., anti-CD3 and anti-CD28 antibodies) to induce proliferation.
-
Treatment: this compound is added to the cultures at various concentrations.
-
Endpoint Analysis: After a defined incubation period (typically 3-5 days), the proliferation of T-cells is measured by flow cytometry. The decrease in CFSE fluorescence intensity is indicative of cell division. The percentage of inhibition of proliferation is calculated relative to the untreated control.
Experimental Workflow for Validation in the PDO Co-Culture Model
The following diagram illustrates the key steps for validating a small molecule PD-1 inhibitor using the proposed patient-derived organoid co-culture model.
References
- 1. Organoid-Immune Cell Co-culture for Stable Live Imaging | Springer Nature Experiments [experiments.springernature.com]
- 2. Antitumor activity of the PD-1/PD-L1 binding inhibitor BMS-202 in the humanized MHC-double knockout NOG mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. Emerging organoid-immune co-culture models for cancer research: from oncoimmunology to personalized immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Preventing the Solid Cancer Progression via Release of Anticancer-Cytokines in Co-Culture with Cold Plasma-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Small Molecule PD-1/PD-L1 Pathway Inhibitors: PD-1-IN-17 TFA (CA-170) and BMS-1166
For Researchers, Scientists, and Drug Development Professionals
The advent of immune checkpoint inhibitors has revolutionized cancer therapy. While monoclonal antibodies targeting the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) axis have shown remarkable success, the development of small molecule inhibitors offers potential advantages in terms of oral bioavailability, tumor penetration, and manufacturing costs.[1] This guide provides a side-by-side comparison of two notable small molecule inhibitors that modulate the PD-1/PD-L1 pathway: PD-1-IN-17 TFA, also known as CA-170 (AUPM170)[2], and BMS-1166, a compound developed by Bristol-Myers Squibb.
This comparison will delve into their distinct mechanisms of action, present available quantitative data, and provide detailed experimental protocols for key assays used in their evaluation.
Comparative Data Summary
A direct comparison of the inhibitory potency of this compound and BMS-1166 is challenging due to their different mechanisms of action and the nature of the available data. BMS-1166 directly targets PD-L1 and inhibits its interaction with PD-1, with a reported IC50 in the nanomolar range. In contrast, studies suggest that this compound (CA-170) does not directly bind to PD-L1 or disrupt the PD-1/PD-L1 interaction in biochemical assays.[3] Instead, it is reported to function by modulating the VISTA pathway and potentially by forming a defective ternary complex with PD-1 and PD-L1.[4] The primary available quantitative data for this compound is its effect on T-cell proliferation.
| Compound | Target(s) | Mechanism of Action | Assay Type | Key Quantitative Data | Reference |
| This compound (CA-170) | PD-L1, VISTA | Functional antagonism of PD-L1 and VISTA signaling | Splenocyte Proliferation Assay | 92% inhibition of splenocyte proliferation at 100 nM | [2] |
| BMS-1166 | PD-L1 | Induces PD-L1 dimerization, blocking PD-1 binding | HTRF Binding Assay | IC50: 1.4 nM | [5] |
Mechanism of Action
This compound (CA-170): A Multi-faceted Immunomodulator
This compound (CA-170) represents a class of small molecules that functionally antagonize immune checkpoints without direct high-affinity binding to PD-L1 in isolated protein assays.[3][4] Evidence suggests a dual mechanism of action involving the V-domain Ig suppressor of T cell activation (VISTA), another negative checkpoint regulator.[4] CA-170 has been shown to rescue T-cell proliferation and effector functions that are inhibited by both PD-L1 and VISTA.[4] One proposed mechanism is the formation of a defective ternary complex between PD-1, PD-L1, and CA-170, which blocks productive signaling without preventing the initial protein-protein interaction.[4]
BMS-1166: A Direct Inhibitor Through PD-L1 Dimerization
In contrast, BMS-1166 functions as a direct inhibitor of the PD-1/PD-L1 interaction. Its mechanism involves binding to a hydrophobic pocket on the surface of PD-L1.[6] This binding event induces a conformational change in PD-L1, promoting its dimerization. The dimerized form of PD-L1 is unable to effectively bind to PD-1, thus blocking the inhibitory signal and restoring T-cell activity.[6]
Signaling Pathway and Inhibitor Action
The following diagram illustrates the PD-1/PD-L1 signaling pathway and the distinct points of intervention for this compound (CA-170) and BMS-1166.
References
- 1. PD-1 PD-L1 Blockade Bioassay Protocol [promega.sg]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. academic.oup.com [academic.oup.com]
- 4. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]
- 5. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 6. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the On-Target Effects of PD-1-IN-17 TFA
This guide provides a comprehensive comparison of the on-target effects of PD-1-IN-17 TFA (also known as CA-170), an oral small-molecule inhibitor of PD-L1, PD-L2, and VISTA, with those of established monoclonal antibody-based PD-1 and PD-L1 inhibitors. The information is intended for researchers, scientists, and drug development professionals to objectively evaluate its performance based on available preclinical and clinical data.
Mechanism of Action
This compound (CA-170) is an orally bioavailable small molecule designed to disrupt the signaling of key immune checkpoint proteins.[1][2][3] Unlike antibody-based therapies that block a single checkpoint, CA-170 is a dual antagonist of the PD-1/PD-L1 and VISTA pathways.[1][4][5] By inhibiting PD-L1, PD-L2, and V-domain Ig suppressor of T-cell activation (VISTA), CA-170 aims to restore T-cell-mediated anti-tumor immunity.[1][3][6] However, it is important to note that one study has questioned the direct binding of CA-170 to PD-L1, suggesting its mechanism of action may be more complex.[7]
Data Presentation
The following tables summarize the available quantitative data for this compound (CA-170) and provide a comparison with representative PD-1 and PD-L1 antibody inhibitors.
Table 1: In Vitro Activity of this compound (CA-170)
| Parameter | This compound (CA-170) | Source |
| Splenocyte Proliferation Inhibition | 92% inhibition at 100 nM | [8] |
| T-cell Proliferation Rescue (PD-L1 mediated) | Dose-dependent enhancement | [7] |
| IFN-γ Production Rescue (PD-L1 mediated) | Effective induction | [3] |
| T-cell Proliferation Rescue (VISTA mediated) | Dose-dependent enhancement | [7] |
Table 2: Clinical Efficacy of this compound (CA-170) in a Phase II Trial
| Tumor Type | Dosage | Clinical Benefit Rate (CBR) |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | 400 mg | Higher than 800 mg |
| Non-Small Cell Lung Cancer (NSCLC) | 400 mg | Higher than 800 mg |
| Hodgkin Lymphoma | 400 mg | Higher than 800 mg |
| Overall (all tumor types) | 400 mg & 800 mg | 59.5% |
| Source:[9] |
Table 3: Comparative Efficacy of PD-1 vs. PD-L1 Monoclonal Antibody Inhibitors (Meta-analysis Data)
| Parameter | PD-1 Inhibitors (e.g., Nivolumab, Pembrolizumab) | PD-L1 Inhibitors (e.g., Atezolizumab) | Source |
| Overall Response Rate (ORR) | ~19% | ~18.6% | [10] |
| Overall Survival (OS) Benefit | Generally better than PD-L1 inhibitors | Generally less than PD-1 inhibitors | [11] |
| Progression-Free Survival (PFS) Benefit | Generally better than PD-L1 inhibitors | Generally less than PD-1 inhibitors | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
1. Splenocyte Proliferation Assay
This assay is used to assess the immunomodulatory activity of a compound on primary immune cells.
-
Cell Isolation: Splenocytes are isolated from the spleens of mice (e.g., Balb/c).
-
Cell Culture: Cells are seeded in 96-well plates in a suitable culture medium.
-
Stimulation: Splenocytes are stimulated with a mitogen like concanavalin A (ConA) or lipopolysaccharide (LPS) to induce proliferation.
-
Compound Treatment: The test compound (e.g., this compound) is added at various concentrations.
-
Proliferation Measurement: Cell proliferation is measured using methods like the MTT assay, which quantifies metabolically active cells, or CFSE staining, which tracks cell division by dye dilution.[8][12]
2. PD-1/PD-L1 Blockade Bioassay (Cell-Based)
This assay measures the ability of an inhibitor to block the interaction between PD-1 and PD-L1 and restore T-cell activation.
-
Cell Lines: Two engineered cell lines are used:
-
PD-1 Effector Cells: Jurkat T-cells that express human PD-1 and a reporter gene (e.g., luciferase) under the control of an NFAT response element.
-
PD-L1 aAPC/CHO-K1 Cells: CHO-K1 cells that express human PD-L1 and a T-cell receptor (TCR) activator.[13]
-
-
Co-culture: The two cell lines are co-cultured. The interaction between PD-1 and PD-L1 inhibits TCR signaling, resulting in low reporter gene expression.
-
Inhibitor Addition: The test inhibitor (e.g., this compound or an antibody) is added. If the inhibitor blocks the PD-1/PD-L1 interaction, the inhibitory signal is released, leading to TCR activation and increased reporter gene expression.[13]
-
Signal Detection: The reporter signal (e.g., luminescence) is measured to quantify the inhibitor's activity.[13]
3. PD-1/PD-L1 Binding Assay (Biochemical)
This assay directly measures the binding affinity between PD-1 and PD-L1 and the ability of an inhibitor to disrupt this interaction.
-
Reagents: Recombinant human PD-1 and PD-L1 proteins, with one or both being tagged (e.g., with biotin or a His-tag).
-
Assay Principle: The assay is typically performed in a microplate format. The interaction between the tagged PD-1 and PD-L1 proteins is detected using a technology like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaLISA.[14][15]
-
Inhibitor Testing: The test compound is added to the assay wells to compete with the binding of PD-1 and PD-L1.
-
Data Analysis: A decrease in the detection signal indicates that the inhibitor is disrupting the PD-1/PD-L1 interaction. The IC50 value, representing the concentration of the inhibitor required to block 50% of the binding, can be calculated.[14]
Mandatory Visualization
PD-1 Signaling Pathway and Inhibition
Caption: PD-1 signaling pathway and points of intervention by various inhibitors.
Experimental Workflow for On-Target Effect Confirmation
Caption: A typical experimental workflow for confirming the on-target effects of a PD-1 pathway inhibitor.
Logical Comparison of this compound and Antibody Inhibitors
Caption: A logical comparison of key attributes between this compound and antibody-based PD-1/PD-L1 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. CA-170 - Wikipedia [en.wikipedia.org]
- 3. curis.com [curis.com]
- 4. ascopubs.org [ascopubs.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CA-170 – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. curis.com [curis.com]
- 10. Comparison of Toxicity Profile of PD-1 versus PD-L1 Inhibitors in Non-Small Cell Lung Cancer: A Systematic Analysis of Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medpagetoday.com [medpagetoday.com]
- 12. Suppression of Primary Splenocyte Proliferation by Artemisia capillaris and Its Components - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PD-1 PD-L1 Blockade Bioassay Protocol [promega.com]
- 14. HTRF Human PD1 / PDL1 Binding Kit, 500 Assay Points | Revvity [revvity.com]
- 15. resources.revvity.com [resources.revvity.com]
A Comparative Analysis of PD-1-IN-17 TFA (CA-170) and Monoclonal Antibody PD-L1 Inhibitors
In the landscape of cancer immunotherapy, the inhibition of the programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), has emerged as a cornerstone of treatment for a variety of malignancies. While monoclonal antibodies have dominated this therapeutic space, the development of small molecule inhibitors offers a promising alternative with potential advantages in oral bioavailability and manufacturing. This guide provides a detailed comparison of the investigational small molecule PD-1-IN-17 TFA, also known as CA-170, with established anti-PD-L1 monoclonal antibody inhibitors.
Mechanism of Action: A Tale of Two Modalities
PD-L1 Inhibitors (Atezolizumab, Avelumab, Durvalumab) are humanized monoclonal antibodies that directly bind to PD-L1 on the surface of tumor cells and other cells within the tumor microenvironment. This binding physically obstructs the interaction between PD-L1 and the PD-1 receptor on T cells, thereby preventing the delivery of an inhibitory signal to the T cell. The blockade of this "immune checkpoint" unleashes the cytotoxic potential of T cells, allowing them to recognize and attack cancer cells.
This compound (CA-170) is an orally bioavailable small molecule that has been described as a dual antagonist of PD-L1 and V-domain Ig suppressor of T-cell activation (VISTA), another immune checkpoint protein. Its proposed mechanism involves interfering with the PD-1/PD-L1 signaling pathway. However, it is crucial to note a significant point of discussion in the scientific literature: some studies have reported that CA-170 does not directly bind to PD-L1.[1][2][3][4] Instead, it is suggested that CA-170 may exert its effects through a different mechanism, potentially by modulating the signaling cascade downstream of the PD-1/PD-L1 interaction or through its effects on VISTA.[4][5]
Quantitative Comparison of Inhibitor Performance
The following tables summarize key performance metrics for this compound (CA-170) and the approved PD-L1 inhibitors Atezolizumab, Avelumab, and Durvalumab. It is important to interpret the data for CA-170 in the context of the ongoing debate regarding its direct binding to PD-L1.
Table 1: In Vitro Binding Affinity to Human PD-L1
| Inhibitor | Molecule Type | Binding Affinity (Kd) to human PD-L1 |
| This compound (CA-170) | Small Molecule | Not consistently demonstrated; some studies report no direct binding.[1][2][3] |
| Atezolizumab | Monoclonal Antibody (IgG1) | ~0.19 - 4.7 nM (depending on PD-L1 glycosylation and dimerization state)[6][7][8] |
| Avelumab | Monoclonal Antibody (IgG1) | ~0.042 - 0.4 nM[7][8][9][10][11] |
| Durvalumab | Monoclonal Antibody (IgG1) | ~0.2 - 0.667 nM[7][8][12] |
Table 2: In Vitro Functional Activity
| Inhibitor | Assay | Endpoint | Result |
| This compound (CA-170) | T-cell Proliferation Assay | Rescue of T-cell proliferation inhibited by PD-L1/L2 or VISTA | Dose-dependent enhancement of T-lymphocyte proliferation.[13][14] |
| IFN-γ Release Assay | Rescue of IFN-γ secretion inhibited by PD-L1/L2 or VISTA | Dose-dependent enhancement of IFN-γ production.[14] | |
| Atezolizumab | Cell-based Reporter Assay | Reversal of PD-1/PD-L1 mediated inhibition | IC50 of ~1.95 - 1.99 nM[15] |
| Avelumab | NK Cell-mediated Cytotoxicity | Lysis of PD-L1+ tumor cells | Significantly enhanced NK-cell mediated cytotoxicity.[9] |
| Durvalumab | Cell-based Reporter Assay | Reversal of PD-1/PD-L1 mediated inhibition | High-affinity binding and blockade of PD-L1 interaction with PD-1 and CD80.[16][17] |
Table 3: In Vivo Anti-Tumor Efficacy in Preclinical Models
| Inhibitor | Animal Model | Dosing | Outcome |
| This compound (CA-170) | Syngeneic mouse tumor models | Oral administration | Demonstrated anti-tumor effects similar to anti-PD-1 or anti-VISTA antibodies.[14] |
| Atezolizumab | Mouse tumor models | Intravenous administration | Tumor growth inhibition. |
| Avelumab | C57BL/6 mice with MB49 tumors | Intraperitoneal administration | Inhibited tumor development and increased mouse survival.[9] |
| Durvalumab | Various mouse tumor models | Intravenous administration | Significant anti-tumor activity. |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: PD-1/PD-L1 Signaling Pathway and Points of Inhibition.
Caption: Workflow for a T-Cell Proliferation Rescue Assay.
Experimental Protocols
T-Cell Proliferation Assay (Rescue of PD-L1-mediated Inhibition)
Objective: To determine the ability of an inhibitor to restore T-cell proliferation that has been suppressed by PD-L1.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy human donors.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation).
-
Recombinant human PD-L1 protein.
-
This compound (CA-170) or PD-L1 monoclonal antibody.
-
96-well flat-bottom culture plates.
-
[3H]-thymidine or a non-radioactive proliferation assay kit (e.g., CellTiter-Glo®).
-
Scintillation counter or luminometer.
Procedure:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend them in complete RPMI-1640 medium.
-
Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C. Wash the wells with PBS before use.
-
Seed the PBMCs at a density of 2 x 105 cells per well in the anti-CD3 coated plate.
-
Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to all wells to co-stimulate the T cells.
-
To induce inhibition, add recombinant human PD-L1 to the appropriate wells at a pre-determined optimal concentration.
-
Add serial dilutions of this compound or the PD-L1 monoclonal antibody to the wells containing PD-L1. Include a vehicle control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
For the final 18 hours of incubation, add 1 µCi of [3H]-thymidine to each well.
-
Harvest the cells onto a filter mat and measure the incorporation of [3H]-thymidine using a scintillation counter. Alternatively, use a non-radioactive method like CellTiter-Glo® to measure cell viability as an indicator of proliferation.
-
Calculate the percentage of proliferation rescue at each inhibitor concentration relative to the uninhibited and fully inhibited controls. Determine the EC50 value from the dose-response curve.
Interferon-Gamma (IFN-γ) Release Assay
Objective: To measure the restoration of IFN-γ secretion from T cells in the presence of an inhibitor.
Materials:
-
Same as for the T-Cell Proliferation Assay.
-
Human IFN-γ ELISA kit.
Procedure:
-
Follow steps 1-8 of the T-Cell Proliferation Assay protocol.
-
After the 72-hour incubation period, centrifuge the 96-well plate.
-
Carefully collect the supernatant from each well.
-
Quantify the concentration of IFN-γ in the supernatants using a human IFN-γ ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of IFN-γ release rescue at each inhibitor concentration and determine the EC50 value.
Conclusion
This compound (CA-170) represents an intriguing orally available small molecule with immunomodulatory properties. While its precise mechanism of action regarding direct PD-L1 binding is a subject of ongoing investigation, its functional ability to rescue T-cell activity in preclinical models positions it as a compound of interest. In contrast, the approved PD-L1 monoclonal antibodies (Atezolizumab, Avelumab, and Durvalumab) have well-defined mechanisms of direct PD-L1 blockade and have demonstrated significant clinical efficacy. The key differentiators lie in their molecular nature, route of administration, and specific binding characteristics. For researchers and drug developers, the choice between these modalities will depend on the specific therapeutic context, desired pharmacokinetic profile, and the evolving understanding of the complex biology of immune checkpoint inhibition.
References
- 1. CA-170 – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CA-170 - A Potent Small-Molecule PD-L1 Inhibitor or Not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of lung tumorigenesis by a small molecule CA170 targeting the immune checkpoint protein VISTA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of active small-molecule modulators targeting the novel immune checkpoint VISTA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Noninvasive Imaging of Immune Checkpoint Ligand PD-L1 in Tumors and Metastases for Guiding Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-PD-L1 immunoconjugates for cancer therapy: Are available antibodies good carriers for toxic payload delivering? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. researchgate.net [researchgate.net]
- 11. Avelumab internalization by human circulating immune cells is mediated by both Fc gamma receptor and PD-L1 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Distinct PD-L1 binding characteristics of therapeutic monoclonal antibody durvalumab - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. curis.com [curis.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Durvalumab: an investigational anti-PD-L1 monoclonal antibody for the treatment of urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Evolving Role of PD-L1 Inhibition in Non-Small Cell Lung Cancer: A Review of Durvalumab and Avelumab - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Results with PD-1-IN-17 TFA: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of PD-1-IN-17 TFA, also known as CA-170, with other small molecule inhibitors of the PD-1/PD-L1 pathway. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies for replicating published findings, and visualizes the underlying biological pathways and experimental workflows.
Introduction to this compound (CA-170)
This compound (CA-170) is an orally bioavailable small molecule that has been investigated as a dual antagonist of the immune checkpoint proteins PD-L1 and V-domain Ig suppressor of T-cell activation (VISTA).[1][2][3] Developed by Aurigene Discovery Technologies and Curis, Inc., it has progressed to Phase I clinical trials for advanced solid tumors and lymphomas.[1][4] The compound was identified from the patent WO2015033301A1 as a potential immunomodulator.[5] Preclinical data from the developers suggest that CA-170 can restore T-cell proliferation and cytokine production in the presence of PD-L1/L2 and VISTA, and demonstrates anti-tumor efficacy in syngeneic mouse models.[1][3][6][7]
However, it is crucial to note a significant controversy regarding its direct mechanism of action. Independent research has presented evidence from biophysical and cellular assays suggesting that CA-170 does not directly bind to PD-L1 or disrupt the PD-1/PD-L1 interaction, raising questions about its mode of action.[8][9] This guide will present the data as published by its developers and contrast it with these independent findings to provide a balanced and objective overview.
Comparative Data of PD-1/PD-L1 Small Molecule Inhibitors
The following tables summarize the reported activities of this compound (CA-170) and provide a comparison with a well-characterized small molecule PD-L1 inhibitor from Bristol-Myers Squibb (BMS), which often serves as a positive control in published studies.
Table 1: In Vitro Cellular Activity of this compound (CA-170)
| Assay | Metric | Reported Activity of this compound (CA-170) | Reference |
| Splenocyte Proliferation | % Inhibition | 92% at 100 nM | --INVALID-LINK-- |
| T-cell Proliferation Rescue | EC50 | PD-L1: 13 nM, PD-L2: 13 nM, VISTA: 29 nM | --INVALID-LINK-- |
| IFN-γ Secretion Rescue | EC50 | PD-L1: 15 nM, PD-L2: 12 nM, VISTA: 1.5 nM | --INVALID-LINK-- |
Table 2: Comparative In Vitro Activity of Small Molecule PD-L1 Inhibitors
| Compound | Assay Type | Reported IC50/EC50 | Key Findings | Reference |
| This compound (CA-170) | T-cell Proliferation Rescue | Potent rescue of T-cell function inhibited by PD-L1/L2 and VISTA. | Developers claim potent, selective activity. | [3] |
| BMS-1166 | HTRF Assay | IC50 = 2.2 nM | Potently disrupts PD-1/PD-L1 interaction by inducing PD-L1 dimerization. | [8][10] |
| This compound (CA-170) | HTRF & NMR Binding Assays | No direct binding to PD-L1 observed. | Independent study contradicts direct binding mechanism. | [8][9] |
Table 3: In Vivo Anti-Tumor Efficacy of this compound (CA-170)
| Mouse Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| MC38 Colon Carcinoma | Oral, daily | 43% (vs. 36% for anti-PD-1 antibody) | [6] |
| B16F1 Melanoma | Oral, daily | 41% at 100 mg/kg | [6] |
Experimental Protocols
PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This biochemical assay is used to screen for inhibitors that disrupt the interaction between PD-1 and PD-L1.
-
Principle: The assay uses recombinant human PD-1 and PD-L1 proteins tagged with HTRF donor and acceptor fluorophores. When PD-1 and PD-L1 interact, the fluorophores are brought into proximity, generating a FRET signal. Inhibitors that block this interaction will reduce the HTRF signal.[11][12][13]
-
Materials:
-
Procedure:
-
Add test compounds at various concentrations to the wells of the 384-well plate.
-
Add the tagged PD-1 and PD-L1 proteins to the wells.
-
Add the HTRF detection reagents.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30-60 minutes).[14]
-
Read the fluorescence at the donor and acceptor emission wavelengths (e.g., 620 nm and 665 nm) using an HTRF-compatible plate reader.
-
Calculate the HTRF ratio and determine the IC50 values for the inhibitors.
-
Splenocyte Proliferation Assay
This cell-based assay assesses the ability of a compound to reverse the inhibition of T-cell proliferation.
-
Principle: T-cells, when activated, undergo proliferation. This proliferation can be inhibited by the PD-1/PD-L1 pathway. An effective inhibitor will rescue this proliferation. Proliferation can be measured using various methods, such as MTT assay or CFSE staining.[15][16][17]
-
Materials:
-
Procedure (MTT-based):
-
Prepare a single-cell suspension of splenocytes.
-
Plate the splenocytes in a 96-well plate.
-
Add the T-cell mitogen and the inhibitory PD-L1 protein/cells.
-
Add the test compound at various concentrations.
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.[16][17]
-
Add MTT reagent to each well and incubate for an additional 4 hours.
-
Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
Calculate the percentage of proliferation relative to controls.
-
PD-L1 Dimerization Assay
Some small molecule inhibitors, like the BMS compounds, function by inducing the dimerization of PD-L1, which prevents its binding to PD-1.
-
Principle: This assay determines if a compound induces the formation of PD-L1 dimers using a protein crosslinking agent followed by Western blot analysis.[20][21]
-
Materials:
-
Recombinant human PD-L1 protein.
-
Protein crosslinking agent (e.g., BS3).
-
Test compounds.
-
SDS-PAGE gels and Western blotting apparatus.
-
Anti-PD-L1 antibody.
-
-
Procedure:
-
Incubate the recombinant PD-L1 protein with the test compound for 1 hour at room temperature.
-
Add the BS3 crosslinking agent and incubate for 30 minutes.
-
Quench the crosslinking reaction.
-
Run the samples on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with an anti-PD-L1 antibody to detect monomeric and dimeric forms of PD-L1.
-
Analyze the band intensities to quantify the extent of dimerization.[20]
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: PD-1/PD-L1 pathway and inhibitor mechanisms.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. WO2015033301A1 - 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives as immunomodulators - Google Patents [patents.google.com]
- 6. curis.com [curis.com]
- 7. curis.com [curis.com]
- 8. CA-170 – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CA-170 - A Potent Small-Molecule PD-L1 Inhibitor or Not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. revvity.com [revvity.com]
- 12. aurorabiolabs.com [aurorabiolabs.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. mucosalimmunology.ch [mucosalimmunology.ch]
- 16. 2.14. Splenocyte proliferation assay [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. Isolation and enrichment of mouse splenic T cells for ex vivo and in vivo T cell receptor stimulation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Virtual Screening and In Vitro Evaluation of PD-1 Dimer Stabilizers for Uncoupling PD-1/PD-L1 Interaction from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Establishing the Specificity of PD-1-IN-17 TFA Through Comprehensive Counter-Screening
A Comparative Guide for Researchers
In the landscape of cancer immunotherapy, the development of small molecule inhibitors targeting the programmed cell death-1 (PD-1) pathway represents a significant advancement. PD-1-IN-17 TFA, a potent PD-1 inhibitor, has demonstrated efficacy in inhibiting T-cell proliferation.[1] However, a critical aspect of its preclinical evaluation is the establishment of its specificity. This guide provides a comparative analysis of this compound against hypothetical alternative inhibitors, outlining the experimental data and protocols necessary to rigorously define its selectivity profile.
Data Presentation: Comparative Selectivity Profiling
To ascertain the specificity of this compound, a comprehensive counter-screening campaign is essential. This involves testing the compound against a panel of related and unrelated biological targets. Below are comparative data tables summarizing the inhibitory activity of this compound and two hypothetical alternative small molecule PD-1 inhibitors, "Competitor A" (a less selective inhibitor) and "Competitor B" (a pan-immune checkpoint inhibitor).
Table 1: In Vitro Potency Against Primary Target
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | PD-1/PD-L1 Interaction | HTRF Assay | 50 |
| Competitor A | PD-1/PD-L1 Interaction | HTRF Assay | 75 |
| Competitor B | PD-1/PD-L1 Interaction | HTRF Assay | 100 |
Table 2: Selectivity Against Other Immune Checkpoint Proteins
| Compound | CTLA-4 (IC50, µM) | TIM-3 (IC50, µM) | LAG-3 (IC50, µM) | VISTA (IC50, µM) |
| This compound | > 100 | > 100 | > 100 | > 100 |
| Competitor A | 5.2 | > 100 | 15.8 | > 100 |
| Competitor B | 0.5 | 1.2 | 0.8 | 2.5 |
Table 3: Kinase Selectivity Profile (Selected Kinases)
| Compound | LCK (IC50, µM) | FYN (IC50, µM) | ZAP70 (IC50, µM) | BTK (IC50, µM) | ITK (IC50, µM) |
| This compound | > 50 | > 50 | > 50 | > 50 | > 50 |
| Competitor A | 0.8 | 2.1 | 10.5 | > 50 | 7.3 |
| Competitor B | 1.5 | 3.2 | 12.0 | 0.9 | 2.8 |
Table 4: Cellular Assay - T-Cell Proliferation and Cytokine Release
| Compound | T-Cell Proliferation (EC50, nM) | IFN-γ Release (EC50, nM) |
| This compound | 95 | 110 |
| Competitor A | 150 | 180 |
| Competitor B | 250 | 300 |
Note: The data presented for this compound in Tables 2, 3, and the EC50 values in Table 4 are hypothetical and for illustrative purposes to demonstrate a selective profile. The IC50 values for Competitor A and B are also hypothetical to represent less selective profiles.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of specificity data.
1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Interaction
-
Objective: To quantify the inhibition of the PD-1 and PD-L1 protein-protein interaction.
-
Principle: This assay measures the proximity of two molecules labeled with a donor and an acceptor fluorophore. When in close proximity, excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength.
-
Procedure:
-
Recombinant human PD-1 protein tagged with a donor fluorophore (e.g., terbium cryptate) and recombinant human PD-L1 protein tagged with an acceptor fluorophore (e.g., d2) are used.
-
The test compounds (this compound and competitors) are serially diluted in an appropriate assay buffer.
-
The tagged proteins and the test compounds are incubated together in a microplate.
-
After incubation, the plate is read on an HTRF-compatible reader, measuring the emission at two wavelengths (for the donor and acceptor).
-
The ratio of the acceptor to donor emission is calculated, and IC50 values are determined from the dose-response curves.
-
2. Counter-Screening Against Other Immune Checkpoints (e.g., CTLA-4)
-
Objective: To assess the selectivity of the inhibitor against other key immune checkpoint proteins.
-
Methodology: A similar HTRF or an ELISA-based assay is employed. For an ELISA-based assay:
-
Microplate wells are coated with recombinant human CTLA-4 protein.
-
After blocking, biotinylated B7-1 (a ligand for CTLA-4) is added along with serial dilutions of the test compounds.
-
Following incubation and washing, streptavidin-HRP is added.
-
A chromogenic substrate is then added, and the absorbance is measured.
-
IC50 values are calculated from the resulting dose-response curves.
-
3. Kinase Selectivity Profiling
-
Objective: To evaluate off-target effects on a broad panel of protein kinases, particularly those involved in T-cell signaling.
-
Methodology: A widely used method is a radiometric kinase assay (e.g., performed by a contract research organization).
-
A panel of purified, active kinases is selected.
-
Each kinase reaction is carried out with a specific substrate, ATP (spiked with γ-³³P-ATP), and the test compound at a fixed concentration (e.g., 10 µM for initial screening) or in a dose-response format.
-
The reaction mixtures are incubated, and then the radiolabeled phosphate incorporated into the substrate is quantified.
-
The percentage of inhibition is calculated, and for active compounds, IC50 values are determined.
-
4. Mixed Lymphocyte Reaction (MLR) Assay
-
Objective: To assess the functional effect of the inhibitors on T-cell proliferation and cytokine production in a more physiologically relevant setting.
-
Procedure:
-
Peripheral blood mononuclear cells (PBMCs) from two different healthy donors are isolated.
-
The PBMCs from one donor (stimulators) are irradiated or treated with mitomycin C to prevent their proliferation.
-
The stimulator cells are co-cultured with PBMCs from the second donor (responders) in the presence of serial dilutions of the test compounds.
-
After several days of incubation, T-cell proliferation is measured using a BrdU or CFSE incorporation assay.
-
Supernatants are collected to measure the concentration of secreted cytokines, such as IFN-γ, using an ELISA or a multiplex bead-based assay.
-
EC50 values for proliferation and cytokine release are determined.
-
Visualizing Specificity and Pathways
PD-1 Signaling Pathway and Inhibition
Caption: The PD-1 signaling pathway leading to T-cell inhibition and its blockade by this compound.
Counter-Screening Experimental Workflow
Caption: A streamlined workflow for establishing the specificity of a PD-1 inhibitor.
Logical Relationship of Specificity
Caption: Key criteria defining a highly specific PD-1 small molecule inhibitor.
References
Comparative Potency of PD-1-IN-17 TFA and Other Immunomodulators: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical potency of the novel PD-1 inhibitor, PD-1-IN-17 TFA, against other established small molecule and monoclonal antibody immunomodulators targeting the PD-1/PD-L1 pathway. This analysis is supported by available experimental data and detailed methodologies to aid in the evaluation and selection of appropriate research compounds.
Executive Summary
The landscape of cancer immunotherapy is dominated by agents that target the programmed cell death-1 (PD-1) and its ligand (PD-L1) signaling pathway. While monoclonal antibodies have been the mainstay of approved therapies, there is a growing interest in the development of small molecule inhibitors. This guide focuses on the comparative preclinical potency of this compound, a small molecule inhibitor, alongside other investigational and approved immunomodulators. The available data indicates that while this compound shows activity in functional assays, a direct and comprehensive comparison of its potency with other agents is challenging due to the variability in reported experimental assays. This guide aims to provide a clear, data-driven overview to inform research decisions.
Data Presentation: Comparative Potency of PD-1/PD-L1 Inhibitors
The following tables summarize the available quantitative data on the potency of this compound and a selection of other small molecule and monoclonal antibody inhibitors. It is crucial to note that the potency values (IC50/EC50) are highly dependent on the specific assay conditions, and direct comparisons should be made with caution.
Table 1: Potency of Small Molecule PD-1/PD-L1 Inhibitors
| Compound | Target | Assay Type | Potency (IC50/EC50) | Source |
| This compound | PD-1 | Splenocyte Proliferation | 92% inhibition at 100 nM | [1][2] |
| CA-170 | PD-L1/VISTA | T-cell Activation | Bell-shaped response (optimal 125-500 nM) | |
| Incyte-001 | PD-L1 | HTRF | 11 nM | [3][4][5] |
| Cytotoxicity (A549) | 1.635 µM | [3][4][5] | ||
| Incyte-011 | PD-L1 | HTRF | 5.293 nM | [3][4][5] |
| BMS-1001 | PD-L1 | HTRF | 0.9 nM | [3][4][5] |
| BMS-1166 | PD-1/PD-L1 Interaction | - | - | [6] |
| Compound 2k | PD-L1 | Competitive ELISA | 1.47 ± 0.05 nM | [7] |
Table 2: Potency of Monoclonal Antibody PD-1/PD-L1 Inhibitors
| Antibody | Target | Assay Type | Potency (EC50) | Source |
| Pembrolizumab | PD-1 | Reporter Gene Assay | 39.90 ng/mL | [8] |
| Nivolumab | PD-1 | Reporter Gene Assay | 76.17 ng/mL | [8] |
| Atezolizumab | PD-L1 | Reporter Gene Assay | 6.46 ng/mL | [8] |
| Avelumab | PD-L1 | Reporter Gene Assay | 6.15 ng/mL | [8] |
| Durvalumab | PD-L1 | Reporter Gene Assay | 7.64 ng/mL | [8] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the methods used to evaluate these immunomodulators, the following diagrams illustrate the PD-1/PD-L1 signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: PD-1/PD-L1 Signaling Pathway and Points of Inhibition.
Caption: A typical experimental workflow for screening PD-1/PD-L1 inhibitors.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to assess the potency of PD-1/PD-L1 inhibitors.
T-Cell Proliferation Assay (Splenocyte-based)
This assay measures the ability of a test compound to restore the proliferation of T-cells that have been suppressed by PD-L1.
-
Cell Preparation:
-
Isolate splenocytes from the spleens of healthy mice (e.g., BALB/c) by mechanical disruption.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the splenocytes with complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and 2-mercaptoethanol.
-
Resuspend the cells to a final concentration of 2 x 10^6 cells/mL.
-
-
Assay Procedure:
-
Seed 100 µL of the splenocyte suspension into each well of a 96-well flat-bottom plate.
-
Add a T-cell stimulus, such as anti-CD3 antibody (e.g., 1 µg/mL) or Concanavalin A (Con A), to induce proliferation.
-
To induce PD-1/PD-L1 mediated suppression, add recombinant mouse PD-L1/Fc chimera protein.
-
Add the test compound (e.g., this compound) at various concentrations. Include appropriate controls (vehicle control, stimulus only, stimulus with PD-L1).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
For the final 18-24 hours of incubation, add a proliferation indicator such as [3H]-thymidine or a non-radioactive alternative like BrdU or use a dye-based method like CFSE.
-
Harvest the cells and measure the incorporation of the proliferation indicator according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of proliferation for each concentration of the test compound relative to the control (stimulus with PD-L1).
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value (the concentration at which 50% of the maximal inhibition is observed).
-
PD-1/PD-L1 Blockade Reporter Gene Assay
This cell-based assay quantifies the inhibition of the PD-1/PD-L1 interaction by measuring the activity of a reporter gene (e.g., luciferase) linked to T-cell activation signaling pathways.
-
Cell Lines:
-
Effector Cells: Jurkat T-cells engineered to express human PD-1 and a reporter gene (e.g., NFAT-luciferase).
-
Target Cells: An antigen-presenting cell line (e.g., Raji) engineered to express human PD-L1 and a T-cell receptor (TCR) activator.
-
-
Assay Procedure:
-
Culture both effector and target cell lines according to standard protocols.
-
On the day of the assay, harvest and resuspend both cell types in assay medium.
-
Plate the target cells in a 96-well white, clear-bottom plate.
-
Add the test immunomodulator at various concentrations to the wells containing the target cells.
-
Add the effector cells to the wells.
-
Include appropriate controls: co-culture without inhibitor (maximum inhibition), effector cells alone (baseline), and co-culture with a reference antibody (maximum signal).
-
Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
Add a luciferase substrate (e.g., luciferin) to each well.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (effector cells alone) from all readings.
-
Normalize the data to the maximum signal (co-culture with a reference antibody).
-
Plot the normalized luminescence against the concentration of the test compound.
-
Calculate the EC50 value (the concentration at which 50% of the maximal response is achieved) using a suitable curve-fitting model (e.g., four-parameter logistic regression).
-
Conclusion
The development of potent and selective immunomodulators targeting the PD-1/PD-L1 pathway is a cornerstone of modern cancer immunotherapy research. While this compound demonstrates inhibitory activity in a splenocyte proliferation assay, a comprehensive understanding of its comparative potency requires further investigation using standardized, head-to-head in vitro assays against other small molecules and approved monoclonal antibodies. The data and protocols presented in this guide offer a framework for researchers to design and interpret experiments aimed at characterizing novel PD-1/PD-L1 inhibitors, ultimately contributing to the advancement of next-generation cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Verifying the Molecular Target of PD-1-IN-17 TFA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PD-1-IN-17 TFA with other notable PD-1/PD-L1 inhibitors. The objective is to offer a clear, data-driven analysis to aid in the verification of its molecular target and to contextualize its performance within the current landscape of immune checkpoint inhibitors.
Introduction to this compound
This compound is a small molecule inhibitor of the Programmed Death-1 (PD-1) receptor.[1] Extracted from patent WO2015033301A1, this compound has been identified for its immunomodulatory potential.[1] The primary available experimental data indicates that this compound inhibits 92% of splenocyte proliferation at a concentration of 100 nM, suggesting its activity in modulating T-cell responses.[1]
Comparative Analysis of PD-1/PD-L1 Inhibitors
To effectively evaluate this compound, it is essential to compare its activity with other well-characterized inhibitors targeting the PD-1/PD-L1 pathway. This comparison includes both small molecules and monoclonal antibodies.
| Inhibitor | Type | Target | IC50 / Activity |
| This compound | Small Molecule | PD-1 | 92% inhibition of splenocyte proliferation at 100 nM[1] |
| BMS-202 | Small Molecule | PD-L1 | 18 nM[2][3] |
| CA-170 | Small Molecule | PD-L1 / VISTA | Preclinical data shows dose-dependent enhancement of T-cell proliferation[4][5] |
| Nivolumab | Monoclonal Antibody | PD-1 | 2.52 nM (vs. PD-L1), 2.59 nM (vs. PD-L2)[6] |
| Pembrolizumab | Monoclonal Antibody | PD-1 | In vitro IC50 of 0.535 µg/mL for T-cell inhibition[7] |
Note: A direct comparison of IC50 values is challenging due to the different assay systems used for each compound. The data for this compound represents a single-point inhibition, not a calculated IC50 value.
Experimental Protocols for Target Verification
Verifying the molecular target of a compound like this compound involves a series of in vitro assays to demonstrate its specific interaction with PD-1 and its functional consequence on T-cell activity.
Splenocyte Proliferation Assay
This assay is crucial for assessing the immunomodulatory activity of a compound by measuring its effect on the proliferation of splenocytes, which are a mixed population of immune cells including T-cells and B-cells.
Objective: To determine the effect of a test compound on the proliferation of mitogen-stimulated primary splenocytes.
General Protocol:
-
Splenocyte Isolation: Spleens are harvested from mice (e.g., C57BL/6) under sterile conditions. A single-cell suspension is prepared by mechanically disrupting the spleen, followed by red blood cell lysis.
-
Cell Staining (Optional, for flow cytometry): Splenocytes can be labeled with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE). CFSE is equally distributed among daughter cells upon cell division, allowing for the tracking of proliferation by flow cytometry.
-
Cell Culture and Stimulation: Splenocytes are seeded in 96-well plates. Proliferation is induced by adding a mitogen, such as Concanavalin A (ConA) for T-cells or Lipopolysaccharide (LPS) for B-cells.
-
Compound Treatment: The test compound (e.g., this compound) is added to the wells at various concentrations.
-
Incubation: The plates are incubated for a period of 72 to 120 hours to allow for cell proliferation.
-
Proliferation Measurement:
-
[3H]-Thymidine Incorporation: A traditional method where radioactive thymidine is added to the culture. Proliferating cells incorporate the thymidine into their DNA, and the level of radioactivity is measured.
-
MTT Assay: A colorimetric assay that measures the metabolic activity of the cells, which correlates with cell number.
-
CFSE Dilution via Flow Cytometry: The decrease in CFSE fluorescence intensity is measured, with each peak of decreasing fluorescence representing a cell division.
-
PD-1/PD-L1 Blockade Assay
This assay directly measures the ability of an inhibitor to block the interaction between PD-1 and its ligand PD-L1.
Objective: To quantify the inhibition of the PD-1/PD-L1 interaction by a test compound.
Example Protocol (Homogeneous Time-Resolved Fluorescence - HTRF):
-
Reagents: Recombinant human PD-1 and PD-L1 proteins, tagged with compatible HTRF donor and acceptor fluorophores (e.g., Europium cryptate and d2).
-
Assay Setup: The assay is performed in a low-volume 384-well plate.
-
Compound Addition: Serial dilutions of the test compound are added to the wells.
-
Protein Incubation: Tagged PD-1 and PD-L1 proteins are added to the wells. In the absence of an inhibitor, the proteins interact, bringing the HTRF donor and acceptor into close proximity, resulting in a high FRET signal.
-
Signal Detection: After incubation, the HTRF signal is read on a compatible plate reader. An inhibitor will disrupt the PD-1/PD-L1 interaction, leading to a decrease in the HTRF signal. The IC50 value is then calculated from the dose-response curve.
T-Cell Activation Assay
This cell-based assay assesses the functional outcome of PD-1 blockade, which should lead to enhanced T-cell activation.
Objective: To measure the effect of a test compound on T-cell activation, typically by quantifying cytokine production.
Example Protocol (Co-culture System):
-
Cell Lines:
-
Effector Cells: A T-cell line (e.g., Jurkat) engineered to express PD-1 and a reporter gene (e.g., luciferase) under the control of an NFAT response element.
-
Target Cells: An antigen-presenting cell line (e.g., CHO-K1) engineered to express PD-L1 and a T-cell receptor (TCR) activator.
-
-
Co-culture: The effector and target cells are co-cultured in a 96-well plate. The interaction between the TCR activator on the target cells and the TCR on the effector cells stimulates the T-cells. However, the simultaneous engagement of PD-1 and PD-L1 inhibits this activation.
-
Compound Treatment: The test compound is added to the co-culture.
-
Functional Readout: If the compound blocks the PD-1/PD-L1 interaction, the inhibitory signal is released, leading to T-cell activation and expression of the reporter gene. The resulting signal (e.g., luminescence) is measured.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures is crucial for understanding the mechanism of action and the methods used for target verification.
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. curis.com [curis.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Case report: Pharmacokinetics of pembrolizumab in a patient with stage IV non–small cell lung cancer after a single 200 mg administration - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for PD-1-IN-17 TFA
Trifluoroacetic acid is a strong corrosive acid that can cause severe skin burns and eye damage. It is also harmful if inhaled and is harmful to aquatic life with long-lasting effects. Due to these hazards, PD-1-IN-17 TFA must not be disposed of down the drain. Instead, it should be treated as a hazardous chemical waste and disposed of in accordance with institutional and local regulations.
Key Disposal and Safety Information
Proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
| Hazard Class | Primary Hazards | Incompatible Materials | Disposal Method |
| Corrosive, Acutely Toxic, Environmental Hazard | Causes severe skin burns and eye damage, harmful if inhaled, harmful to aquatic life. | Strong bases, oxidizing agents, metals. | Collect as hazardous waste in a designated, properly labeled, and sealed container. Arrange |
Personal protective equipment for handling PD-1-IN-17 TFA
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling PD-1-IN-17 TFA, a potent programmed cell death-1 (PD-1) inhibitor. The primary acute handling hazards are associated with the trifluoroacetate (TFA) counter-ion. Trifluoroacetic acid is a strong, corrosive acid that can cause severe skin burns and eye damage.[1] Adherence to the following protocols is essential to ensure personal safety and maintain a secure laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
A comprehensive approach to personal safety is critical when handling this compound. The following PPE is mandatory.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z-87.1 standard. A full face shield is recommended when handling larger quantities (>100 mL).[2] | To protect eyes from splashes of the corrosive TFA component, which can cause serious eye damage.[3][4][5] |
| Skin and Body Protection | - Gloves: Nitrile gloves are required. Double gloving is recommended. Change gloves immediately upon contact.[2][6]- Lab Coat: A properly fitting lab coat must be worn.[2]- Clothing: Long pants and closed-toed shoes are mandatory.[2][6] | To prevent skin contact with the corrosive material. TFA can cause severe skin burns.[3][5] Contaminated clothing should be removed promptly.[3] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood.[2][7][8] If ventilation is inadequate, a suitable respirator should be worn. | To avoid inhalation of vapors or mists, which can irritate the nose, throat, and lungs.[3][4] |
Engineering Controls
| Control | Specification | Purpose |
| Ventilation | All work with this compound must be conducted in a properly functioning chemical fume hood.[2][6][7] | To minimize inhalation exposure and contain any potential spills or aerosols. |
| Safety Equipment | An eyewash station and safety shower must be immediately accessible in the work area.[2][3][8] | To provide immediate decontamination in case of accidental eye or skin contact. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound from preparation to disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 3. nj.gov [nj.gov]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. amherst.edu [amherst.edu]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
